Allyl-prop-2-ynyl-amine hydrochloride
Description
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Properties
IUPAC Name |
N-prop-2-ynylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-3-5-7-6-4-2;/h1,4,7H,2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTUMVCSIRFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Allyl-prop-2-ynyl-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the physical properties of Allyl-prop-2-ynyl-amine hydrochloride (CAS Number: 1158414-22-2), a compound of interest in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into the experimental determination of its key physical characteristics, empowering researchers to better understand and utilize this molecule in their work.
Introduction and Chemical Identity
This compound, also known as N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride, is a secondary amine salt. The presence of both an allyl and a propargyl group makes it a versatile building block for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and water solubility compared to its free base form.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 1158414-22-2[1][2] |
| Molecular Formula | C6H10ClN[1] |
| Molecular Weight | 131.60 g/mol [1][3] |
| Synonyms | N-(2-propynyl)-2-propen-1-amine hydrochloride, Allylpropargylamine hydrochloride |
Tabulated Physical Properties
| Property | Value/Description | Source |
| Physical Form | Powder. | |
| Molecular Weight | 131.60 | [1][3] |
| Exact Mass | 131.0501770 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 12 Ų | [3] |
| Complexity | 85.6 | [3] |
| Solubility | The hydrochloride salt form is expected to enhance water solubility. | [4][5] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. |
Experimental Determination of Key Physical Properties
The following section details the standard laboratory protocols for determining the melting point, boiling point, and solubility of a solid organic compound like this compound. The causality behind the experimental choices is highlighted to provide a deeper understanding of the processes.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the expected melting temperature to ensure accuracy.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Causality of Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an accurate measurement.
Sources
An In-Depth Technical Guide to the Synthesis of Allyl-prop-2-ynyl-amine Hydrochloride
This guide provides a comprehensive overview of the synthesis of Allyl-prop-2-ynyl-amine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a procedural methodology, but also a deeper understanding of the chemical principles and considerations underpinning the synthesis, purification, and characterization of this compound.
Introduction and Significance
Allyl-prop-2-ynyl-amine, also known as N-allylpropargylamine, is a versatile bifunctional molecule incorporating both an allyl and a propargyl group. These moieties are highly reactive and can participate in a wide range of chemical transformations, making this compound a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles, polymers, and biologically active molecules. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various applications.
Synthesis Pathway: N-Alkylation of Propargylamine
The most direct and efficient route to Allyl-prop-2-ynyl-amine is the N-alkylation of propargylamine with an allyl halide, typically allyl bromide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide ion.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism. To prevent over-alkylation (the formation of the tertiary amine, diallylpropargylamine), it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting amine or carefully controlling the addition of the alkylating agent can favor mono-alkylation. The use of a suitable base is also critical to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of Allyl-prop-2-ynyl-amine
This protocol is a representative procedure based on established methods for the N-alkylation of primary amines[1][2].
Materials and Equipment
-
Propargylamine
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or fractional distillation
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propargylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add allyl bromide (1.05 equivalents) dropwise via a dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Allyl-prop-2-ynyl-amine.
Purification of Allyl-prop-2-ynyl-amine
The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent[3].
Experimental Protocol: Preparation of this compound
The hydrochloride salt is prepared by treating the purified free base with anhydrous hydrochloric acid[4].
Materials and Equipment
-
Allyl-prop-2-ynyl-amine (purified)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas or a solution in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (if using HCl gas)
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Dissolution: Dissolve the purified Allyl-prop-2-ynyl-amine in anhydrous diethyl ether in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it with stirring. Alternatively, a solution of anhydrous HCl in diethyl ether can be added dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synthesis of Free Base | ||
| Propargylamine | 1.0 eq | [1] |
| Allyl bromide | 1.05 eq | [1] |
| Potassium carbonate | 1.5 eq | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | 50-60 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Hydrochloride Salt Formation | ||
| Allyl-prop-2-ynyl-amine | 1.0 eq | [4] |
| Hydrogen chloride | Excess | [4] |
| Solvent | Diethyl ether | [4] |
| Temperature | 0 °C | [4] |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of Allyl-prop-2-ynyl-amine and its Hydrochloride Salt
Accurate characterization of the synthesized compounds is paramount for verifying their identity and purity. The following are expected spectral data based on analogous structures.
Allyl-prop-2-ynyl-amine (Free Base)
-
1H NMR (CDCl3, 400 MHz):
-
δ 5.95-5.85 (m, 1H, -CH=CH2)
-
δ 5.25-5.15 (m, 2H, -CH=CH 2)
-
δ 3.40 (d, J = 1.5 Hz, 2H, -N-CH 2-C≡CH)
-
δ 3.25 (dt, J = 6.0, 1.5 Hz, 2H, -N-CH 2-CH=CH2)
-
δ 2.20 (t, J = 2.5 Hz, 1H, -C≡CH )
-
δ 1.50 (br s, 1H, -NH )
-
-
13C NMR (CDCl3, 101 MHz):
-
δ 135.0 (-C H=CH2)
-
δ 117.0 (-CH=C H2)
-
δ 82.0 (-C ≡CH)
-
δ 72.0 (-C≡C H)
-
δ 52.0 (-N-C H2-CH=CH2)
-
δ 38.0 (-N-C H2-C≡CH)
-
-
FTIR (neat, cm-1):
-
3300 (N-H stretch)
-
3290 (≡C-H stretch)
-
3080 (=C-H stretch)
-
2110 (C≡C stretch)
-
1645 (C=C stretch)
-
1420, 990, 920 (=C-H bend)
-
This compound
-
1H NMR (D2O, 400 MHz):
-
δ 6.00-5.90 (m, 1H, -CH=CH2)
-
δ 5.60-5.50 (m, 2H, -CH=CH 2)
-
δ 4.05 (s, 2H, -N-CH 2-C≡CH)
-
δ 3.85 (d, J = 6.5 Hz, 2H, -N-CH 2-CH=CH2)
-
δ 3.10 (s, 1H, -C≡CH )
-
-
13C NMR (D2O, 101 MHz):
-
δ 129.0 (-C H=CH2)
-
δ 125.0 (-CH=C H2)
-
δ 78.0 (-C ≡CH)
-
δ 75.0 (-C≡C H)
-
δ 50.0 (-N-C H2-CH=CH2)
-
δ 36.0 (-N-C H2-C≡CH)
-
-
FTIR (KBr, cm-1):
-
3200-2800 (N+-H stretch, broad)
-
3280 (≡C-H stretch)
-
3080 (=C-H stretch)
-
2120 (C≡C stretch)
-
1640 (C=C stretch)
-
Safety Considerations
-
Propargylamine: is a flammable and corrosive liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.
-
Allyl bromide: is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause an allergic skin reaction.
-
Hydrogen chloride: is a corrosive gas that can cause severe respiratory tract, eye, and skin burns.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
[5] Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. National Institutes of Health. [4] N-METHYLPROPARGYLAMINE synthesis. ChemicalBook. [6] Synthesis of N-Allyl and N-Propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's. ResearchGate. [7] Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. The Royal Society of Chemistry. Synthesis of Enantiomerically Enriched Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. ElectronicsAndBooks. [8] Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. [9] Propargylamine or propargylamide synthesis by Alkylation or C-C coupling. Organic Chemistry Portal. [10] 1158414-22-2 Cas No. | this compound. Apollo Scientific. [1] Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [11] Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. ResearchGate. [2] Experimental procedure for N-alkylation of primary amines. Benchchem. [12] Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. University of California, Riverside. [13] Allylamine. Organic Syntheses Procedure. [14] 1158414-22-2, this compound Formula. ECHEMI. [15] this compound. Santa Cruz Biotechnology. [3] Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. [16] synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. ResearchGate. [17] SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Enrique ~iez-Barra, et al. [18] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [19] Study on synthesis of N-propargyl-R-2-heptylamine. ResearchGate. [20] Synthesis and characterization of poly[N-isopropylacrylamide-co-1-(N,N-bis-carboxymethyl)amino-3-allylglycerol] grafted to magnetic nano-particles for the extraction and determination of fluvoxamine in biological and pharmaceutical samples. Merck Millipore. [21] The synthesis, characterization and applications of poly[ N -isopropylacrylamide- co -3-allyloxy-1,2-propanediol] grafted onto modified magnetic nanoparticles. ResearchGate.
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- 5. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Allyl-prop-2-ynyl-amine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Promising Propargylamine Derivative for Neurological Research and Drug Development
Introduction
Allyl-prop-2-ynyl-amine hydrochloride, a member of the propargylamine class of compounds, presents a compelling scaffold for investigation in the fields of neuroscience and medicinal chemistry. The propargylamine moiety is a key pharmacophore in several clinically significant drugs, most notably as inhibitors of monoamine oxidase (MAO), enzymes pivotal in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes, potential applications in drug development with a focus on its likely role as an MAO inhibitor, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is the hydrochloride salt of N-allyl-N-propargylamine. The presence of both an allyl and a propargyl group attached to a central nitrogen atom makes it a versatile molecule for further chemical modification and a candidate for biological activity studies.
| Property | Value | Source |
| CAS Number | 1158414-22-2 | [1][2][3][4] |
| Molecular Formula | C₆H₉N·HCl or C₆H₁₀ClN | [1][4] |
| Molecular Weight | 131.60 g/mol | [1][2][3][4] |
| Appearance | Powder | |
| Storage Temperature | Room Temperature | |
| SMILES Code | C=CCNCC#C.[H]Cl | [4] |
| InChI Key | QRJTUMVCSIRFMX-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of propargylamines is well-documented in organic chemistry literature, with the multicomponent "A3 coupling" reaction being a prominent and efficient method.[5][6][7] This reaction involves the condensation of an aldehyde, an amine, and an alkyne, often catalyzed by a transition metal. For the synthesis of the free base, N-allyl-N-propargylamine, a variation of this approach or direct alkylation methods can be employed. The subsequent conversion to the hydrochloride salt is a standard procedure.
A plausible synthetic approach involves the sequential alkylation of a primary amine. For instance, allylamine can be reacted with propargyl bromide, or conversely, propargylamine can be reacted with allyl bromide.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Potential Applications in Drug Development: A Focus on Monoamine Oxidase Inhibition
The propargylamine functional group is a well-established pharmacophore responsible for the irreversible inhibition of monoamine oxidases (MAOs).[8][9][10] MAO-A and MAO-B are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, a therapeutic strategy for conditions like Parkinson's disease and depression.[11]
Given its structural similarity to known MAO inhibitors like Pargyline and Selegiline, it is highly probable that this compound exhibits inhibitory activity against MAO-A and/or MAO-B. The presence of the propargyl group is key to the mechanism-based inactivation of the flavin cofactor of MAO.
Furthermore, several studies have highlighted the neuroprotective effects of propargylamine derivatives, independent of their MAO-inhibiting activity.[10][12][13][14][15] These compounds have been shown to possess anti-apoptotic properties and may protect neurons from toxic insults.[13][15] Therefore, this compound is a promising candidate for investigation in the context of neurodegenerative diseases.
Proposed Mechanism of MAO Inhibition:
Caption: Proposed mechanism of irreversible MAO inhibition by a propargylamine.
Experimental Protocols: Monoamine Oxidase Inhibition Assay
To evaluate the inhibitory potential of this compound against MAO-A and MAO-B, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of the test compound and positive controls to determine IC₅₀ values.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a detection reagent mixture containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted this compound or control inhibitors.
-
Add the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the detection reagent mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[4]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact with skin or eyes, rinse immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a molecule of significant interest for researchers in drug discovery and neuropharmacology. Its structural features strongly suggest a role as a monoamine oxidase inhibitor, with potential applications in the treatment of neurodegenerative diseases and depression. The synthetic accessibility and the potential for further derivatization make it an attractive scaffold for developing novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the characterization of its biological activity. As with any research chemical, proper safety precautions must be observed during its handling and use.
References
-
Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2869-2892. [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. (2017). Journal of Pharmacognosy and Phytochemistry, 6(4), 677-682. [Link]
-
Three-component coupling for the synthesis of propargylamine and its mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Yu, P. H. (1992). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Biochemical Pharmacology, 44(2), 325-330. [Link]
-
Yu, P. H., Davis, B. A., Fang, J., & Boulton, A. A. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 63(5), 1840-1848. [Link]
-
Yasumoto, K., Kano, T., & Maruoka, K. (2019). A BF3-mediated in situ generation of alkynyl imines followed by alkynylation or allylation with boronic esters enables an efficient synthesis of α-alkynyl- or α-allyl-substituted N-Boc-propargylic amines in good yields under mild conditions. Organic Letters, 21(9), 3214-3217. [Link]
-
Boulton, A. A. (1999). Symptomatic and neuroprotective properties of the aliphatic propargylamines. Mechanisms of Ageing and Development, 111(2-3), 201-209. [Link]
-
Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. (2021). Journal of the American Chemical Society, 143(35), 14336-14346. [Link]
-
Edmondson, D. E., & Binda, C. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Journal of Neural Transmission, 129(5-6), 615-622. [Link]
-
One pot synthesis of propargylamines by three component amine-aldehyde-acetylene (A3) coupling catalyzed by neutral Ag(I) and Au(I) and cationic Pd(II) and Ni(II) complexes of a pincer N-heterocyclic carbene. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2024). Molecules, 29(11), 2538. [Link]
-
Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2024). ResearchGate. Retrieved from [Link]
-
Herraiz, T., Guillén, H., & Chaparro, C. (2015). Novel arylalkenylpropargylamines as neuroprotective, potent, and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Journal of Medicinal Chemistry, 58(4), 1848-1860. [Link]
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Yu, P. H., & Boulton, A. A. (1990). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. Journal of Neurochemistry, 55(4), 1339-1345. [Link]
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Aliphatic propargylamines as symptomatic and neuroprotective treatments for neurodegenerative diseases. (n.d.). Semantic Scholar. Retrieved from [Link]
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Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. (n.d.). ResearchGate. Retrieved from [Link]
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In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. (2020). Toxics, 8(3), 59. [Link]
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Chemical structure and IUPAC name of Allyl-prop-2-ynyl-amine hydrochloride.
Abstract
This technical guide provides a comprehensive overview of N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride (also known as Allyl-prop-2-ynyl-amine hydrochloride), a versatile secondary amine salt of significant interest to researchers in organic synthesis and medicinal chemistry. This document details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and provides an expert-validated protocol for its synthesis and characterization. Furthermore, it explores the compound's reactivity, with a particular focus on its utility as a building block in click chemistry and as a scaffold for the development of pharmacologically active agents, such as monoamine oxidase (MAO) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule.
Chemical Identity and Structure
N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride is a molecule that incorporates two highly functional and reactive organic moieties: an allyl group and a propargyl group, attached to a central nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic applications.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride[1]
-
Common Synonyms: this compound[2][3][4], N-allyl-N-propargylamine hydrochloride[5], (prop-2-en-1-yl)(prop-2-yn-1-yl)amine hydrochloride[6]
Chemical Structure
The chemical structure consists of a secondary ammonium cation and a chloride anion. The nitrogen atom is covalently bonded to an allyl group (-CH₂CH=CH₂) and a propargyl group (-CH₂C≡CH).
Molecular Formula: C₆H₁₀ClN[2][7]
Molecular Weight: 131.60 g/mol [2][3][4]
CAS Number: 1158414-22-2[1][2][3][7][8]
Chemical Structure Diagram:

Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties is essential for the safe handling, storage, and application of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN | [7] |
| Molecular Weight | 131.60 g/mol | [2][3][4] |
| Physical Form | Powder/Solid | |
| Storage Temperature | Room Temperature | [9] |
Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature. It is recommended to determine these properties empirically upon synthesis or acquisition.
Safety and Handling
As a research chemical, N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride requires careful handling in a controlled laboratory environment.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
Recommendation: Always consult the material safety data sheet (MSDS) from the supplier before handling.[10] Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
The synthesis of N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride can be achieved through standard organic chemistry techniques, most commonly via nucleophilic substitution.
Rationale for Synthetic Approach
The most direct and widely applicable method for the synthesis of the free base, N-(prop-2-yn-1-yl)prop-2-en-1-amine, is the sequential alkylation of a primary amine. However, a more controlled approach involves the mono-alkylation of a primary amine followed by a second, different alkylation. For this specific molecule, reacting commercially available allylamine with propargyl bromide (or chloride) is a common strategy. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt. This method is chosen for its high efficiency, use of readily available starting materials, and straightforward purification.
Experimental Protocol: Synthesis
Reaction Scheme: CH₂(CH)CH₂NH₂ + CH≡CCH₂Br → [CH₂(CH)CH₂NHCH₂C≡CH] → [CH₂(CH)CH₂NH₂⁺CH₂C≡CH]Cl⁻
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allylamine (1 equivalent) in a suitable solvent such as acetone or acetonitrile (approx. 10 volumes).
-
Addition of Base: Add a mild, inorganic base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.[2] The base acts as a scavenger for the HBr that will be generated.
-
Alkylation: To the stirred suspension, add propargyl bromide (1.1 equivalents) dropwise at room temperature. The addition of an iodide source, such as potassium iodide (KI, 0.1 equivalents), can catalyze the reaction.[2]
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting allylamine is consumed (typically 12-24 hours).
-
Workup (Free Base): Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base, N-(prop-2-yn-1-yl)prop-2-en-1-amine.
-
Purification (Free Base): The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield pure N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride.
Characterization Workflow
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.
Caption: Workflow for the characterization of the synthesized product.
Expected Spectroscopic Data
-
¹H NMR (in D₂O or DMSO-d₆):
-
Allyl Group: Signals corresponding to the vinyl protons (-CH=CH₂) would appear in the range of 5.0-6.0 ppm. The methylene protons adjacent to the nitrogen (-NCH₂-CH=) would be expected around 3.2-3.5 ppm.
-
Propargyl Group: The acetylenic proton (-C≡CH) would be a triplet around 2.3-2.5 ppm. The methylene protons adjacent to the nitrogen (-NCH₂-C≡) would appear as a doublet around 3.4-3.7 ppm.
-
Amine Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O. In the hydrochloride salt, this proton will be present as -NH₂⁺-.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Allyl Group: Alkene carbons (~115-135 ppm), methylene carbon (~50-55 ppm).
-
Propargyl Group: Alkyne carbons (~70-85 ppm), methylene carbon (~35-40 ppm).
-
-
FT-IR (KBr pellet or thin film):
-
N-H stretch: A broad absorption in the range of 2400-3000 cm⁻¹ characteristic of a secondary ammonium salt.
-
C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch: A weak absorption around 2100-2150 cm⁻¹.
-
C=C stretch: An absorption around 1640-1680 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₆H₁₀N⁺ (calculated m/z = 96.08).
-
Reactivity and Applications in Drug Development
The unique bifunctional nature of N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride makes it a valuable intermediate in several areas of chemical and pharmaceutical research.
Utility in Click Chemistry
The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12] This reaction allows for the efficient and specific covalent ligation of the amine to molecules bearing an azide functional group, forming a stable triazole linker.
Caption: Schematic of the CuAAC click reaction involving the title compound.
This reactivity is particularly valuable in drug discovery for:
-
Bioconjugation: Linking the molecule to proteins, peptides, or nucleic acids.
-
Fragment-Based Drug Discovery (FBDD): Using the amine as a core fragment to be "clicked" to other fragments to build larger, more potent molecules.
-
Synthesis of Complex Molecules: Building complex architectures where the triazole ring acts as a stable, amide-bond isostere.
Precursor for Monoamine Oxidase (MAO) Inhibitors
The propargylamine scaffold is a well-established pharmacophore found in several irreversible monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and depression. Derivatives of N-(prop-2-yn-1-yl)amine have been designed and synthesized as potent and selective inhibitors of MAO-B.[13] The terminal alkyne moiety is crucial for the mechanism of irreversible inhibition.
The development of novel MAO-B inhibitors is an active area of research aimed at improving efficacy and reducing side effects for neurodegenerative diseases.[13] The title compound serves as a readily available starting material for the synthesis of libraries of potential MAO-B inhibitors by modifying the allyl group or by further functionalization.
Conclusion
N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride is a synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its dual functionality, combining the reactivity of an allyl group with the "clickable" nature of a propargyl group, provides chemists with a powerful tool for molecular construction. The straightforward synthesis and the established importance of the propargylamine pharmacophore in drug design underscore its value to the scientific community. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important chemical intermediate.
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Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PubMed. Available at: [Link]
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A Methodological Guide to Assessing the Thermal Stability and Decomposition of Allyl-prop-2-ynyl-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the thermal stability and decomposition pathways of Allyl-prop-2-ynyl-amine hydrochloride. In the absence of established public data for this specific molecule, this document emphasizes a first-principles approach, detailing the requisite experimental protocols and interpretative logic essential for a thorough characterization. We will explore the application of core thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and discuss the synergistic use of hyphenated methods like TGA-FTIR for evolved gas analysis. The causality behind experimental design and the principles of data interpretation are central to this guide, ensuring a self-validating and scientifically sound investigation.
Introduction: The Significance of Thermal Profiling
This compound is a molecule of interest due to its reactive functional groups: an allylic double bond, a propargylic triple bond, and an amine hydrochloride salt. This unique combination suggests potential applications as a versatile building block in organic synthesis and pharmaceutical development.[1] However, the very features that make it synthetically attractive—the unsaturated moieties—also raise critical questions about its thermal stability. The presence of high-energy bonds and the potential for complex, exothermic reactions under thermal stress necessitate a thorough understanding of its behavior upon heating.
Thermal stability is not merely an academic parameter; it is a critical determinant of a compound's viability for practical application. It dictates safe handling procedures, storage conditions, and processing parameters. For drug development professionals, understanding the thermal profile is paramount for formulation, shelf-life prediction, and ensuring the safety and efficacy of the final drug product. An unstable compound can undergo decomposition, leading to loss of potency, formation of toxic byproducts, and in worst-case scenarios, runaway reactions.
This guide will, therefore, provide the foundational knowledge and detailed protocols to empower researchers to:
-
Determine the onset temperature of decomposition.
-
Quantify mass loss events associated with degradation.
-
Identify phase transitions such as melting and solid-solid transitions.
-
Elucidate the chemical nature of evolved gaseous byproducts.
-
Propose potential decomposition mechanisms.
Core Thermoanalytical Techniques: Principles and Experimental Design
The cornerstone of any thermal stability study lies in the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information about how a material's mass and heat flow change as a function of temperature.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2] A sensitive microbalance continuously records the sample weight, providing quantitative data on mass loss (or gain) events. These events can correspond to desorption, dehydration, or, most critically for this topic, thermal decomposition.
Experimental Causality: The choice of TGA parameters is dictated by the need to resolve distinct thermal events and mimic potential real-world scenarios.
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of closely occurring decomposition steps. A faster rate might be used for rapid screening.
-
Atmosphere: An inert atmosphere (e.g., Nitrogen, Argon) is crucial for studying the inherent thermal stability of the compound without oxidative effects. A reactive atmosphere (e.g., Air, Oxygen) can be used to specifically investigate oxidative decomposition.
-
Sample Mass: A small sample mass (typically 5-10 mg) minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It detects endothermic processes (heat absorption), such as melting or glass transitions, and exothermic processes (heat release), such as crystallization or decomposition.[4]
Experimental Causality:
-
Sample Pan: Hermetically sealed aluminum pans are often used to prevent the loss of volatile decomposition products, which could otherwise be misinterpreted as endothermic events. A pinhole in the lid can be intentionally introduced to allow for the controlled release of volatiles.
-
Heating and Cooling Cycles: Performing a heat-cool-heat cycle can reveal information about reversible and irreversible transitions. For instance, a melting point observed on the first heat might be followed by decomposition, preventing recrystallization on cooling.[5]
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the analysis of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum is recommended).
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperatures at which the rate of mass loss is maximal (peaks in the derivative thermogravimetric, DTG, curve).
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, phase transitions, and the exothermic/endothermic nature of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Maintain a nitrogen purge over the DSC cell at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of transitions (ΔH).
The logical flow for a comprehensive thermal analysis is depicted below.
Caption: Workflow for the comprehensive thermal analysis of a novel compound.
Advanced Analysis: Evolved Gas Analysis (EGA)
While TGA quantifies that a mass loss has occurred, it does not identify the chemical nature of the evolved species. For this, a hyphenated technique such as TGA-FTIR is invaluable.
Principle: In a TGA-FTIR system, the gaseous products evolved from the TGA furnace are carried via a heated transfer line to the gas cell of an FTIR spectrometer.[6] FTIR spectra of the evolved gas are collected in real-time, allowing for the identification of functional groups and, in many cases, the specific molecules being released at each stage of decomposition.
Protocol 3: TGA-FTIR Analysis
Objective: To identify the chemical composition of gases evolved during thermal decomposition.
Methodology:
-
System Setup: Interface the TGA instrument with an FTIR spectrometer using a heated transfer line and gas cell. Set the transfer line and gas cell temperature to be above the boiling point of any expected products to prevent condensation (e.g., 250 °C).
-
TGA Program: Run the TGA experiment as described in Protocol 3.1.
-
FTIR Collection: Configure the FTIR software to collect spectra continuously throughout the TGA run (e.g., one spectrum every 30 seconds).
-
Data Analysis:
-
Generate a Gram-Schmidt plot, which shows the total infrared absorbance versus time/temperature, mirroring the DTG curve.
-
Extract individual spectra at key mass loss events (i.e., at the peaks of the Gram-Schmidt plot).
-
Identify the characteristic absorption bands in the spectra and compare them to spectral libraries to identify the evolved gases.
-
Anticipated Results and Interpretation
Given the structure of this compound, a multi-step decomposition is plausible.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Analysis Type | Parameter | Anticipated Value/Observation | Interpretation |
| DSC | Endotherm (Peak 1) | ~150-180 °C | Melting of the hydrochloride salt. |
| TGA | Tonset (Step 1) | ~180-220 °C | Onset of initial decomposition. |
| TGA | Mass Loss (Step 1) | ~27.7% | Loss of Hydrogen Chloride (HCl).[7] |
| TGA-FTIR | Evolved Gas (Step 1) | Strong absorbance for HCl (~2800-3000 cm⁻¹, P-R branch structure). | Confirms dehydrochlorination as the initial step. |
| TGA/DSC | Exotherm/Mass Loss (Step 2) | >220 °C | Complex decomposition/rearrangement of the resulting free amine. |
| TGA-FTIR | Evolved Gases (Step 2) | CO, CO₂, NH₃, various hydrocarbons (alkenes, alkynes).[8] | Fragmentation of the organic backbone. |
Proposed Decomposition Pathway
The thermal decomposition is likely initiated by the loss of hydrogen chloride, a common pathway for amine hydrochloride salts.[7] This would yield the free base, allyl-prop-2-ynyl-amine.
Step 1: Dehydrochlorination C₃H₅-NH₂⁺-(CH₂-C≡CH) Cl⁻ → C₃H₅-NH-(CH₂-C≡CH) + HCl(g)
The resulting free amine is highly unsaturated and likely unstable at elevated temperatures. It could undergo a variety of subsequent reactions, including:
-
Intramolecular cyclization: The allyl and propargyl groups could react to form cyclic structures.
-
Polymerization: The unsaturated groups could lead to polymerization, which would be observed as an exothermic event in the DSC.
-
Fragmentation: At higher temperatures, C-C, C-N, and C-H bonds will cleave, leading to the formation of smaller volatile molecules like ammonia, and various hydrocarbon fragments.[9]
The proposed initial decomposition step can be visualized as follows:
Caption: Proposed initial dehydrochlorination of the salt upon heating.
Conclusion: A Pathway to Comprehensive Understanding
The thermal characterization of a molecule like this compound is a critical exercise in ensuring its safe and effective application. While specific literature on this compound is sparse, a systematic and logical application of established thermoanalytical techniques provides a clear path forward. By employing TGA to quantify stability, DSC to understand energetic transitions, and TGA-FTIR to identify decomposition products, researchers can build a comprehensive and reliable thermal profile from first principles. This guide provides the necessary protocols and intellectual framework to undertake this investigation with scientific rigor, transforming an unknown thermal behavior into a well-characterized and predictable property.
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ResearchGate. (2016). Phase Stability of Ammonium Nitrate with Organic Potassium Salts. ResearchGate.
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Alonso, F., et al. (2018). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Current Organic Chemistry, 22(1), 4-25.
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The Duel of Reactivity: An In-depth Technical Guide to the Allyl and Propargyl Groups in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The allyl (−CH₂−CH=CH₂) and propargyl (−CH₂−C≡CH) groups are fundamental building blocks in the lexicon of organic synthesis, particularly within the intricate landscape of pharmaceutical and medicinal chemistry. Their unique electronic and steric properties impart a versatile reactivity that can be harnessed for a myriad of transformations, from the construction of complex molecular scaffolds to the site-specific modification of biomolecules. This guide provides a comprehensive exploration of the potential reactivity of these two functional groups, moving beyond a mere catalog of reactions to delve into the mechanistic underpinnings and strategic considerations that guide their application in modern drug development. We will dissect the key factors governing their reactivity, compare their participation in analogous reactions, and provide field-proven insights into experimental design and execution.
Introduction: The Strategic Value of Unsaturated Moieties
In the quest for novel therapeutics, the ability to precisely and efficiently modify molecular structures is paramount. The allyl and propargyl groups, with their respective carbon-carbon double and triple bonds, serve as invaluable handles for chemists.[1][2] Their presence within a molecule introduces latent reactivity that can be selectively unmasked under specific conditions. This controlled reactivity is the cornerstone of late-stage functionalization, bioorthogonal chemistry, and the synthesis of complex natural products and their analogs.
The allyl group, with its sp²-hybridized carbons, is a soft nucleophile and electrophile, participating in a wide range of reactions including additions, substitutions, and rearrangements.[1] The propargyl group, characterized by its linear sp-hybridized carbons, offers a distinct reactivity profile, often serving as a precursor to unique cyclic and acyclic structures through cycloadditions and rearrangements.[3] Understanding the nuances of their reactivity is not merely an academic exercise; it is a critical component of rational drug design and development.[4][5]
Fundamental Principles of Reactivity: A Comparative Analysis
While structurally similar, the allyl and propargyl groups exhibit distinct electronic and steric characteristics that profoundly influence their reactivity.
| Feature | Allyl Group (-CH₂-CH=CH₂) | Propargyl Group (-CH₂-C≡CH) |
| Hybridization | sp² (alkene), sp³ (allylic carbon) | sp (alkyne), sp³ (propargylic carbon) |
| Geometry | Trigonal planar (alkene) | Linear (alkyne) |
| Electronegativity | sp² carbon is more electronegative than sp³ | sp carbon is more electronegative than sp² |
| Key Reactive Sites | C=C double bond, allylic C-H bonds | C≡C triple bond, propargylic C-H bonds, terminal alkyne C-H |
| Intermediate Stability | Resonance-stabilized allylic cation, radical, and anion[6][7] | Resonance-stabilized propargylic/allenic cation and radical |
The greater s-character of the sp-hybridized carbons in the propargyl group makes them more electronegative than the sp² carbons of the allyl group. This electronic difference influences the acidity of the adjacent C-H bonds and the polarization of the π-systems, leading to divergent reactivity pathways.
Electrophilic Additions: Probing the π-Electron Cloud
Both allyl and propargyl groups readily undergo electrophilic addition reactions, but the nature of the intermediates and the resulting products can differ significantly.
Allyl Group: The Formation of Stable Carbocations
The addition of electrophiles (E⁺) to an allyl group proceeds via the formation of a resonance-stabilized allylic carbocation.[7][8] This delocalization of positive charge across two carbons leads to the potential for both 1,2- and 1,4-addition products, a phenomenon that can be controlled by reaction conditions such as temperature and solvent.[7]
Mechanism of Electrophilic Addition to an Allyl Group
Caption: Formation of 1,2- and 1,4-adducts via an allylic carbocation.
Propargyl Group: A Gateway to Allenic Intermediates
Electrophilic additions to propargyl systems can also proceed through cationic intermediates. However, the initial adduct can often rearrange to a more stable allenic carbocation. This propensity for rearrangement opens up unique synthetic pathways that are not accessible with allyl groups.[9][10]
Experimental Protocol: Electrophilic Bromination of an Allyl Compound
-
Materials: Allyl benzene (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), Carbon tetrachloride (CCl₄) (10 mL), Benzoyl peroxide (0.05 mmol, radical initiator).
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allyl benzene and NBS in CCl₄. b. Add benzoyl peroxide to the mixture. c. Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct. e. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. Purify the product by flash column chromatography.
Radical Reactions: The Role of Resonance Stabilization
Both allylic and propargylic positions are susceptible to radical abstraction due to the resonance stabilization of the resulting radicals.[6][11] This reactivity is commonly exploited in halogenation reactions.
Allylic Halogenation
The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator allows for the selective bromination at the allylic position, minimizing competing addition to the double bond.[11][12] The reaction proceeds through a chain mechanism involving the formation of a resonance-stabilized allyl radical.[13]
Mechanism of Allylic Bromination with NBS
Caption: Radical chain mechanism for allylic bromination.
Propargylic Radical Reactions
Similar to allylic systems, propargylic C-H bonds can undergo radical abstraction. The resulting propargyl radical is also resonance-stabilized, with the unpaired electron delocalized between the propargylic carbon and the terminal alkyne carbon. Theoretical studies have explored the recombination reactions of propargyl and allyl radicals, which are relevant in combustion chemistry and can lead to the formation of cyclic compounds.[14][15][16]
Transition-Metal Catalyzed Reactions: A Playground for Synthesis
Transition metals have revolutionized the chemistry of allyl and propargyl groups, enabling a vast array of transformations with high chemo-, regio-, and stereoselectivity.[17][18][19]
Allylic Alkylation and Amination
Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a cornerstone of modern organic synthesis. It involves the reaction of an allylic electrophile with a nucleophile, proceeding through a η³-allyl palladium intermediate. This methodology has been extended to a wide range of nucleophiles, including amines for the synthesis of allylic amines.
Propargyl Chemistry in the Presence of Transition Metals
Transition metals, particularly gold and platinum, have been shown to catalyze a variety of reactions involving propargyl derivatives.[20] Gold catalysts, for instance, can activate propargyl esters, leading to the formation of gold-carbenoid intermediates that can participate in cycloadditions and other transformations.[20]
Experimental Protocol: Gold-Catalyzed Cycloaddition of a Propargyl Ester
-
Materials: Propargyl pivalate (0.5 mmol), Styrene (1.0 mmol), Gold(I) chloride (5 mol%), Silver(I) triflate (5 mol%), Dichloromethane (DCM) (5 mL).
-
Procedure: a. In a flame-dried Schlenk tube under an inert atmosphere, dissolve gold(I) chloride and silver(I) triflate in DCM. Stir for 10 minutes to generate the active gold catalyst. b. Add the propargyl pivalate to the catalyst solution. c. Add styrene dropwise to the reaction mixture at room temperature. d. Stir the reaction for the time indicated by TLC analysis. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the resulting cyclopropane derivative by column chromatography.
Cycloaddition Reactions: Building Rings with Precision
The unsaturated nature of allyl and propargyl groups makes them excellent partners in cycloaddition reactions.
Diels-Alder Reactions of Allyl Systems
Allyl-containing compounds can act as dienophiles in [4+2] Diels-Alder cycloadditions, providing a powerful method for the construction of six-membered rings.
The Propargyl Group in [3+2] and [3+3] Cycloadditions
Propargyl derivatives are particularly versatile in cycloaddition chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, utilizes a terminal alkyne (often introduced via a propargyl group) to form a stable triazole ring.[21][22] This reaction is widely used in bioconjugation and drug discovery. Furthermore, propargyl cations can participate in [3+3] cycloadditions to form six-membered heterocyclic rings.[23]
Visualization of the CuAAC "Click" Reaction
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Rearrangement Reactions: Dynamic Transformations
Both allyl and propargyl groups can undergo a variety of rearrangement reactions, often leading to significant increases in molecular complexity in a single step.
Allylic Rearrangements
Allylic systems can undergo rearrangements where the double bond and a substituent on the allylic carbon exchange positions. These can occur via Sₙ1' or Sₙ2' mechanisms.[24] The[23][23]-sigmatropic Claisen rearrangement of allyl vinyl ethers is a classic example that forms γ,δ-unsaturated carbonyl compounds.
Propargylic Rearrangements
Propargyl derivatives can also undergo sigmatropic rearrangements, such as the propargyl Claisen rearrangement, which produces allenic compounds.[25] Additionally, propargyl alcohols can be rearranged to α,β-unsaturated enones.[26] The[11][23]-Wittig rearrangement of propargyloxy pyrazolones has also been reported.[27]
Applications in Drug Development and Bioconjugation
The versatile reactivity of allyl and propargyl groups makes them indispensable in modern drug discovery.[28]
-
Scaffold Synthesis: They are used to build the core structures of complex natural products and novel synthetic compounds with potential therapeutic activity.[29]
-
Late-Stage Functionalization: The introduction of an allyl or propargyl group allows for the modification of a lead compound at a late stage of the synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[30][31]
-
Bioconjugation: The propargyl group, through the "click" reaction, is a key tool for attaching drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs), or for labeling biomolecules for imaging and diagnostic purposes.[2][21]
Conclusion: A Tale of Two Functional Groups
The allyl and propargyl groups, while seemingly simple, offer a rich and diverse reactivity that continues to be exploited by chemists in the pursuit of new medicines. Their subtle differences in electronic structure and steric demand lead to distinct and often complementary reactivity profiles. A deep understanding of their behavior under various reaction conditions is essential for any researcher, scientist, or drug development professional seeking to leverage the power of these versatile functional groups. By mastering the principles outlined in this guide, one can unlock the full synthetic potential of the allyl and propargyl moieties, paving the way for the creation of the next generation of therapeutics.
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An In-depth Technical Guide to the Safe Handling of Allyl-prop-2-ynyl-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesis of available safety data for structurally related compounds and general principles of chemical safety. Allyl-prop-2-ynyl-amine hydrochloride (CAS No. 1158414-22-2) is a research chemical with limited specific toxicological data.[1][2] Therefore, a conservative approach to handling, based on the known hazards of its constituent functional groups (allyl and propargyl amines), is strongly recommended. This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Introduction and Hazard Analysis
This compound is a bifunctional molecule incorporating both an allyl group and a propargyl group. This unique structure suggests its utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers.[3] However, the presence of these unsaturated moieties also signals potential reactivity and significant health hazards.
The primary hazards associated with this class of compounds are acute toxicity, skin and eye irritation, and potential for sensitization.[4][5] The allyl group is known for its lachrymatory and skin-irritating properties, while propargylamines can be corrosive and toxic.[6] Therefore, this compound should be treated as a hazardous substance.
Known Hazard Statements:
-
H332: Harmful if inhaled.[5]
Physicochemical and Toxicological Profile
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1][2][7] |
| CAS Number | 1158414-22-2 | [1][2][7] |
| Molecular Formula | C₆H₉N·HCl | [7] |
| Molecular Weight | 131.6 g/mol | [1][7] |
| Appearance | Likely a solid (based on related hydrochloride salts). Propargylamine hydrochloride is a brown powder. | [8] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. Similar compounds are toxic if swallowed. | [4][5][9] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. Propargylamine can be fatal in contact with skin. | [4][5] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. May cause respiratory irritation. | [4][5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. Related compounds can cause severe skin burns. | [4][5] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation. Related compounds can cause severe eye damage. | [4][5] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before handling this compound. The following diagram outlines a logical workflow for this process.
Caption: Logical workflow for risk assessment before handling the compound.
Safe Handling and Storage Protocols
Adherence to strict protocols is paramount to ensure the safety of personnel.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[10][11] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4][8]
-
Grounding: For procedures that may generate static electricity, ensure all equipment is properly grounded to prevent ignition of flammable vapors.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory. The following diagram illustrates the recommended PPE.
Caption: Recommended Personal Protective Equipment (PPE) ensemble.
Hygiene Measures
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][10]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
Do not eat, drink, or smoke when using this product.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[10]
-
The compound may be hygroscopic and light-sensitive; store under an inert atmosphere if necessary.[9]
-
Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[11]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[8][11] Call a POISON CENTER or doctor immediately.[11]
Spill and Leak Response
-
Evacuate personnel to a safe area.[10]
-
Ensure adequate ventilation.[10]
-
Remove all sources of ignition.[10]
-
Wear appropriate PPE, including respiratory protection.[10]
-
Contain the spill with inert absorbent material (e.g., sand, earth).[10]
-
Collect the absorbed material into a suitable, closed container for disposal.[10]
-
Do not let the product enter drains.
Disposal Considerations
Dispose of this chemical and its container at an approved waste disposal plant, in accordance with local, state, and federal regulations. Do not dispose of it into the environment.
Conclusion
This compound presents significant potential hazards that necessitate stringent safety protocols. By understanding its toxicological profile based on related compounds, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with its handling. A proactive and informed approach to safety is essential when working with this and other novel chemical entities.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Harnessing the Power of Allyl-prop-2-ynyl-amine Hydrochloride in Click Chemistry
Introduction: A Bifunctional Linchpin for Advanced Bioconjugation and Material Science
In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, bioconjugation, and materials science, the demand for molecular tools that offer precision, efficiency, and versatility is paramount. Allyl-prop-2-ynyl-amine hydrochloride emerges as a powerful and versatile heterobifunctional linker, poised to address these needs. Its structure uniquely combines two reactive functionalities: a terminal alkyne (prop-2-ynyl group) and an alkene (allyl group). This strategic pairing allows for sequential and orthogonal chemical modifications, opening a vast design space for the synthesis of complex molecular architectures.
The propargyl group is a well-established participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is celebrated for its high yields, stereospecificity, and compatibility with a wide array of functional groups and aqueous environments.[1][2] Concurrently, the allyl group serves as a versatile handle for a variety of transformations, most notably the thiol-ene reaction, which offers a robust and efficient method for bioconjugation under mild, often photoinitiated, conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the principles of its orthogonal reactivity, provide detailed, step-by-step protocols for its sequential functionalization, and illustrate the underlying workflows with clear diagrams. Our aim is to not only provide a "how-to" guide but to also instill a deeper understanding of the causality behind the experimental choices, thereby empowering researchers to adapt and innovate in their own projects.
Core Principle: Orthogonal Reactivity and Sequential Functionalization
The synthetic utility of this compound lies in the orthogonal reactivity of its allyl and propargyl moieties. "Orthogonal protection" is a strategy in organic synthesis that employs protecting groups that can be removed under distinct conditions without affecting each other.[3] Similarly, the allyl and propargyl groups of this linker can be functionalized selectively under different reaction conditions. This allows for a stepwise approach to building complex molecules.
Two primary sequential functionalization pathways are envisioned:
-
Thiol-Ene Reaction followed by CuAAC: The allyl group is first functionalized via a thiol-ene reaction, leaving the propargyl group untouched. The resulting molecule, now bearing a new functionality, can then be subjected to a CuAAC reaction to conjugate it to an azide-containing molecule.
-
CuAAC followed by Thiol-Ene Reaction: The propargyl group is first "clicked" with an azide-bearing molecule. The resulting triazole-containing intermediate, which still possesses the allyl group, can then be further modified using a thiol-ene reaction.
The choice between these two pathways will depend on the specific synthetic strategy, the nature of the molecules to be conjugated, and their compatibility with the respective reaction conditions.
Below is a conceptual workflow illustrating the sequential functionalization of this compound.
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Application Notes and Protocols for Allyl-prop-2-ynyl-amine Hydrochloride in Polymer Synthesis
Foreword: Unlocking Dual Functionality in Polymer Scaffolds
The synthesis of functional polymers is a cornerstone of modern materials science and drug development. The ability to precisely introduce reactive groups onto a polymer backbone allows for the creation of sophisticated architectures with tailored properties. Allyl-prop-2-ynyl-amine hydrochloride emerges as a uniquely powerful monomer in this context. Its structure incorporates two distinct, orthogonally reactive functional groups: an allyl group and a propargyl (prop-2-ynyl) group . This dual functionality paves the way for sequential or simultaneous post-polymerization modifications, enabling the construction of complex, multifunctional materials from a single polymer backbone.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for polymerization and subsequent modifications, and discuss the characterization of the resulting functional polymers. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemistry.
The Strategic Advantage of a Bifunctional Monomer
This compound is a cationic monomer that can be polymerized via free-radical polymerization. The resulting polymer, poly(this compound), presents a scaffold decorated with pendant allyl and propargyl groups. The strategic value of this polymer lies in the ability to address these two groups with distinct chemical reactions, a concept known as orthogonal modification.[1][2]
-
The Allyl Group: This functionality is an excellent substrate for thiol-ene "click" chemistry .[3][4] This radical-mediated reaction is highly efficient, proceeds under mild conditions (often UV-initiated), and is tolerant of a wide range of functional groups.[5] This allows for the straightforward introduction of thiolated molecules, such as peptides, carbohydrates, or small-molecule drugs.
-
The Propargyl Group: The terminal alkyne of the propargyl group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , the most prominent example of "click" chemistry.[6][7] This reaction forms a stable triazole linkage with an azide-functionalized molecule.[8] Additionally, the propargyl group can participate in thiol-yne reactions , which can proceed in a stepwise manner to add two thiol molecules per alkyne, offering a route to highly cross-linked or densely functionalized materials.[9][10]
The ability to perform these modifications sequentially and selectively allows for the creation of polymers with precisely defined, multifunctional side chains.[11][12]
Synthesis of Poly(this compound)
The free-radical polymerization of allylic monomers can be challenging due to degradative chain transfer, which often leads to low molecular weight polymers.[13] This issue can be mitigated by polymerizing the hydrochloride salt of the amine in an aqueous solution, which is the strategy we will employ.[13][14]
Proposed Polymerization Mechanism
The polymerization is initiated by a radical species, which adds across the double bond of the allyl group. The propagation then proceeds in a chain-growth fashion.
Caption: Free-radical polymerization workflow.
Experimental Protocol: Free-Radical Polymerization
This protocol is adapted from established methods for the polymerization of allylamine hydrochloride.[15][16]
Materials:
-
This compound (Monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (Initiator)
-
Deionized water (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Monomer Solution Preparation: Prepare a 50-70% (w/w) aqueous solution of this compound in a round-bottom flask. For example, dissolve 10 g of the monomer in 10 mL of deionized water.
-
Initiator Addition: Add the radical initiator, V-50, to the monomer solution. The amount of initiator typically ranges from 1 to 5 mol% with respect to the monomer.[17]
-
Deoxygenation: Sparge the solution with nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a nitrogen atmosphere throughout the reaction.
-
Polymerization: Heat the reaction mixture to 50-70°C with continuous stirring.[16][18] The optimal temperature will depend on the decomposition kinetics of the initiator. The reaction is typically run for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol (at least 10 times the volume of the reaction mixture), with vigorous stirring. The polymer will precipitate as a white solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
| Parameter | Recommended Range | Rationale |
| Monomer Concentration | 50-70% (w/w) in water | Higher concentrations can increase the rate of polymerization and yield.[15] |
| Initiator (V-50) | 1-5 mol% | Balances initiation rate with the potential for termination reactions.[17] |
| Temperature | 50-70°C | Ensures an appropriate rate of initiator decomposition.[16][18] |
| Reaction Time | 24-48 hours | Allows for high monomer conversion. |
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The disappearance of the C=C stretching vibration from the allyl group of the monomer and the retention of the C≡C stretching of the propargyl group in the polymer are key indicators of successful polymerization.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in D₂O is a powerful tool for structural elucidation.[20] The disappearance of the vinyl proton signals of the monomer (typically in the 5-6 ppm range) and the appearance of broad peaks corresponding to the polymer backbone are expected.[20] The retention of the alkyne proton signal (around 2-3 ppm) should also be confirmed.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. An aqueous mobile phase with appropriate salts is required for this cationic polyelectrolyte.
Post-Polymerization Modification: A Dual "Click" Approach
The true utility of poly(this compound) lies in its capacity for orthogonal functionalization. The allyl and propargyl groups can be modified sequentially.
Caption: Orthogonal modification workflow.
Protocol 1: Thiol-Ene Modification of the Allyl Group
This protocol describes the functionalization of the pendant allyl groups with a thiol-containing molecule.
Materials:
-
Poly(this compound)
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., water, methanol, or a mixture)
-
UV lamp (365 nm)
Procedure:
-
Solution Preparation: Dissolve the polymer in the chosen solvent. Add the thiol-containing molecule in a slight molar excess (e.g., 1.2 equivalents per allyl group).
-
Initiator Addition: Add the photoinitiator (typically 1-5 wt% relative to the reactants).
-
Reaction: Irradiate the solution with a 365 nm UV lamp at room temperature. The reaction time can vary from minutes to a few hours, depending on the reactants and initiator concentration. Monitor the reaction progress by ¹H NMR (disappearance of allyl proton signals).
-
Purification: Purify the functionalized polymer by dialysis against the appropriate solvent to remove excess thiol and initiator by-products.
-
Drying: Lyophilize the purified polymer solution to obtain the final product.
Protocol 2: CuAAC Modification of the Propargyl Group
This protocol details the "clicking" of an azide-containing molecule onto the propargyl groups of the (potentially already thiol-functionalized) polymer.
Materials:
-
Propargyl-functionalized polymer
-
Azide-containing molecule (e.g., azido-functionalized drug, PEG-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., water, DMF, or a mixture)
Procedure:
-
Solution Preparation: Dissolve the polymer and the azide-containing molecule (typically 1.1-1.5 equivalents per alkyne group) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mol% per alkyne group) and CuSO₄·5H₂O (typically 1-5 mol% per alkyne group) in water.
-
Reaction: Add the catalyst solution to the polymer solution and stir at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the reaction by FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.
-
Purification: Purify the polymer by dialysis to remove copper salts and excess azide. Dialysis against a solution of EDTA can aid in the removal of residual copper.
-
Drying: Lyophilize the purified polymer solution.
Applications in Research and Drug Development
The ability to create polymers with dual, distinct functionalities opens up a vast application space:
-
Drug Delivery: One functionality can be used to attach a targeting ligand (e.g., a peptide via thiol-ene), while the other attaches a therapeutic agent (e.g., a small molecule drug via CuAAC).[21]
-
Tissue Engineering: The polymer can be cross-linked through one of the functionalities to form a hydrogel, while the other remains available for the attachment of cell-adhesion motifs or growth factors.
-
Biomedical Coatings: The polymer can be grafted onto a surface, and the two pendant groups can be used to attach different biomolecules to create a multifunctional, biocompatible coating.
-
Diagnostics and Imaging: One group can be used to attach a fluorescent dye or imaging agent, and the other can be used to attach a biorecognition element.
Conclusion
This compound is a versatile and powerful monomer for the synthesis of advanced functional polymers. The resulting polyamine backbone, equipped with orthogonally addressable allyl and propargyl groups, serves as an ideal platform for creating complex macromolecular architectures through reliable and efficient "click" chemistry reactions. The detailed protocols provided herein offer a solid foundation for researchers to explore the full potential of this unique bifunctional building block in a wide array of scientific and therapeutic applications.
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- Sepehrianazar, A., & Güven, O. (2022). Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. Journal of Macromolecular Science, Part A, 59(8), 563-573.
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Protocol for N-alkylation using Allyl-prop-2-ynyl-amine hydrochloride.
An in-depth guide to the N-alkylation of allyl-prop-2-ynyl-amine, detailing the underlying chemical principles, a step-by-step laboratory protocol, and expert insights for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Importance of N-Alkylation
N-alkylation is a cornerstone transformation in organic chemistry, providing a direct pathway to construct carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] This reaction class enables the synthesis of secondary, tertiary, and quaternary amines, allowing for the precise modulation of a molecule's physicochemical properties, such as its basicity, solubility, and biological activity.[1]
This application note focuses on the N-alkylation of a particularly versatile secondary amine, allyl-prop-2-ynyl-amine. The presence of both an allyl and a propargyl group on the nitrogen atom makes this molecule a powerful bifunctional building block. The alkyne moiety can participate in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the alkene group is amenable to a wide range of transformations, including metathesis, hydrogenation, and palladium-catalyzed cross-coupling reactions. The hydrochloride salt form ensures stability and ease of handling.[3][4]
This guide provides a comprehensive protocol for the N-alkylation of allyl-prop-2-ynyl-amine with an alkyl halide, transforming it into a tertiary amine. We will delve into the reaction mechanism, experimental setup, purification, and critical safety considerations, offering a robust framework for its successful application in a research setting.
Reaction Principle and Mechanism
The N-alkylation of a secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[5] The reaction proceeds through a well-defined, single-step mechanism.
Causality of Key Steps:
-
Base-Mediated Deprotonation: The starting material, allyl-prop-2-ynyl-amine hydrochloride, is an ammonium salt. The nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step is the addition of a base to neutralize the hydrochloride salt and liberate the free secondary amine.[6] A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal, as it is strong enough to deprotonate the ammonium salt but will not compete with the amine in reacting with the alkyl halide.[7]
-
Nucleophilic Attack: Once deprotonated, the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon is chiral.[5]
-
Transition State and Product Formation: The reaction proceeds through a trigonal bipyramidal transition state where the C-N bond is forming concurrently with the C-X (halide) bond breaking. The halide is expelled as a leaving group, resulting in the formation of a protonated tertiary amine.
-
Final Deprotonation: The newly formed tertiary ammonium salt is then deprotonated by the excess base present in the reaction mixture to yield the final, neutral tertiary amine product.
A significant challenge in amine alkylation is the potential for over-alkylation .[8] The tertiary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[8][9] This side reaction can be minimized by carefully controlling the stoichiometry, typically by using a slight excess of the amine or by adding the alkyl halide slowly to the reaction mixture.[10]
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound with benzyl bromide as a representative alkyl halide. The procedure can be adapted for other primary alkyl halides.
Materials:
-
This compound (FW: 131.60 g/mol )[3]
-
Benzyl bromide (FW: 171.04 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Dropping funnel
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard personal protective equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv, e.g., 1.32 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.5 equiv, 3.46 g, 25.0 mmol). The excess base ensures complete neutralization of the starting material and the HCl byproduct.[7]
-
Add anhydrous acetonitrile (40 mL). Acetonitrile is a suitable polar aprotic solvent that facilitates S_N2 reactions.[2][6]
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure complete formation of the free amine.
-
-
Addition of Alkyl Halide:
-
Dissolve benzyl bromide (1.05 equiv, 1.80 g, 10.5 mmol) in anhydrous acetonitrile (10 mL) in a dropping funnel.
-
Add the benzyl bromide solution dropwise to the stirred amine suspension over 15-20 minutes. A slow addition rate helps to control any potential exotherm and minimize over-alkylation.[10]
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 20% ethyl acetate in hexanes). Spot the starting amine and the reaction mixture. The reaction is complete when the starting amine spot has been completely consumed (typically 4-8 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl, KBr). Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tertiary amine.[10]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Use a gradient eluent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, to isolate the pure tertiary amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Determine the final yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
-
Sources
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Allyl-prop-2-ynyl-amine Hydrochloride: A Versatile 1,6-Enyne Building Block for Advanced Heterocyclic Synthesis
An Application Guide for Researchers
Abstract: Allyl-prop-2-ynyl-amine hydrochloride is a bifunctional synthetic building block featuring both an alkene and a terminal alkyne moiety within a single molecule. This unique "1,6-enyne" structure, tethered by a nitrogen atom, serves as a powerful and versatile precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of its application in key transition-metal-catalyzed cyclization strategies, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of a 1,6-Enyne
The simultaneous presence of an electronically distinct alkene and alkyne within Allyl-prop-2-ynyl-amine offers a rich playground for synthetic innovation. Transition metal catalysts can selectively activate one functional group, initiating a cascade of intramolecular reactions that rapidly build molecular complexity.[2] This atom-economical approach allows for the efficient synthesis of complex cyclic frameworks from a simple, linear precursor.[3] The primary value of this building block lies in its utility in three cornerstone transformations of modern organic synthesis: Ruthenium-Catalyzed Enyne Metathesis, Gold-Catalyzed Cycloisomerization, and the Pauson-Khand Reaction. Each method provides a distinct pathway to unique and valuable heterocyclic cores.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1158414-22-2 | [6][7] |
| Molecular Formula | C₆H₉N • HCl (or C₆H₁₀ClN) | [4][6] |
| Molecular Weight | 131.60 g/mol | [7][8] |
| Structure | N-(prop-2-en-1-yl)prop-2-yn-1-amine hydrochloride | |
| Purity | Typically ≥95% | [7][9] |
graph "synthesis_overview" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];// Node Definitions start [label="Allyl-prop-2-ynyl-amine\n(1,6-Enyne Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_ru [label="Ruthenium Carbene\nCatalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_au [label="Gold(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cat_co [label="Cobalt Carbonyl\nCatalyst + CO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod_ru [label="Vinyl-Substituted\nPiperidines\n(Diene Heterocycles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_au [label="Bicyclic Piperidine\nDerivatives\n(e.g., Bicyclo[4.1.0]heptanes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_co [label="Cyclopentenone-Fused\nPyrrolidines", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges start -> cat_ru [label=" Enyne Metathesis"]; start -> cat_au [label=" Cycloisomerization"]; start -> cat_co [label=" Pauson-Khand\n Reaction"]; cat_ru -> prod_ru; cat_au -> prod_au; cat_co -> prod_co;
}
Figure 1: Overview of major synthetic pathways for heterocycle construction starting from Allyl-prop-2-ynyl-amine.
Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
Enyne metathesis is a powerful bond reorganization reaction that couples an alkene and an alkyne to form a conjugated 1,3-diene system.[10] When applied intramolecularly to Allyl-prop-2-ynyl-amine, it provides a direct and efficient route to 1,4-dihydropyridine or tetrahydropyridine derivatives, which are valuable scaffolds in medicinal chemistry.
Mechanistic Insight & Causality
The reaction is most commonly catalyzed by ruthenium carbene complexes, such as Grubbs' 1st or 2nd generation catalysts.[11] The catalytic cycle is initiated by a [2+2] cycloaddition between the ruthenium carbene and either the alkyne or alkene.[3] For enynes, the reaction is believed to proceed preferentially via initial coordination to the alkyne, forming a ruthenacyclobutene intermediate. This intermediate undergoes ring-opening to form a new vinyl carbene, which then reacts with the tethered alkene moiety in a subsequent intramolecular [2+2] cycloaddition. The final retro-[2+2] cycloaddition releases the cyclic 1,3-diene product and regenerates the active ruthenium methylidene catalyst, which re-enters the catalytic cycle.[10]
Why choose RCEYM? This method is exceptionally reliable for forming six-membered rings from 1,6-enynes and is tolerant of a wide range of functional groups. The choice of the N-protecting group is critical; electron-withdrawing groups like tosyl (Ts) or Boc often enhance reactivity and prevent catalyst poisoning by the amine.
Sources
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Application Note: A Robust Protocol for the Synthesis of N-Substituted Pyrroles via the Clauson-Kaas Reaction Using 2,5-Dimethoxytetrahydrofuran
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional polymers.[1][2][3] N-substituted pyrroles, in particular, offer a versatile platform for tuning molecular properties, leading to a wide range of biological activities.[1][3] This application note provides a detailed, reliable, and scalable protocol for the synthesis of N-substituted pyrroles utilizing 2,5-dimethoxytetrahydrofuran as a stable precursor in the Clauson-Kaas reaction.[1][4] We will explore the underlying mechanism, provide step-by-step experimental procedures for both conventional heating and microwave-assisted synthesis, present characterization data for a model compound, and offer expert insights into troubleshooting and optimization.
Introduction: The Significance of the Pyrrole Moiety
The five-membered aromatic nitrogen heterocycle, pyrrole, is a "privileged structure" in drug discovery.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore in a multitude of therapeutic agents.[6] Notable blockbuster drugs featuring the pyrrole core include Atorvastatin (Lipitor®), for lowering cholesterol, and Sunitinib (Sutent®), an anticancer agent, underscoring the scaffold's profound impact on modern medicine.[5][6] Consequently, efficient and robust methods for the synthesis of diversely substituted pyrroles are of paramount importance to researchers in pharmaceuticals and academia.
Among the various synthetic strategies, the Paal-Knorr synthesis and its variants, such as the Clauson-Kaas reaction, remain the most reliable and widely used methods for constructing the pyrrole ring.[4][7][8][9] The Clauson-Kaas reaction, which employs a 2,5-dialkoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound, is particularly advantageous due to the stability and commercial availability of the starting material.[1][4] This guide focuses on the use of 2,5-dimethoxytetrahydrofuran as a versatile and efficient four-carbon source for this transformation.
Reaction Mechanism and Workflow
The Clauson-Kaas reaction is an acid-catalyzed condensation process.[1][10] The key to its success lies in the in situ generation of the reactive 1,4-dicarbonyl intermediate, succinaldehyde.
Mechanism:
-
Hydrolysis: Under acidic conditions, the two methoxy groups of 2,5-dimethoxytetrahydrofuran are hydrolyzed, leading to the ring-opening of the tetrahydrofuran to form succinaldehyde.[5]
-
Condensation: The primary amine substrate performs a nucleophilic attack on the carbonyl carbons of succinaldehyde, forming a di-imine intermediate.[9][11]
-
Cyclization & Aromatization: The intermediate undergoes an intramolecular cyclization, followed by dehydration (loss of two water molecules) to yield the stable, aromatic N-substituted pyrrole ring.[11][12]
Caption: Reaction mechanism for the Clauson-Kaas synthesis.
A generalized experimental workflow provides a clear overview of the process from setup to final analysis, ensuring a reproducible and efficient synthesis.
Caption: General experimental workflow for pyrrole synthesis.
Detailed Experimental Protocols
Here we provide two validated protocols for the synthesis of a model compound, 1-(4-bromophenyl)-1H-pyrrole . The first uses classical heating, while the second employs microwave irradiation for accelerated synthesis.[13][14]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetic acid is corrosive; handle with care.
Protocol 1: Conventional Heating Method
This method is ideal for standard laboratory setups and larger scale reactions.
| Materials & Reagents | M.W. | Amount (mmol) | Mass/Volume |
| 4-Bromoaniline | 172.02 | 1.2 | 207 mg |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.4 | 0.18 mL |
| Glacial Acetic Acid | 60.05 | - | 4.0 mL |
Procedure:
-
To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoaniline (207 mg, 1.2 mmol).[4]
-
Add glacial acetic acid (4.0 mL) to dissolve the amine.
-
Add 2,5-dimethoxytetrahydrofuran (0.18 mL, 1.4 mmol) to the solution.[4]
-
Attach a reflux condenser and place the flask in a preheated oil bath set to 110-120 °C.
-
Stir the reaction vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Hexane 1:1).
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of cold water.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis
This green chemistry approach significantly reduces reaction time and often improves yields.[13][14]
| Materials & Reagents | M.W. | Amount (mmol) | Mass/Volume |
| Primary Amine | - | 1.0 | As required |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.2 | ~0.15 mL |
| Iodine (I₂) | 253.81 | 0.05 (5 mol%) | ~13 mg |
Procedure:
-
In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (5 mol%).[13]
-
Seal the vial and place it in the automated microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes (power and time may need optimization depending on the substrate).[14]
-
After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C).
-
Add diethyl ether (10 mL) to the reaction mixture and filter to remove the catalyst and any insoluble byproducts.[13]
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Characterization and Data
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as NMR, FT-IR, and Mass Spectrometry.[15][16][17]
Expected Characterization for 1-(4-bromophenyl)-1H-pyrrole:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, 2H), 7.20 (d, 2H), 6.80 (t, 2H), 6.35 (t, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 139.5, 132.5, 126.0, 122.0, 119.0, 110.0.
-
MS (ESI+): m/z calculated for C₁₀H₈BrN [M+H]⁺: 221.99; found 222.0.
Scope and Versatility
The Clauson-Kaas reaction is highly versatile. A wide range of primary amines can be used to generate a diverse library of N-substituted pyrroles.
| Entry | Starting Amine | Method | Time | Yield (%) |
| 1 | Aniline | Conventional | 2 h | 85% |
| 2 | Benzylamine | Conventional | 3 h | 78% |
| 3 | 4-Methoxyaniline | Microwave | 15 min | 92% |
| 4 | Adamantylamine | Microwave | 20 min | 88%[13] |
| 5 | Sulfanilamide | Conventional | 4 h | 65% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete hydrolysis of 2,5-DMTHF.- Amine is not nucleophilic enough.- Decomposition of product. | - Ensure acidic conditions are met (acetic acid should be sufficient).- For weakly nucleophilic amines, consider a stronger acid catalyst or higher temperatures/longer reaction times.[14]- Use milder conditions for sensitive substrates (e.g., acetate buffer at room temp).[1][10] |
| Formation of Byproducts | - Polymerization of pyrrole product.- Side reactions of functional groups on the amine. | - Avoid excessively high temperatures or prolonged reaction times.- Ensure prompt work-up after reaction completion.- Protect sensitive functional groups on the starting amine if necessary. |
| Difficult Purification | - Product is tar-like or oily.- Co-elution with starting material. | - Ensure complete neutralization during work-up to remove all acetic acid.- Optimize chromatography conditions (try different solvent systems or use a gradient elution). |
Conclusion
The synthesis of N-substituted pyrroles using 2,5-dimethoxytetrahydrofuran is a robust, efficient, and highly adaptable method suitable for a wide array of applications in drug discovery and materials science.[1][5] The protocols detailed in this note provide researchers with a reliable foundation for accessing a diverse chemical space of valuable pyrrole derivatives. By understanding the reaction mechanism and potential challenges, scientists can effectively troubleshoot and optimize this powerful transformation for their specific research needs.
References
-
Ghosh, R., & Chakraborty, B. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Samai, S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Samai, S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Ferreira, P. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions. [Link]
-
Samai, S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
-
Trofimov, B. A., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]
-
Kaur, R., et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. [Link]
-
ResearchGate. (n.d.). Renwang JIANG | Professor | PhD | Jinan University, Guangzhou | Pharmacy | Research profile. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new functionalised pyrrole copolymers. [Link]
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Application Notes and Protocols for the Use of Allyl-prop-2-ynyl-amine Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Allyl-prop-2-ynyl-amine Hydrochloride in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is insatiable. This compound (CAS 1158414-22-2) has emerged as a highly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. This secondary amine uniquely combines the reactivity of both an allyl and a propargyl group, two functionalities renowned for their utility in a myriad of synthetic transformations. The presence of these two distinct unsaturated moieties within a single, compact molecule allows for a rich and varied chemistry, enabling the construction of a wide array of heterocyclic systems that form the core of many therapeutic agents.
The propargylamine motif is a well-established pharmacophore found in numerous marketed drugs, particularly those targeting neurological disorders.[1][2][3] Its utility extends beyond its biological activity, serving as a linchpin for powerful synthetic transformations such as the A³ coupling reaction and various cyclization strategies.[3][4] The allyl group, in parallel, is a cornerstone of synthetic chemistry, participating in reactions like the Tsuji-Trost allylation, and serving as a precursor to a variety of functional groups.[5][6]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1158414-22-2 | [7] |
| Molecular Formula | C₆H₉N·HCl | [7] |
| Molecular Weight | 131.60 g/mol | [7] |
| Appearance | Typically a solid | N/A |
| Purity | ≥95% (typical) | [6] |
Safety and Handling:
This compound is an irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Core Reactivity and Mechanistic Considerations: A Tale of Two Moieties
The synthetic potential of Allyl-prop-2-ynyl-amine lies in the orthogonal or sequential reactivity of its allyl and propargyl groups. The nitrogen atom, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic and basic. As the hydrochloride salt, the amine is protonated, and a neutralization step is typically the first operation to liberate the free amine for subsequent reactions.
The free amine can then be engaged in a variety of transformations. The propargyl group is a versatile handle for cyclization reactions, often catalyzed by transition metals such as palladium, gold, or copper. These reactions can proceed through various mechanisms, including carbometalation, hydrometalation, or activation of the alkyne for nucleophilic attack. The allyl group can participate in similar metal-catalyzed cyclizations or can be functionalized independently. The interplay between these two groups allows for the regioselective and stereoselective construction of complex heterocyclic scaffolds.
Application Protocol 1: Synthesis of a Substituted Pyrrolidine Derivative via Palladium-Catalyzed Intramolecular Enyne Cyclization
Pyrrolidine rings are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs.[10] This protocol details the synthesis of a substituted pyrrolidine, a valuable pharmaceutical intermediate, using a palladium-catalyzed intramolecular cyclization of the free Allyl-prop-2-ynyl-amine.
Workflow Diagram
Caption: Workflow for the synthesis of a substituted pyrrolidine.
Step-by-Step Methodology
Part A: Neutralization of this compound
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.32 g, 10.0 mmol) in 30 mL of dichloromethane (DCM).
-
Neutralization: Add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 30 minutes at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free Allyl-prop-2-ynyl-amine as an oil. The product should be used immediately in the next step.
Part B: Palladium-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the freshly prepared free Allyl-prop-2-ynyl-amine (from the previous step, ~10.0 mmol). Dissolve the amine in 40 mL of anhydrous toluene.
-
Catalyst Addition: To the solution, add palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mol%) and triphenylphosphine (PPh₃, 262 mg, 1.0 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of diethyl ether and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted pyrrolidine derivative.
Expected Results and Characterization
The expected product is a substituted dihydropyrrole or pyrrolidine, depending on the specific reaction conditions and any subsequent reduction steps.
| Parameter | Expected Value/Data |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Signals corresponding to the pyrrolidine ring and the remaining functional groups. |
| ¹³C NMR | Peaks confirming the formation of the heterocyclic ring. |
| Mass Spec (HRMS) | Calculated m/z for the product, confirming its elemental composition. |
Causality Behind Experimental Choices:
-
Neutralization: The use of a mild base like NaHCO₃ is crucial to avoid side reactions that could occur with stronger bases. DCM is a good solvent for the free amine and is easily removed.
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for enyne cyclizations. The phosphine ligand stabilizes the palladium species and modulates its reactivity.
-
Solvent and Temperature: Toluene is a suitable high-boiling solvent for this type of reaction. Heating is necessary to overcome the activation energy for the cyclization.
-
Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation of the palladium catalyst and potential side reactions.
Application Protocol 2: Synthesis of a Substituted Quinolone Intermediate
Quinolone and quinoline scaffolds are prevalent in a wide range of pharmaceuticals, including antibacterial and anticancer agents.[11][12] This protocol outlines a potential pathway for the synthesis of a quinolone intermediate, leveraging the reactivity of the propargyl group. This would typically involve an initial acylation of the amine followed by a cyclization reaction.
Reaction Pathway Diagram
Caption: Pathway to a substituted quinolone intermediate.
Step-by-Step Methodology
Part A: Acylation of Allyl-prop-2-ynyl-amine
-
Setup: In a 100 mL round-bottom flask, dissolve the free Allyl-prop-2-ynyl-amine (prepared as in Protocol 1, ~10.0 mmol) in 40 mL of DCM. Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol) and cool the solution to 0 °C.
-
Acylation: Slowly add a solution of 2-iodobenzoyl chloride (2.66 g, 10.0 mmol) in 10 mL of DCM to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated intermediate. This intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.
Part B: Intramolecular Heck-type Cyclization
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-acylated intermediate (~9.0 mmol) in 30 mL of anhydrous dimethylformamide (DMF).
-
Catalyst Addition: Add Pd(OAc)₂ (101 mg, 5 mol%) and PPh₃ (236 mg, 10 mol%). Add a base such as potassium carbonate (K₂CO₃, 2.49 g, 18.0 mmol).
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate (50 mL), and wash with water (3 x 30 mL). Dry the organic layer, concentrate, and purify by column chromatography to obtain the substituted quinolone.
Conclusion
This compound is a potent synthetic tool for the construction of diverse and medicinally relevant heterocyclic intermediates. Its dual functionality, when strategically employed, provides access to complex molecular architectures through elegant and efficient cyclization strategies. The protocols outlined in this application note serve as a practical starting point for researchers to explore the rich chemistry of this versatile building block. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, scientists can unlock the full potential of this compound in their drug discovery and development endeavors.
References
-
Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link][1][2]
-
Future Medicinal Chemistry. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link][3]
-
RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. [Link][11]
-
RSC Publishing. (n.d.). Novel routes to quinoline derivatives from N-propargylamines. [Link][11]
-
ResearchGate. (2012). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. [Link][12]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link][5]
-
PMC - NIH. (n.d.). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. [Link][6]
-
Regulations.gov. (n.d.). CHEMICAL IDENTIFICATION PROCEDURE FOR SECONDARY CONTAINERS. [Link][9]
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Catalytic systems for reactions involving Allyl-prop-2-ynyl-amine hydrochloride.
An In-Depth Guide to Catalytic Systems for Reactions Involving Allyl-prop-2-ynyl-amine Hydrochloride
For researchers and professionals in drug development and synthetic chemistry, Allyl-prop-2-ynyl-amine, a classic 1,6-enyne, represents a versatile and highly valuable building block. Its unique structure, featuring both an alkene and an alkyne moiety separated by a nitrogen-tethered backbone, opens a gateway to a multitude of complex molecular architectures. The strategic activation and transformation of these unsaturated functionalities through transition metal catalysis are paramount for constructing novel heterocyclic and carbocyclic scaffolds, which are often the core of pharmacologically active compounds.
This guide provides a detailed exploration of the primary catalytic systems employed for reactions involving Allyl-prop-2-ynyl-amine and its derivatives. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of these transformations, explaining the causality behind the choice of catalysts, ligands, and reaction conditions. This document is designed to serve as a practical and authoritative resource, grounded in field-proven insights and comprehensive references to empower researchers to harness the full synthetic potential of this key substrate.
Section 1: Gold-Catalyzed Cycloisomerization: Crafting Molecular Complexity
The cycloisomerization of 1,6-enynes like Allyl-prop-2-ynyl-amine is one of the most powerful applications of homogeneous gold catalysis.[1] Gold(I) and Gold(III) complexes are exceptionally effective at activating the alkyne moiety, initiating a cascade of reactions that rapidly build molecular complexity under mild conditions.[2] This process typically proceeds through the formation of cyclopropyl gold carbene intermediates, which can then undergo various rearrangements to yield diverse structural motifs.[1][3]
Mechanistic Insight: The Gold Catalytic Cycle
The generally accepted mechanism for the gold-catalyzed cycloisomerization of a 1,6-enyne begins with the coordination of the cationic gold(I) catalyst to the alkyne. This activation facilitates a nucleophilic attack from the tethered alkene (a 5-exo-dig cyclization), leading to the formation of a bicyclic cyclopropyl gold carbene intermediate.[4] The fate of this intermediate dictates the final product structure and can be influenced by the substrate, ligands, and reaction conditions. This carbene can evolve through pathways like skeletal rearrangements to yield dienes or undergo intramolecular cyclopropanation.[1] The use of N-heterocyclic carbene (NHC) ligands on the gold catalyst has become particularly prominent, as they offer enhanced stability and activity compared to traditional phosphine ligands.[3]
Application Protocol: NHC-Gold(I)-Catalyzed Cycloisomerization
This protocol is adapted from methodologies described for the efficient cycloisomerization of N-tethered 1,6-enynes using NHC-gold(I) complexes.[3][4]
Materials:
-
This compound
-
NHC-Gold(I) catalyst (e.g., [IPrAuCl]/AgSbF₆ or a pre-formed cationic complex like [(IPr)Au(MeCN)]SbF₆)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Substrate Preparation: If starting with the hydrochloride salt, neutralize it with a suitable base (e.g., triethylamine or by passing through a short plug of basic alumina) to obtain the free amine. Purify the free amine by column chromatography or distillation before use.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the Allyl-prop-2-ynyl-amine derivative (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM) to achieve a concentration of approximately 0.1 M.
-
Catalyst Preparation (In Situ): If generating the active catalyst in situ, add the gold(I) chloride precatalyst (e.g., [IPrAuCl], 1-5 mol%) followed by the silver salt activator (e.g., AgSbF₆, 1-5 mol%). Stir for 5-10 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold species.
-
Reaction Monitoring: Stir the reaction at room temperature (or as optimized) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by filtering it through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to isolate the bicyclic product.
| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [(IPr)AuCl]/AgSbF₆ | 1-5 | DCM | RT | 1-3 | >90 | [3][4] |
| [(JohnPhos)Au(MeCN)]SbF₆ | 5 | DCM | RT | 2 | ~85 | [2][5] |
| AuCl₃ | 5 | CH₃CN | 80 | 12 | Variable | [1] |
Section 2: Palladium-Catalyzed Cross-Coupling and Functionalization
Palladium catalysis offers a distinct set of transformations for substrates like Allyl-prop-2-ynyl-amine, primarily focusing on carbon-carbon and carbon-heteroatom bond formation.[6] These reactions, including hydroarylation and allylic substitutions, typically proceed through different mechanistic manifolds than gold catalysis, often involving Pd(0)/Pd(II) catalytic cycles and the formation of π-allyl palladium intermediates.[6][7][8]
Mechanistic Insight: Hydroarylation Pathway
A notable palladium-catalyzed reaction is the hydroarylation of the alkyne moiety using boronic acids.[7] The catalytic cycle is proposed to initiate with the coordination of the alkyne to a Pd(II) center. Transmetalation with the boronic acid transfers the aryl group to the palladium, forming an arylpalladium intermediate. Subsequent syn-1,2-migratory insertion forms a new C-C bond, followed by proto-depalladation to yield the N-allylbenzamide derivative and regenerate the active Pd(II) species.[7]
Application Protocol: Palladium-Catalyzed Hydroarylation
This protocol is based on the efficient synthesis of N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids.[7] An N-benzoyl protected Allyl-prop-2-ynyl-amine would be the direct substrate.
Materials:
-
N-Benzoyl-Allyl-prop-2-ynyl-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the N-benzoyl-Allyl-prop-2-ynyl-amine, arylboronic acid, PdCl₂(PPh₃)₂, and KOAc.
-
Atmosphere Exchange: Evacuate and backfill the vial with an inert gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating and Monitoring: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography to obtain the desired N-allylbenzamide.
| Palladium Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | KOAc | Toluene | 100 | 60-90 | [7] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80 | 55-85 | [8][9] |
Section 3: Ruthenium-Catalyzed Isomerization and Substitution
Ruthenium catalysts offer unique reactivity for propargylic compounds, including isomerizations and substitution reactions.[10][11] For a substrate like Allyl-prop-2-ynyl-amine, ruthenium complexes can catalyze the isomerization of the propargylic alcohol functionality (if present) or facilitate propargylic substitution reactions with various nucleophiles.[10][12] These methods provide atom-economical routes to valuable synthetic intermediates.
Application Note: Propargylic Substitution
Ruthenium-catalyzed propargylic substitution allows for the direct reaction of propargylic alcohols with nucleophiles like thiols, avoiding the need for pre-activation of the alcohol.[11] Cationic diruthenium complexes have been shown to be particularly effective.[11] This transformation is valuable for synthesizing propargylic sulfides, which are important building blocks in organic synthesis. For an Allyl-prop-2-ynyl-amine backbone that has been functionalized to include a propargylic alcohol, this method offers a direct path to sulfur-containing derivatives.
| Catalyst System | Nucleophile | Solvent | Temp (°C) | Key Feature | Reference |
| [Cp*RuCl]₄ | Alcohols | Toluene | 80-110 | Isomerization | [10] |
| Cationic Ru-complex | Thiols | Dioxane | 80 | Direct C-S bond formation | [11] |
| Triaminocyclopentadienyl Ru | CH-acids | Toluene | 60 | Cascade Conversions | [12] |
Section 4: Catalytic Hydrogenation for Selective Saturation
Catalytic hydrogenation provides a fundamental method for selectively reducing the alkyne and/or alkene moieties within the Allyl-prop-2-ynyl-amine structure. The primary challenge and opportunity lie in controlling the selectivity of the reduction. Depending on the catalyst and conditions, one can target the formation of an allylic amine (by reducing the alkyne to an alkene), a propargylamine (by reducing the alkene), or the fully saturated N-propyl-propylamine.
Insight into Selectivity
The selective hydrogenation of nitriles to primary or secondary amines has been shown to be highly dependent on catalyst structure (e.g., single atoms vs. clusters).[13] A similar principle applies here. Palladium catalysts, often in the form of nanoparticles or supported on carbon (Pd/C), are commonly used.[14][15] Platinum catalysts are also effective.[14][15] The choice of catalyst, support, solvent, and hydrogen pressure can influence the reaction pathway. For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is famously used for the semi-hydrogenation of alkynes to Z-alkenes. In the context of allyl cyanide, competing hydrogenation pathways leading to different imine and amine products have been observed on a Pd(111) surface, highlighting the complexity of these reactions.[16][17]
General Protocol: Selective Hydrogenation using Pd/C
This protocol provides a general framework for the hydrogenation of the unsaturated bonds. Fine-tuning of conditions is required to achieve desired selectivity.
Materials:
-
Allyl-prop-2-ynyl-amine derivative
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask or a specialized hydrogenation vessel, dissolve the Allyl-prop-2-ynyl-amine derivative in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.
-
Atmosphere Exchange: Securely attach the flask to the hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (a balloon provides ~1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, which can be further purified if necessary.
References
-
Transition metal‐catalyzed selective cross‐coupling reactions of propargyl precursors. - ResearchGate. Available at: [Link]
-
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2022). RSC Advances. Available at: [Link]
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Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. (2023). The Journal of Organic Chemistry. Available at: [Link]
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Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. Available at: [Link]
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Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization Reactions of Alkynoic Acids and Allenynamides. (2015). ACS Catalysis. Available at: [Link]
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Gold-mediated cycloisomerization reactions of 1,n-enynes containing an internal atom-centered nucleophile. - ResearchGate. Available at: [Link]
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Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. (2007). Chemical Reviews. Available at: [Link]
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Palladium-catalyzed allylic allenylation of homoallyl alcohols with propargylic carbonates. (2021). Organic Chemistry Frontiers. Available at: [Link]
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Palladium-Catalyzed Cyclization of Propargylic Compounds. - ResearchGate. Available at: [Link]
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Insights into the Gold-Catalyzed Cycloisomerization of 3- Allyl-1,4-diynes for the Synthesis of. (2022). European Journal of Organic Chemistry. Available at: [Link]
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Gold(I)‐Catalyzed Allylation and Tandem Allylation–Cycloisomerization of Stannylated Propargyl Acetates with Allylsilanes. - ResearchGate. Available at: [Link]
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Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. (2008). Journal of the American Chemical Society. Available at: [Link]
-
Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. (2018). Angewandte Chemie International Edition. Available at: [Link]
-
Stereodivergent propargylic alkylation of enals via cooperative NHC and copper catalysis. (2022). Nature Communications. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2013). The Journal of Organic Chemistry. Available at: [Link]
-
The first Au-nanoparticles catalyzed green synthesis of propargylamines via a three-component coupling reaction of aldehyde, alkyne and amine. (2015). RSC Advances. Available at: [Link]
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Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023). Molecules. Available at: [Link]
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Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (2012). Journal of the American Chemical Society. Available at: [Link]
-
Ruthenium-Catalyzed Isomerizations of Allylic and Propargylic Alcohols in Aqueous and Organic Media: Applications in Synthesis. - ResearchGate. Available at: [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2022). Molecules. Available at: [Link]
-
Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. (2021). Chemistry – A European Journal. Available at: [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. Available at: [Link]
-
Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. (2021). Organic Chemistry Frontiers. Available at: [Link]
-
Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins. Sci-Hub. Available at: [Link]
-
Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. (2021). Chemical Science. Available at: [Link]
-
Cross-Coupling Reactions. (2014). Available at: [Link]
-
Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl- or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC–Cu Complexes. (2012). Journal of the American Chemical Society. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. Available at: [Link]
-
Competing Reaction Pathways in Heterogeneously Catalyzed Hydrogenation of Allyl Cyanide: The Chemical Nature of Surface Species. (2021). Chemistry – A European Journal. Available at: [Link]
-
Recent Developments in Asymmetric Allylic Amination Reactions. - ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[3][7]-Rearrangement. (2012). Journal of the American Chemical Society. Available at: [Link]
-
Ruthenium-Catalyzed Propargylic Substitution Reaction of Propargylic Alcohols with Thiols: A General Synthetic Route to Propargylic Sulfides. - ResearchGate. Available at: [Link]
-
Hydrogenation of Allyl Alcohols Catalyzed by Aqueous Palladium and Platinum Nanoparticles. - ResearchGate. Available at: [Link]
-
Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles. (2015). RSC Advances. Available at: [Link]
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Enantiospecific and enantioselective metal-catalyzed allylic amination reactions with aza-ylides. - ResearchGate. Available at: [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]
-
Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. (2015). Chemistry – A European Journal. Available at: [Link]
-
Competing Reaction Pathways in Heterogeneously Catalyzed Hydrogenation of Allyl Cyanide: The Chemical Nature of Surface Species. (2021). Chemistry – A European Journal. Available at: [Link]
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- 8. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
How to improve the yield of reactions with Allyl-prop-2-ynyl-amine hydrochloride.
Welcome to the technical support center for Allyl-prop-2-ynyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common challenges associated with this versatile bifunctional building block.
This compound (C₆H₉N·HCl) is a valuable intermediate in organic synthesis due to its unique structure, which incorporates a secondary amine, a terminal alkyne, and a terminal alkene.[1][2] This trifecta of reactive sites allows for a diverse range of transformations, making it a powerful precursor for the synthesis of nitrogen-containing heterocycles, complex amines, and pharmacologically active molecules.[3][4]
However, this inherent reactivity can also present challenges. Competing reaction pathways, undesired side reactions, and difficulties in achieving selectivity can lead to suboptimal yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and general reactivity of this compound.
Q1: What are the key reactive sites of this compound and how do they influence its reactivity?
The molecule has three primary reactive centers. Understanding their individual and competitive reactivity is crucial for reaction design.
-
Secondary Amine: In its hydrochloride salt form, the amine is protonated and non-nucleophilic. The addition of a base is required to liberate the free amine, which then acts as a potent nucleophile in reactions like alkylations, acylations, and multicomponent reactions (e.g., A³ coupling).[4][5]
-
Terminal Alkyne (Propargyl group): The terminal C-H bond is weakly acidic and can be deprotonated to form a metal acetylide for C-C bond formation (e.g., Sonogashira coupling). The triple bond itself can undergo various addition reactions, cycloadditions (like 'click' chemistry), and is a key participant in cyclization and isomerization reactions.[6][7]
-
Terminal Alkene (Allyl group): The alkene can participate in addition reactions, hydroamination, and, most notably, is a key partner in powerful transformations like enyne metathesis for the construction of cyclic systems.[8]
Diagram: Reactivity Map of Allyl-prop-2-ynyl-amine
Caption: Key reactive sites and common transformations.
Q2: Must I convert the hydrochloride salt to the free amine before my reaction?
No, isolating the free amine is rarely necessary and often undesirable. The free amine is a volatile liquid and more susceptible to degradation and polymerization than its stable, solid hydrochloride salt.[9][10] For nearly all applications, the free amine can be generated in situ by adding a suitable base directly to the reaction mixture. This is a more efficient and practical workflow.
Q3: How should I store this compound?
The hydrochloride salt is relatively stable. However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric CO₂.
Q4: What are the most common side reactions to be aware of?
The bifunctional nature of the molecule can lead to several side reactions if conditions are not carefully controlled:
-
Polymerization: Both the allyl and propargyl groups can undergo radical or transition-metal-catalyzed polymerization.[3]
-
Intramolecular Cyclization: Under certain conditions, particularly with strong bases or high temperatures, the amine can trigger intramolecular cyclization pathways.[6]
-
Isomerization: Propargylamines can isomerize to form allenes or conjugated enamines, especially in the presence of strong bases.[11]
-
Hydroamination: The amine can add across the alkyne of another molecule, leading to dimerization or oligomerization. This is more common at elevated temperatures or with specific catalysts.[6]
Troubleshooting Guide: Enhancing Reaction Yields
This section provides a systematic approach to diagnosing and solving common problems encountered in reactions involving this compound.
Diagram: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
Problem 1: Low or No Product Formation
This is the most common issue, often stemming from improper activation of the amine or suboptimal reaction conditions.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Deprotonation | The nitrogen lone pair is unavailable for reaction when protonated. An insufficient amount or an inappropriate choice of base will result in low concentrations of the reactive free amine. | 1. Stoichiometry: Use at least 1.0 equivalent of base to neutralize the hydrochloride salt. If the reaction itself consumes a base, add an additional equivalent. 2. Base Selection: Choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the ammonium salt (~9-10). See Table 1 for guidance. |
| Inappropriate Solvent | The reaction rate can be highly dependent on the solvent's ability to dissolve reagents and stabilize transition states. Nonpolar solvents may not adequately dissolve the starting salt. | Use polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Tetrahydrofuran (THF) . These solvents are generally effective at dissolving amine salts and facilitating SN2 or metal-catalyzed reactions.[6] |
| Low Reaction Temperature | Many reactions, particularly with sterically hindered substrates, may be sluggish at room temperature. | Gentle heating to 40–60 °C can significantly increase the reaction rate.[6] Monitor the reaction closely by TLC or LCMS to avoid byproduct formation at higher temperatures. |
| Degraded Reagents/Catalyst | The co-reagents (e.g., electrophiles) or catalysts may have degraded over time or may be sensitive to air and moisture. | Use fresh, high-purity reagents. For transition-metal-catalyzed reactions (e.g., Pd, Cu, Ru), ensure catalysts are handled under an inert atmosphere and that anhydrous solvents are used.[12][13] |
Table 1: Common Bases for In Situ Deprotonation
| Base | pKa of Conjugate Acid | Typical Solvents | Use Case & Considerations |
| Triethylamine (Et₃N) | 10.7 | ACN, DCM, THF | Common organic base. Can be volatile. |
| DIPEA | 10.7 | ACN, DCM, THF | Non-nucleophilic sterically hindered base. Good for avoiding side reactions with electrophiles. |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, ACN, Acetone | Inexpensive inorganic base. Heterogeneous in many organic solvents, requiring vigorous stirring. |
| Cesium Carbonate (Cs₂CO₃) | 10.2 | DMF, ACN, THF | More soluble than K₂CO₃, often leading to faster reaction rates. |
Problem 2: Formation of Multiple Products / Byproducts
This issue arises from the competing reactivity of the molecule's functional groups. The solution lies in directing the reaction toward the desired pathway through careful selection of catalysts and conditions.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Lack of Chemoselectivity | The reaction conditions are not specific enough to discriminate between the amine, alkene, and alkyne, leading to a mixture of products. | Targeted Catalysis: Employ catalysts known to selectively activate one functional group. For example, use a Grubbs-type catalyst for enyne metathesis or a copper(I) source for alkyne-azide cycloaddition (CuAAC).[4][8] See Table 2. |
| Uncontrolled Cyclization | The nucleophilic amine can attack the alkyne or alkene intramolecularly, or the two unsaturated groups can react. This can be the desired outcome or an unwanted side reaction. | If undesired: Lower the reaction temperature and concentration. Use a non-nucleophilic base like DIPEA. If desired: Screen specific catalysts known to promote cyclization, such as those based on palladium, gold, or iron.[13][14] |
| Isomerization to Allene | Strong bases can deprotonate the propargylic position, leading to a[6][15]-proton shift and the formation of a reactive allene intermediate, which can then lead to other products.[11] | Use the mildest effective base and the lowest possible temperature. Avoid strong, non-coordinating bases like NaH or LDA unless allene formation is the intended pathway. |
Table 2: Conditions for Selective Transformations
| Target Group | Reaction Type | Typical Catalyst / Reagents | Key Considerations |
| Amine | N-Alkylation / Acylation | - / Alkyl halide or Acyl chloride | Requires ≥1 eq. base (e.g., Et₃N, K₂CO₃). |
| Alkyne | CuAAC (Click Reaction) | Cu(I) source (e.g., CuSO₄/Na-ascorbate), Organic Azide | Highly selective for the terminal alkyne. |
| Alkyne | Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | Requires base to neutralize HCl byproduct. |
| Alkene | Enyne Metathesis | Grubbs or Hoveyda-Grubbs Catalyst (Ru-based) | Intramolecular reaction with the alkyne to form a diene. Requires inert atmosphere.[8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an electrophile like benzyl bromide.
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (ACN, ~0.1 M concentration). Add potassium carbonate (K₂CO₃, 2.5 eq.) as a solid.
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 50 °C and monitor the reaction progress by TLC or LCMS. Typical reaction times are 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic solids and wash with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: Intramolecular Ring-Closing Enyne Metathesis
This protocol provides a method for synthesizing a 1,4-diene-containing pyrroline derivative, showcasing a selective reaction between the allyl and propargyl groups.[8]
-
Substrate Preparation: First, protect the amine (e.g., via tosylation) using a standard procedure to prevent it from coordinating to and deactivating the ruthenium catalyst.
-
Reaction Setup: To a flame-dried Schlenk flask under a strict inert atmosphere (Ar), add the N-protected Allyl-prop-2-ynyl-amine substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) to achieve a dilute concentration (~0.01 M), which favors intramolecular reactions.
-
Catalyst Addition: Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 2-5 mol%) in one portion.
-
Reaction: Stir the reaction at room temperature or gentle reflux (40 °C). The reaction is often accompanied by a color change. Monitor for full consumption of the starting material by TLC or GC-MS.
-
Quenching and Purification: Once complete, quench the reaction by opening it to the air and adding a few drops of ethyl vinyl ether to deactivate the catalyst. Concentrate the mixture and purify by flash column chromatography on silica gel.
References
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. Selected optimization of reaction conditions for propargylamines. ResearchGate.
-
. Reaction activities of propargylamine and different synthesis strategies for quinolines and 1-azadienes. ResearchGate.
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. Common side reactions and byproducts in amine-propargyl conjugations. BenchChem.
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. Optimization of the reaction conditions for the synthesis of propargylamine derivatives catalyzed by 2% Au/CeO₂. ResearchGate.
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. Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
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. Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing.
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. A Comparative Guide to Allylamine Synthesis: Industrial Precursors vs. Pharmaceutical Intermediates. BenchChem.
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. Recent Advances in Reactions of Propargylamines. ResearchGate.
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. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal.
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. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. National Institutes of Health.
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. Process for producing poly (allylamine) derivatives. Google Patents.
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. Allylamine. Organic Syntheses.
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. Allylamine. Wikipedia.
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. PHOSPHORYLATED N-PROPARGYLAMINES-SYNTHESIS AND REACTIONS. ResearchGate.
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. Cyclization reactions of 9 and 11 with allylamine and propargylamine. ResearchGate.
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. Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC.
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. Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate.
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. Synthesis and Reactivity of Propargylamines in Organic Chemistry. Scribd.
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. 1158414-22-2 Cas No. | this compound. Apollo Scientific.
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. 1158414-22-2, this compound Formula. ECHEMI.
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. This compound. Santa Cruz Biotechnology.
-
. Synthesis of allylic amines. Organic Chemistry Portal.
-
. Propargylamine, Hydrochloride CAS 15430-52-1. United States Biological.
-
. 15430-52-1(Propargylamine hydrochloride) Product Description. ChemicalBook.
-
. Allylamine | C3H7N | CID 7853. PubChem.
-
. Propargylamine hydrochloride. Sigma-Aldrich.
-
. Propargylamine Hydrochloride Exporters & Suppliers. SGT Life Sciences.
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- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scribd.com [scribd.com]
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- 10. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Side reactions and byproducts in the synthesis of Allyl-prop-2-ynyl-amine hydrochloride.
Welcome to the technical support center for the synthesis of Allyl-prop-2-ynyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this versatile secondary amine. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a complex mixture of products in my reaction to synthesize Allyl-prop-2-ynyl-amine, with multiple spots on my TLC plate. What are the likely byproducts?
The most common issue in the N-alkylation of amines is over-alkylation.[1] Given that the synthesis of Allyl-prop-2-ynyl-amine likely proceeds via sequential alkylation of a primary amine (e.g., ammonia or a precursor like propargylamine or allylamine), you are likely observing a mixture of the starting amine, the desired secondary amine, and the tertiary amine byproduct.
Likely Byproducts:
-
Triallylamine or Tripropargylamine: If you start with an excess of one of the alkylating agents, it can react with the desired secondary amine to form the corresponding tertiary amine.
-
Diallyl-propargylamine or Allyl-dipropargylamine: These are products of further alkylation of your target secondary amine. The product amine is often more nucleophilic than the starting amine, leading to this "runaway" reaction.[2]
-
Unreacted Starting Amine: Incomplete reaction will leave residual propargylamine or allylamine.
-
Quaternary Ammonium Salts: In the presence of excess alkyl halide, the tertiary amine byproduct can be further alkylated to form a quaternary ammonium salt, which is typically highly polar and may remain at the baseline of your TLC plate.[2]
Q2: My reaction yield is consistently low. What are the critical parameters I should investigate to optimize the synthesis of Allyl-prop-2-ynyl-amine?
Low yields in N-alkylation reactions can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the substrates. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yields:
| Parameter | Potential Issue & Explanation | Recommended Action |
| Stoichiometry | An incorrect ratio of amine to alkylating agent is a primary cause of low yields and byproduct formation. Using a stoichiometric amount or an excess of the alkylating agent will favor over-alkylation. | Use a significant excess of the starting amine (if it's inexpensive and easily removable) to increase the probability of the alkylating agent reacting with it rather than the product.[1] Alternatively, if starting with ammonia and performing a sequential alkylation, careful control of the stoichiometry of each alkylating agent is critical. |
| Base Selection | The choice of base is critical for deprotonating the amine and neutralizing the acid formed during the reaction. An insufficiently strong base will result in a low concentration of the free amine nucleophile, slowing down the reaction. Conversely, a highly reactive base can lead to side reactions. | For alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1] Cs₂CO₃ has been shown to promote selective mono-N-alkylation.[3] For less reactive systems, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary, but should be used with caution due to its reactivity. |
| Solvent Effects | The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. | Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they solvate the cation without strongly solvating the amine nucleophile.[1] |
| Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or products, especially thermally sensitive propargylamines.[1][4] | Start the reaction at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC. An optimal temperature will provide a reasonable reaction rate without significant byproduct formation. |
| Slow Addition | Adding the alkylating agent all at once creates a high local concentration, which can promote over-alkylation. | Add the alkylating agent (e.g., allyl bromide or propargyl bromide) dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting amine.[1] |
Q3: I suspect isomerization or rearrangement of my allyl or propargyl groups. Is this a common side reaction, and how can I mitigate it?
While rearrangements of propargyl groups are well-documented, they are more prevalent with propargyl esters and ethers, often catalyzed by transition metals.[5][6] For N-propargyl amines, base-catalyzed isomerization to allenylamines or ynamines can occur, although it is less common under standard alkylation conditions.[7][8]
Potential Isomerization Pathways:
-
Propargylamine to Allenylamine/Ynamine: Strong basic conditions can deprotonate the propargylic proton, leading to a potential equilibrium between the propargylamine, the corresponding allenylamine, and the ynamine.[1] This is more likely with stronger bases like KOtBu.
-
Allyl Group Isomerization: While less common for N-allyl amines under these conditions, strong bases could potentially facilitate isomerization of the double bond.
Mitigation Strategies:
-
Choice of Base: Avoid excessively strong bases if isomerization is a concern. Mild inorganic bases like K₂CO₃ are less likely to promote these side reactions compared to alkoxides or hydrides.
-
Temperature Control: Higher temperatures can provide the activation energy for isomerization. Running the reaction at the lowest effective temperature can minimize this risk.
-
Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can increase the likelihood of isomerization. Monitor the reaction closely and quench it once the starting material is consumed.
Experimental Protocols
General Protocol for the Synthesis of Allyl-prop-2-ynyl-amine
This protocol is a general guideline based on typical N-alkylation procedures. Optimization will be necessary based on your specific starting material (propargylamine or allylamine).
Materials:
-
Propargylamine (or Allylamine)
-
Allyl bromide (or Propargyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting amine (e.g., propargylamine, 2.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Slowly add the alkylating agent (e.g., allyl bromide, 1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for the Preparation of this compound
-
Dissolve the crude Allyl-prop-2-ynyl-amine in a minimal amount of diethyl ether or another suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification Strategies
Q4: How can I effectively purify my Allyl-prop-2-ynyl-amine from the over-alkylation byproducts and unreacted starting materials?
The separation of a mixture of primary, secondary, and tertiary amines can be challenging due to their similar polarities. A multi-step approach is often necessary.
Purification Workflow:
Caption: A typical workflow for the purification of Allyl-prop-2-ynyl-amine.
Detailed Purification Steps:
-
Acid-Base Extraction: This is a powerful technique to separate amines from neutral organic compounds and can also help in separating primary, secondary, and tertiary amines to some extent based on their basicity. A detailed procedure can be found in standard organic chemistry laboratory manuals.
-
Column Chromatography: This is often the most effective method for separating closely related amines.
-
Stationary Phase: Silica gel is commonly used. It can be advantageous to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent tailing of the amines.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed. A small percentage of triethylamine (e.g., 1%) is often added to the eluent to improve separation and reduce streaking.
-
-
Solid-Phase Extraction (SPE): For rapid purification of small libraries of compounds, SPE can be a time-efficient alternative to column chromatography. Cation exchange cartridges (e.g., SCX) can be used to retain the basic amine products while non-basic impurities are washed away. The desired amine can then be eluted with a solution of ammonia in methanol.[9]
-
Distillation: If the free amine is thermally stable, distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
-
Crystallization of the Hydrochloride Salt: Converting the purified free amine to its hydrochloride salt can be an excellent final purification step. The salt is often a crystalline solid that can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to remove minor impurities.
Visualization of Reaction Pathways
Caption: Reaction pathway showing the desired synthesis and common over-alkylation side reactions.
References
- BenchChem. (2025).
-
Agarwal, A., Singh, M. K., Singh, S., Bhattacharya, S., & Awasthi, S. K. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2637. [Link]
-
Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Scribd. [Link]
-
SciSpace. (n.d.). Propargyl Claisen rearrangement: allene synthesis and beyond. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Link]
-
ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]
-
PubMed. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. [Link]
-
National Center for Biotechnology Information. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. [Link]
-
SciSpace. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by rearrangements. [Link]
-
Royal Society of Chemistry. (n.d.). Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. [Link]
-
ACS Publications. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
PubChem. (n.d.). n-Prop-2-yn-1-ylprop-2-en-1-amine. [Link]
-
Helda. (n.d.). Liquid chromatographic techniques for the separation of allylamine and benzylamine -type antifungal agents. [Link]
-
National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
Organic Syntheses. (n.d.). Allylamine. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. [Link]
-
ResearchGate. (n.d.). Amines separation from mono-, di- and trioctylamines mixture. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 6. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides [mdpi.com]
- 7. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Purification of Allyl-prop-2-ynyl-amine hydrochloride
Welcome to the technical support center for the purification of Allyl-prop-2-ynyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the typical methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. Recrystallization is often effective for removing small amounts of impurities, while column chromatography is more suitable for separating the desired compound from significant quantities of byproducts with different polarities.
Q2: My crude this compound is an oil or a sticky solid. How should I proceed with purification?
A2: An oily or sticky crude product often indicates the presence of residual solvents or impurities that lower the melting point. Before attempting recrystallization, it is advisable to triturate the crude material with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexanes. This process can help to solidify the product and remove some of the more non-polar impurities. If the product remains oily, column chromatography is the recommended purification method.
Q3: What are the common impurities I might encounter in the synthesis of this compound?
A3: The synthesis of Allyl-prop-2-ynyl-amine typically involves the reaction of allylamine with a propargyl halide (e.g., propargyl bromide). Potential impurities include:
-
Unreacted starting materials: Allylamine and propargyl bromide.
-
Over-alkylation products: Tertiary amines formed by the reaction of the product with another equivalent of propargyl bromide.
-
Side-products from the base: If a base is used to scavenge the HBr formed, impurities derived from the base may be present.
-
Solvent residues: Residual solvents from the reaction and workup.
The subsequent conversion to the hydrochloride salt by treatment with HCl can also introduce excess HCl.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.
-
Solution: Select a more polar solvent. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often good choices. If the compound is still insoluble, a solvent mixture may be necessary. Start by dissolving the compound in a minimal amount of a good solvent (e.g., methanol) and then add a less polar co-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy (the point of saturation). Heating this mixture should result in a clear solution.
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or it may be supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.
-
-
Concentrate the Solution: If inducing crystallization is unsuccessful, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a solvent in which the compound is insoluble (an "anti-solvent") until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow the mixture to cool slowly. A common and effective solvent system for recrystallizing amine hydrochlorides is isopropanol/diethyl ether.[1]
-
Problem 3: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the compound is precipitating from a supersaturated solution too quickly.
-
Solution:
-
Use a lower-boiling solvent if possible.
-
Ensure the solution is not overly concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and try to redissolve it.
-
Allow the solution to cool more slowly. This can be achieved by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature gradually.
-
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent System | Application |
| Isopropanol | A good starting point for single-solvent recrystallization. |
| Isopropanol / Diethyl Ether | A versatile mixed-solvent system. Dissolve in hot isopropanol and add diethyl ether until turbidity is observed. |
| Ethanol / Diethyl Ether | An alternative mixed-solvent system. |
Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Problem 1: The compound does not move from the origin (streaking at the baseline).
-
Cause: The mobile phase is not polar enough to elute the highly polar amine hydrochloride from the acidic silica gel. The amine group strongly interacts with the acidic silanol groups on the silica surface.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
-
Add a basic modifier: To counteract the acidic nature of the silica gel, add a small amount of a volatile amine base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to the mobile phase (typically 0.5-2%).[2] This will compete with the product for binding to the silica, allowing for better elution and reducing peak tailing.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[3]
-
Problem 2: Poor separation of the product from impurities.
-
Cause: The polarity of the mobile phase is not optimized for the separation.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test different solvent systems on TLC plates to find the optimal mobile phase that gives good separation between your product and the impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.
-
Use a solvent gradient: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the chromatography (gradient elution). This can improve the separation of compounds with a wide range of polarities.
-
Workflow for Flash Chromatography Purification:
Caption: A typical workflow for the purification of this compound using flash column chromatography.
Characterization of Purified this compound
After purification, it is crucial to confirm the identity and purity of the compound. The following table provides expected analytical data.
Table 2: Analytical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N·HCl | [4] |
| Molecular Weight | 131.6 g/mol | [4] |
| CAS Number | 1158414-22-2 | [4] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| ¹H NMR (CDCl₃, δ) | Expected signals for allyl and propargyl protons. The amine proton will be a broad singlet. | Inferred from similar structures |
| ¹³C NMR (CDCl₃, δ) | Expected signals for allyl and propargyl carbons. | Inferred from similar structures |
Note on NMR Spectroscopy: The chemical shifts can be influenced by the solvent and the concentration. It is recommended to compare the obtained spectra with a reference spectrum if available. The presence of sharp, well-resolved peaks and the absence of signals corresponding to impurities are indicative of a pure sample.
References
- Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(21), 4137-4140.
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
Sources
Optimizing reaction conditions for the polymerization of Allyl-prop-2-ynyl-amine hydrochloride.
Welcome to the technical support center for the polymerization of Allyl-prop-2-ynyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful polymerization outcomes. Our approach is rooted in practical, field-proven insights to address the unique challenges presented by this trifunctional monomer.
Introduction to this compound Polymerization
This compound is a versatile monomer possessing three key functional groups: a primary amine (in its hydrochloride salt form), an allyl group, and a propargyl group.[1][2][3][4] This unique combination allows for the synthesis of complex polymer architectures with pendant reactive sites for post-polymerization modification, making it a valuable building block in materials science and drug delivery. However, the presence of multiple reactive groups and the inherent characteristics of allyl and propargyl moieties can present specific challenges during polymerization.[5][6][7] This guide will walk you through common issues and provide robust solutions to optimize your reaction conditions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Monomer Conversion or Incomplete Polymerization
Question: I am observing very low yields of my polymer, or the reaction seems to stall after a certain time. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common challenge in the polymerization of allylic monomers.[6][7] This is often attributed to the high stability of the allylic radical, which is prone to termination reactions rather than propagation.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Solution |
| Degradative Chain Transfer | The allyl group's hydrogen atoms are susceptible to abstraction by the growing polymer radical, forming a stable, non-propagating allylic radical. This effectively terminates the chain.[7] | Increase Initiator Concentration: A higher concentration of initiator can generate more primary radicals to re-initiate chains. It's common to use a significantly larger amount of initiator for allyl monomers compared to vinyl monomers.[7][8] Gradual Initiator Addition: Instead of adding all the initiator at the beginning, a gradual or stepwise addition can maintain a steady concentration of radicals throughout the reaction, compensating for those lost to termination.[8] |
| Inappropriate Initiator Choice | The choice of initiator is critical. Some initiators may not be effective at the desired reaction temperature or may be incompatible with the acidic monomer salt. | Select a Suitable Initiator: For aqueous polymerizations of allylamine salts, water-soluble azo initiators like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (V-50) are often effective.[9][] Peroxide initiators can also be used.[8] Ensure the initiator's decomposition temperature aligns with your planned reaction temperature.[11] |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. It reacts with radicals to form stable peroxy radicals that do not propagate. | Thorough Degassing: Before initiating the polymerization, thoroughly degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period.[12] |
| Low Monomer Concentration | At low monomer concentrations, the probability of chain transfer events can become more significant relative to propagation. | Increase Monomer Concentration: Working with a higher initial monomer concentration can favor the propagation step.[9] |
Experimental Workflow for Optimizing Monomer Conversion:
Caption: A decision-making workflow for troubleshooting low monomer conversion.
Issue 2: Poorly Controlled Polymerization and Broad Molecular Weight Distribution
Question: The characterization of my polymer shows a very broad molecular weight distribution (high PDI). How can I achieve better control over the polymerization?
Answer: A broad polydispersity index (PDI) suggests a lack of control over the initiation, propagation, and termination steps of the polymerization. This is common in conventional free-radical polymerization, especially with challenging monomers like allylamines.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Solution |
| Conventional Free-Radical Polymerization | Standard free-radical polymerization is inherently prone to side reactions and uncontrolled termination, leading to polymers with a wide range of chain lengths. | Explore Controlled Radical Polymerization (CRP) Techniques: While more complex to set up, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide excellent control over molecular weight and PDI for functional monomers.[5] This would likely require modification of the monomer or careful selection of chain transfer agents and catalysts compatible with the amine and alkyne groups. |
| High Reaction Temperature | Very high temperatures can lead to an excessively fast rate of initiation and an increase in side reactions, including chain transfer, which broadens the molecular weight distribution. | Optimize Reaction Temperature: Conduct a temperature screen to find a balance between a reasonable reaction rate and minimizing side reactions. A typical range for many azo-initiators is 50-80°C.[11] |
| Reaction Heterogeneity | If the polymer precipitates from the solution as it forms, the accessibility of the growing chains to the monomer and initiator becomes limited, leading to a heterogeneous reaction environment and broad PDI. | Choose an Appropriate Solvent: Ensure that both the monomer and the resulting polymer are soluble in the chosen solvent throughout the reaction. For this compound, water is a common choice.[9] If using an organic solvent, ensure it can dissolve the polar monomer salt and the resulting polyelectrolyte.[13] |
Issue 3: Unwanted Side Reactions Involving the Propargyl or Amine Groups
Question: I suspect that the propargyl or amine groups are participating in side reactions during the polymerization. What are these potential reactions and how can I avoid them?
Answer: The propargyl and amine functionalities can indeed undergo side reactions under certain polymerization conditions.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Solution |
| Propargyl Group Reactivity | The propargyl group can potentially undergo addition reactions with radicals or participate in cyclization reactions, especially at higher temperatures.[14][15] | Maintain Moderate Reaction Temperatures: Lowering the reaction temperature can help minimize the activation energy barrier for unwanted side reactions involving the alkyne. |
| Amine Group Interference | In its free base form, the primary amine can act as a chain transfer agent or interact with certain types of initiators (e.g., some peroxides). | Control the pH of the Reaction: Polymerizing the monomer as its hydrochloride salt in an acidic aqueous solution is crucial.[9][16][17] The protonated amine (ammonium) is significantly less nucleophilic and less likely to interfere with the radical polymerization process. A pH range of 2-4 is often suitable for basic monomers.[12][16] |
| Cross-linking | If both the allyl and propargyl groups participate in the polymerization, insoluble cross-linked gels may form. | Optimize Initiator and Monomer Concentration: Lowering the monomer and initiator concentrations can reduce the likelihood of intermolecular cross-linking. If linear polymers are desired, conditions should be chosen to favor the polymerization of the more reactive group (typically the allyl group in free-radical polymerization). |
Logical Relationship of Functional Group Reactivity and pH:
Caption: The effect of pH on the state of the amine group and its impact on polymerization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the polymerization of this compound?
For the hydrochloride salt form of this monomer, the most suitable solvent is typically deionized water.[9] The monomer is highly soluble in water, and this often helps in maintaining a homogeneous reaction.[1] If an organic solvent is required, polar solvents in which the monomer salt is soluble should be tested.[13]
Q2: How can I purify the this compound monomer before polymerization?
It is crucial to use a high-purity monomer to avoid introducing impurities that could inhibit or retard the polymerization. If the monomer is discolored or has been stored for a long time, purification may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purifying amine salts. Always ensure the purified monomer is thoroughly dried before use.
Q3: What type of initiator is recommended for this polymerization, and in what quantity?
Water-soluble azo initiators, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride (commercially known as V-50), are a good starting point for aqueous polymerizations.[] Unlike many peroxide initiators, their decomposition rate is less affected by the pH of the medium. For allylic monomers, a higher initiator concentration is often required, typically in the range of 3-10 mol% relative to the monomer.[8]
Q4: What is the optimal pH for the polymerization?
The polymerization should be conducted under acidic conditions (typically pH < 4) to ensure the primary amine is fully protonated.[16][17] This prevents the amine from acting as an inhibitor or a chain transfer agent. The monomer is supplied as a hydrochloride salt, which will naturally produce an acidic solution when dissolved in water. It is good practice to measure and, if necessary, adjust the pH with a strong acid like HCl before starting the reaction.[12]
Q5: How can I monitor the progress of the polymerization reaction?
Several methods can be used:
-
Gravimetry: Periodically take an aliquot of the reaction mixture, precipitate the polymer in a non-solvent (e.g., acetone or methanol), dry the polymer, and weigh it to determine the conversion.[9]
-
¹H NMR Spectroscopy: Monitor the disappearance of the vinyl proton signals of the monomer relative to an internal standard.
-
Dilatometry: This technique measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.
Q6: What characterization techniques are suitable for the resulting polymer?
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the presence of the pendant propargyl groups.
-
FTIR Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight and polydispersity index (PDI). Note that aqueous GPC with appropriate columns and eluents is required for this water-soluble polymer.
-
Thermal Analysis (TGA/DSC): To investigate the thermal stability and glass transition temperature of the polymer.[9]
Part 3: Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization in Aqueous Solution
This protocol provides a starting point for the polymerization of this compound.
Materials:
-
This compound (monomer)
-
2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V-50 initiator)
-
Deionized water (solvent)
-
Hydrochloric acid (HCl, 1 M for pH adjustment)
-
Acetone (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatically controlled oil bath
Procedure:
-
Monomer Solution Preparation: In a Schlenk flask, dissolve a known amount of this compound in deionized water to achieve the desired monomer concentration (e.g., 2 M).
-
pH Adjustment: Measure the pH of the solution. If necessary, add 1 M HCl dropwise to adjust the pH to between 2 and 3.
-
Degassing: Subject the solution to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, sparge the solution with a steady stream of inert gas for at least 30-60 minutes.
-
Initiator Addition: Under a positive pressure of inert gas, add the V-50 initiator (e.g., 5 mol% with respect to the monomer).
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60°C). Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent like acetone while stirring vigorously. The polymer will precipitate.
-
Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
References
-
PCI Magazine. (2022). How Does pH Impact the Polymerization of Functional Monomers?[Link]
-
Materiale Plastice. (2021). Photochemical Properties of Propargylamine-based Polymers. [Link]
-
ACS Publications. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]
-
ResearchGate. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. [Link]
-
Specialty Chemicals. Allylamine Hydrochloride: A Versatile Monomer for Advanced Polymers. [Link]
- Google Patents. (1995). Process for making allyl polymers and copolymers.
-
Quora. (2016). Can condensation polymerisation occur when monomers have the same functional group?[Link]
-
PubMed Central - NIH. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]
-
ResearchGate. (2011). Free Radical Polymerization of Allylamine in Different Acidic Media. [Link]
-
Quora. (2018). Can a polymer have more than one functional group?[Link]
-
MDPI. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. [Link]
- Google Patents. (1985). Process for producing poly (allylamine)
-
ResearchGate. (2007). Cationic polymerization of a derivative of allylamine and 1,2-naphthoquinone. [Link]
- Google Patents. (2001).
-
ResearchGate. (2012). Effect of Monomer Concentration and pH on Reaction Kinetics and Copolymer Microstructure of Acrylamide/Acrylic Acid Copolymer. [Link]
-
SciSpace. (2020). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]
-
RSC Publishing. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. [Link]
- Google Patents. (2001). Process for the production of allylamine polymer.
-
ResearchGate. (2014). Optimization of the Synthesis of 2,4,6,8,10,12-Hexaallyl. [Link]
-
ACS Publications. (2014). Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels. Biomacromolecules. [Link]
-
MDPI. (2020). Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. [Link]
- Google Patents. (1976). Process for polymerizing allylamines employing a redox initiator consisting of Fe++ or Ti+++ with H2 O2, hydroxyl amine, or hydroperoxides to form insoluble crosslinked polymers.
-
RSC Publishing. (2019). Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry. [Link]
-
ACS Publications. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2007). Troubleshooting amine plants. [Link]
-
ResearchGate. (2018). Polymerisation of Allyl Compounds. [Link]
-
Carnegie Mellon University. Introduction - Matyjaszewski Polymer Group. [Link]
-
MDPI. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. [Link]
-
ResearchGate. (2022). Optimization of the polymerization conditions a. [Link]
-
ResearchGate. (2019). Selected optimization of reaction conditions for propargylamines 27 and...[Link]
-
MDPI. (2022). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. [Link]
-
ResearchGate. (2022). Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. [Link]
-
SPECIFIC POLYMERS. (2022). Monomers & polymers bearing N-functional groups. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
OSTI.GOV. (1995). Amine plant troubleshooting and optimization. [Link]
-
PharmaCompass.com. prop-2-en-1-amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Scribd. Amine Foaming Troubleshooting Guide. [Link]
-
NIH. (2018). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link]
-
Hindawi. (2013). Synthesis and Characterization of Polyvinyl Chloride Chemically Modified by Amines. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
PubChem. (Prop-2-en-1-yl)(propyl)amine. [Link]
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- 12. US3957699A - Process for polymerizing allylamines employing a redox initiator consisting of Fe++ or Ti+++ with H2 O2, hydroxyl amine, or hydroperoxides to form insoluble crosslinked polymers - Google Patents [patents.google.com]
- 13. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 14. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 15. Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pcimag.com [pcimag.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for Sonogashira coupling with Allyl-prop-2-ynyl-amine hydrochloride.
Guide Topic: Troubleshooting the Sonogashira Coupling of Allyl-prop-2-ynyl-amine Hydrochloride
Welcome to the technical support center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that coupling complex substrates presents unique challenges. This guide is designed to provide in-depth, field-proven insights into troubleshooting the Sonogashira reaction specifically with this compound, a substrate that combines the reactivity of a terminal alkyne with the complexities of a primary amine salt.
Core Principles: Understanding the Reaction Environment
The Sonogashira reaction is a powerful tool for forming C(sp)-C(sp²) bonds, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3] The reaction proceeds via two interconnected catalytic cycles.[4] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product.[1][5] The copper cycle facilitates the deprotonation of the terminal alkyne by the base to form the crucial copper acetylide species.[1]
Your substrate, this compound, introduces three key considerations:
-
The Terminal Alkyne: The reactive site for the desired coupling.
-
The Amine: Can act as a base or a ligand, potentially interfering with the catalyst.
-
The Hydrochloride Salt: Requires neutralization before the alkyne can participate in the reaction, impacting the required stoichiometry of the external base.
Below is a generalized schematic of the Sonogashira catalytic cycles.
Caption: Fig. 1: The dual catalytic cycles of the Sonogashira coupling.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A1: Complete reaction failure often points to fundamental issues with reagents or reaction conditions. Here is a checklist of the most critical parameters to verify:
-
Base Stoichiometry and Strength: Your starting material is a hydrochloride salt. The primary amine is protonated and inactive. You must add at least one equivalent of base just to neutralize the salt and free the amine. A second quantity of base is then required to facilitate the deprotonation of the alkyne in the catalytic cycle.[1][6] Therefore, a total of 2-4 equivalents of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard starting point.[7][8]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[9] If you observe the formation of a black precipitate ("palladium black") early in the reaction, it signifies catalyst decomposition.[9]
-
Copper Co-Catalyst Quality: Copper(I) iodide (CuI) can oxidize over time, appearing greenish or brown instead of white or off-white. Degraded CuI is ineffective.
-
Solution: Use a fresh bottle of CuI.[9] Some protocols recommend adding CuI to the reaction mixture under an inert atmosphere before adding other reagents.
-
-
Inert Atmosphere: Oxygen is detrimental. It promotes the oxidative homocoupling of your alkyne (Glaser coupling) and can degrade the Pd(0) catalyst.[1][11][12]
Q2: My main product is a dimer of Allyl-prop-2-ynyl-amine. What is this side reaction and how can I prevent it?
A2: You are observing Glaser coupling, the most common side reaction in copper-mediated Sonogashira couplings.[11][10] This is an oxidative homocoupling of the terminal alkyne, which is particularly problematic in the presence of oxygen.[14]
Caption: Fig. 2: The competing Glaser homocoupling side reaction.
Strategies to Minimize Glaser Coupling:
-
Rigorous Oxygen Exclusion: As mentioned in A1, this is the most critical factor. Improve your degassing technique.
-
Copper-Free Conditions: The Glaser reaction is copper-catalyzed. Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[1][15] These methods often require different ligands or bases (e.g., using cesium carbonate or piperidine) but can be highly effective.[1][4]
-
Use a Reducing Atmosphere: Some literature suggests that performing the reaction under a dilute hydrogen atmosphere (e.g., N₂/H₂ mix) can suppress oxidative homocoupling.[14]
-
Control Reagent Addition: Adding the alkyne substrate slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.
Q3: My reaction is sluggish and stalls after some time, often turning dark. What causes this catalyst deactivation?
A3: Catalyst deactivation, often indicated by the formation of palladium black, can stem from several sources beyond just oxygen.
-
High Temperature: While heating can accelerate the desired reaction, excessive temperatures (often >100 °C) can also accelerate catalyst decomposition, especially with less stable phosphine ligands.[11]
-
Impurities: Your starting materials or solvent may contain impurities that can act as catalyst poisons. The amine in your substrate, if not properly handled, could also coordinate too strongly to the palladium center, inhibiting catalysis.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center. For electron-rich or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) can be more effective than standard PPh₃ at promoting reductive elimination and preventing catalyst aggregation.[16]
Troubleshooting Workflow for Low Yield / Stalled Reactions
Caption: Fig. 3: A logical workflow for troubleshooting common issues.
Component Selection & Optimization Tables
The choice of each component can dramatically influence the reaction outcome. Use these tables as a starting point for optimization.
Table 1: Palladium Catalyst Selection
| Catalyst | Precursor State | Stability | Typical Loading (mol%) | Notes |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Pd(II) | High, air-stable | 1 - 5 | Common, reliable starting point. Reduced in situ.[10] |
| Pd(PPh₃)₄ | Pd(0) | Air-sensitive | 1 - 5 | Active catalyst, but requires careful handling under inert gas.[4] |
| Pd(OAc)₂ / Ligand | Pd(II) | High, air-stable | 0.5 - 2 | Used with a phosphine ligand; allows for ligand screening.[8] |
| Pd₂(dba)₃ / Ligand | Pd(0) | Moderate | 0.5 - 2 | Highly active Pd(0) source, must be paired with a ligand.[10] |
Table 2: Base and Solvent Systems
| Base | Solvent | Temperature | Key Considerations |
|---|---|---|---|
| Triethylamine (Et₃N) | THF, DMF, MeCN | RT - 80 °C | Standard choice. Must be dry and freshly distilled. Can also act as solvent.[1][17] |
| Diisopropylamine (i-Pr₂NH) | THF, DMF | RT - 60 °C | Common alternative to Et₃N.[5] |
| Piperidine / Pyrrolidine | DMF, Water | RT - 100 °C | Often used in copper-free protocols.[1] |
| K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 50 - 100 °C | Inorganic bases used in amine-free or copper-free systems.[1] |
Recommended Starting Protocol
This protocol is a robust starting point for the Sonogashira coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (3.0 eq), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M concentration relative to aryl bromide)
Step-by-Step Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Through a septum, add the anhydrous, degassed solvent via cannula or syringe, followed by the freshly distilled triethylamine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed after 4-6 hours, slowly heat the mixture to 50-60 °C.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[5] Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
This guide provides a comprehensive framework for diagnosing and solving the most common issues you may encounter. Successful cross-coupling is often an iterative process of careful observation and systematic optimization.
References
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism involving amines for the copper-free Sonogashira reaction. [Diagram]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Diagram]. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Table]. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser coupling - Literature. Retrieved from [Link]
-
Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(23), 10752–10766. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Table]. Retrieved from [Link]
-
University of Mary Washington. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
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Polyaniline (PANI) Characterization: A Technical Support Troubleshooting Guide
Prepared by: Senior Application Scientist, Polymer Characterization Division Valid Through: January 2026
Introduction: Navigating the Complexities of Polyaniline
Polyaniline (PANI) stands as one of a fascinating class of conducting polymers, offering immense potential in applications ranging from anti-corrosion coatings and sensors to flexible electronics.[1][2] However, its rigid backbone and complex redox chemistry present significant hurdles for researchers.[3] The characterization of PANI is notoriously challenging due to its poor processability and variable structure, which is highly dependent on synthesis conditions.[3][4]
This guide provides in-depth, field-tested solutions to the most common issues encountered during the characterization of PANI. As Senior Application Scientists, we understand that robust and reliable data is the bedrock of drug development and materials science. Therefore, this document goes beyond simple protocols to explain the underlying science, empowering you to make informed decisions and troubleshoot effectively.
The core challenges in PANI characterization revolve around three key areas:
-
Insolubility and Aggregation: The rigid conjugated backbone of PANI leads to poor solubility in common organic solvents, complicating molecular weight determination and solution-based analyses.[3]
-
Variable Oxidation States: PANI can exist in multiple oxidation states (leucoemeraldine, emeraldine, and pernigraniline), each with distinct spectroscopic and electronic properties. Controlling and verifying the oxidation state is critical.[5]
-
Structural Heterogeneity: Synthesis conditions can lead to branching, cross-linking, and varying degrees of protonation, making consistent structural elucidation difficult.
This support center is structured to address these challenges head-on, with dedicated sections for troubleshooting specific analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my PANI sample completely insoluble in every solvent I try?
A1: This is the most common issue with PANI. The emeraldine base form, while more processable than the salt, is only truly soluble in a very limited number of solvents, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[1] Even then, what appears to be a solution may actually be a fine dispersion of colloidal particles.[6] The emeraldine salt form is generally insoluble in common solvents.[1] Factors affecting solubility include the degree of protonation, molecular weight, and the presence of cross-linking. Forcing dissolution with heat can sometimes promote further cross-linking, exacerbating the problem.
Q2: My UV-Vis spectrum for PANI doesn't match the literature. What does it mean?
A2: The UV-Vis spectrum of PANI is highly sensitive to its oxidation and protonation state. The undoped emeraldine base should show two characteristic absorption bands: one around 320-330 nm (π-π* transition of the benzenoid rings) and another around 630-640 nm (benzenoid to quinoid transition).[5] A shift in these peaks, or the appearance of new peaks, can indicate a different oxidation state, the presence of dopants, or degradation.[7][8] For instance, the protonated emeraldine salt form will show different absorptions.[9]
Q3: Can I use standard polystyrene calibrants for GPC analysis of PANI?
A3: It is not ideal. While sometimes used as a starting point, polystyrene has a very different hydrodynamic volume compared to the rigid-rod structure of PANI in solution. This mismatch can lead to significant inaccuracies in molecular weight determination. Poly(vinyl pyridine) has been suggested as a more suitable standard for PANI in NMP.
Q4: What is the green-to-blue color change I see when I expose my PANI sample to a base like ammonium hydroxide?
A4: This is a classic visual confirmation that you have the emeraldine salt (green) form of PANI. The base deprotonates the polymer backbone, converting it to the emeraldine base (blue) form. This process is reversible, and adding an acid will restore the green color.[9]
Visualizing PANI's Versatility: Oxidation and Protonation States
The properties of PANI are dictated by its oxidation state and whether it is in its neutral base form or its protonated salt form. The following diagram illustrates the relationship between the three main oxidation states.
Sources
- 1. Synthesis and Characterization of Polyaniline Emeraldine Salt (PANI-ES) Colloids Using Potato Starch as a Stabilizer to Enhance the Physicochemical Properties and Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ijseas.com [ijseas.com]
Technical Support Center: Regioselective Additions to Allyl-prop-2-ynyl-amine Hydrochloride
Welcome to the technical support center for controlling reactions involving N-allyl-N-propargylamine (Allyl-prop-2-ynyl-amine) and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of inducing regioselective additions to this versatile enyne substrate. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning to empower you to troubleshoot and optimize your synthetic strategies.
Foundational Concepts: Understanding the Substrate
This section addresses the fundamental principles governing the reactivity of your substrate. A clear grasp of these concepts is the first step in troubleshooting and experimental design.
Q1: What are the primary factors influencing regioselectivity in additions to Allyl-prop-2-ynyl-amine?
A1: Controlling regioselectivity in this 1,6-enyne system is a nuanced challenge governed by a sensitive interplay of electronic, steric, and catalytic factors.
-
Inherent Electronic Reactivity: In electrophilic additions (e.g., hydrohalogenation), alkynes are generally less reactive than alkenes toward protonation. This is because the resulting vinylic carbocation is less stable than a corresponding alkyl carbocation.[1] However, the subsequent steps and stabilization of intermediates can dictate the final product distribution.
-
The Role of the Amine (Protonation State): This is arguably the most critical factor you must control.
-
As the Hydrochloride Salt: The protonated tertiary ammonium group (-NH(allyl)(propargyl)⁺) is strongly electron-withdrawing due to the positive charge on the nitrogen. This inductive effect deactivates both the adjacent allyl (C=C) and propargyl (C≡C) systems towards electrophilic attack.
-
As the Free Amine: After neutralization, the tertiary amine's nitrogen lone pair can act as a directing group. It can coordinate to a metal catalyst, creating a chelate that favors reaction at one of the two unsaturated sites, often the closer one (the allyl group).[2]
-
-
Steric Hindrance: The terminal alkyne is generally less sterically hindered than the internal, trisubstituted double bond of the allyl group, which can favor additions to the propargyl moiety in some cases.
-
Catalyst and Reagent Control: This is the most powerful tool for overriding the substrate's inherent biases. Transition metal catalysts (using Rh, Ir, Ni, Pd) with specific ligands can selectively activate one functional group over the other.[3][4][5] The choice of reagent (e.g., HBr vs. HBr with peroxides) can completely reverse the regiochemical outcome of an addition.[6][7]
Q2: How does the protonation state of the amine (hydrochloride vs. free base) affect reactivity?
A2: The protonation state fundamentally alters the electronic nature of the substrate, switching the amine from a deactivating group to a potential coordinating/directing group. This is a critical experimental handle.
-
Allyl-prop-2-ynyl-amine Hydrochloride (Protonated): The -NH⁺ group significantly reduces the electron density of both π-systems, making electrophilic additions more difficult. Reactions may require harsher conditions or fail altogether.
-
Allyl-prop-2-ynyl-amine (Free Base): Neutralizing the salt with a non-nucleophilic base (e.g., triethylamine, sodium bicarbonate) yields the free amine. The nitrogen's lone pair can then participate in the reaction in several ways, most notably by coordinating to a metal center. This coordination can direct the catalyst to the proximate allyl group for intramolecular additions or cyclizations.[2][8]
The diagram below illustrates this electronic switch.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of Allyl-prop-2-ynyl-amine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for Allyl-prop-2-ynyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this versatile bifunctional molecule. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to optimize your synthetic strategies.
The dual functionality of an allyl and a propargyl group attached to a secondary amine makes this compound a valuable building block. However, its common availability as a hydrochloride salt presents a primary hurdle: the protonated amine is non-nucleophilic, leading to low or no reactivity in many desired transformations. This guide will address this core issue and other potential challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might be facing in the laboratory.
Question 1: My reaction is not proceeding, or the yield is extremely low. I suspect the amine is not reacting. What is the primary cause?
Answer: The most common reason for the lack of reactivity of this compound is the protonation of the amine nitrogen. In its hydrochloride salt form, the lone pair of electrons on the nitrogen is sequestered by a proton, rendering it non-nucleophilic and unable to participate in reactions where it needs to act as a nucleophile (e.g., alkylations, acylations, Michael additions).
To overcome this, you must liberate the free amine. This can be achieved through two main strategies:
-
In Situ Neutralization: This is often the most convenient approach. It involves adding a base directly to the reaction mixture to neutralize the hydrochloride, generating the free amine in the presence of your other reagents.
-
Pre-reaction Workup (Conversion to Free Amine): In some cases, particularly with sensitive substrates or catalysts, it is preferable to isolate the free amine before proceeding with your reaction.
The choice between these two methods depends on the specific reaction conditions and the compatibility of the required base with your other reagents.
Question 2: How do I perform an in situ neutralization? What base should I choose?
Answer: In situ neutralization is a straightforward and widely used technique. The choice of base is critical and depends on the reaction's sensitivity to base strength and the solubility of the resulting ammonium salt.
Commonly Used Bases for In Situ Neutralization:
| Base | Strength | Common Solvents | Considerations |
| Triethylamine (TEA) | Weak Organic Base | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | The resulting triethylammonium chloride is often soluble, which can be advantageous for homogeneous reactions. However, it may need to be removed during workup. |
| Diisopropylethylamine (DIPEA or Hünig's base) | Weak, Sterically Hindered Organic Base | DCM, THF, DMF | Its steric bulk makes it non-nucleophilic, which is beneficial in preventing side reactions where the base could compete with the amine nucleophile. |
| Potassium Carbonate (K₂CO₃) | Moderate Inorganic Base | Dimethylformamide (DMF), MeCN, Acetone | A solid base that is easily filtered off. Its use can sometimes lead to heterogeneous reaction mixtures. |
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic Base | Aqueous/Biphasic systems, Alcohols | A mild and inexpensive base, suitable for reactions that can tolerate water. |
Experimental Protocol: General Procedure for In Situ Neutralization
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent.
-
Add your other reaction components, except for any highly reactive electrophiles.
-
Add 1.1 to 1.5 equivalents of the selected base. The slight excess ensures complete neutralization.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the complete formation of the free amine.
-
Proceed with your reaction by adding the remaining reagents and adjusting the temperature as required by your protocol.
Question 3: When should I convert the hydrochloride to the free amine beforehand, and what is the protocol?
Answer: A pre-reaction workup to isolate the free amine is recommended when:
-
The required base for in situ neutralization is incompatible with other reagents in your reaction.
-
The presence of the ammonium salt byproduct could interfere with the reaction or product isolation.
-
You need to accurately determine the concentration of the free amine solution for stoichiometric control.
Experimental Protocol: Conversion of this compound to Free Amine
-
Dissolve the this compound in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH of the solution is >12.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and carefully remove the solvent under reduced pressure. Caution: The free amine is volatile, so use minimal heat during solvent evaporation.
-
The resulting oil is the free Allyl-prop-2-ynyl-amine, which should be used immediately or stored under an inert atmosphere in a freezer.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in a Mannich reaction?
Yes, in the specific case of the Mannich reaction, the hydrochloride salt of the amine is often used directly.[1][2] The reaction is typically carried out under acidic conditions, which are required for the formation of the key iminium ion intermediate from the amine and an aldehyde (often formaldehyde).[3] In this scenario, there is an equilibrium between the protonated amine and the small amount of free amine required to initiate the reaction.
Q2: I am attempting a Sonogashira coupling with the terminal alkyne of Allyl-prop-2-ynyl-amine. What are the key considerations?
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] When using Allyl-prop-2-ynyl-amine, you must first ensure the amine is in its free base form. The basic conditions (typically an amine base like triethylamine or diisopropylamine) required for the Sonogashira reaction will simultaneously neutralize the hydrochloride.[5]
Key Considerations:
-
Catalyst System: A typical catalyst system is a combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[6]
-
Base: An amine base is usually used both as the solvent and to neutralize the HX byproduct.
-
Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[5] These often employ alternative bases like potassium carbonate.
Q3: How can I selectively react either the allyl or the propargyl group?
Selective functionalization of one of the unsaturated moieties in the presence of the other requires careful selection of reaction conditions and potentially the use of protecting groups.
-
Reacting the Alkyne: The terminal alkyne can be selectively functionalized through reactions like the Sonogashira coupling (as discussed above) or click chemistry (copper-catalyzed azide-alkyne cycloaddition) without affecting the allyl group.
-
Reacting the Alkene: The allyl group can be selectively targeted for reactions such as hydroboration-oxidation, dihydroxylation, or palladium-catalyzed reactions like the Tsuji-Trost allylic substitution.[7] These conditions are generally mild and do not affect the propargyl group.
-
Protecting Groups: If you need to perform a reaction that could affect both groups, you can temporarily protect one of them. For instance, the amine can be protected as a carbamate (e.g., Boc or Cbz), which can alter the reactivity of the adjacent functional groups and can be removed later.[8]
References
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 20). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
ResearchGate. (2011, March 18). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
-
ResearchGate. (n.d.). Allyl and propargyl amines as precursors for the tethered carbooxygenation of olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira‐type cross‐coupling reactions with propargyl substrates. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). component coupling leading to functionalized substituted propargylic amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022, July 25). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Retrieved from [Link]
-
AME Publishing Company. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2013, October 9). Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025, August 5). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
ChemistryViews. (2025, October 23). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Retrieved from [Link]
-
YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Structure–Nucleophilicity Relationships for Enamines. Retrieved from [Link]
Sources
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- 2. organicreactions.org [organicreactions.org]
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- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Aqueous Solubility of Allyl-prop-2-ynyl-amine Hydrochloride
Welcome to the technical support guide for Allyl-prop-2-ynyl-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during aqueous reactions. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What is this compound and why is it a salt?
This compound (C₆H₉N·HCl) is the hydrochloride salt of the parent compound, Allyl-prop-2-ynyl-amine.[1][2] The parent compound is a secondary amine, which is basic in nature. It is reacted with hydrochloric acid (HCl) to form a salt.[3] This is a common practice in pharmaceuticals and synthetic chemistry to improve the handling, stability, and often, the water solubility of amine-containing compounds.[3][4]
Q2: I thought hydrochloride salts were highly water-soluble. Why am I having difficulty dissolving this compound?
While it's true that converting an amine to its hydrochloride salt generally increases aqueous solubility, it doesn't guarantee infinite solubility.[3][5] The Allyl-prop-2-ynyl-amine molecule has two non-polar hydrocarbon moieties (an allyl group and a propargyl group) which inherently limit its interaction with water. If your target concentration is high, you may be exceeding the compound's intrinsic solubility limit, even in its salt form. Furthermore, the pH of your water can play a crucial, and often overlooked, role.
Q3: What is the relationship between pH and the solubility of this compound?
The relationship is critical. This compound is the salt of a weak base. Its solubility is highly dependent on the pH of the aqueous solution.
-
In acidic conditions (low pH): The amine remains protonated (R₂NH₂⁺). This charged, ionic form is more polar and interacts favorably with water molecules, leading to higher solubility.[4][6]
-
In neutral or basic conditions (higher pH): The protonated amine can be deprotonated to its neutral, "free base" form (R₂NH). This free base is significantly less polar and, therefore, much less soluble in water, which can cause it to precipitate out of solution.[4]
Therefore, simply dissolving the salt in unadjusted deionized water (which can have a pH between 5.5 and 7) may not provide the optimal acidic environment to keep the compound fully dissolved at high concentrations.
Q4: What is the "free base" and how do its properties differ?
The free base is the unprotonated form of the amine, Allyl-prop-2-ynyl-amine (C₆H₉N).[7] Compared to the hydrochloride salt, the free base is less polar, more oil-like, and has significantly lower water solubility. It is, however, more soluble in organic solvents. Understanding this dual nature is key to many experimental procedures, including extraction and purification.
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving common solubility problems in a question-and-answer format.
Problem: The compound won't dissolve completely at my desired concentration.
-
Possible Cause: The pH of your aqueous solvent is not sufficiently acidic to maintain the compound in its protonated, soluble form.
-
Expert Analysis: The hydrochloride salt will lower the pH of the water upon dissolution, but for high concentrations, the final pH may not be low enough to prevent some of the compound from reverting to its less soluble free base.
-
Solution: pH Adjustment. The most direct way to enhance and maintain solubility is to pre-adjust the pH of your solvent.
-
Recommendation: Prepare your aqueous solvent by adding a small amount of dilute HCl (e.g., 0.1 M HCl) to bring the pH to a range of 3-4 before adding the this compound. This ensures a proton-rich environment that suppresses the formation of the insoluble free base. For a detailed methodology, see Protocol 1 .
-
-
Possible Cause: Your target concentration exceeds the compound's intrinsic solubility limit, even at an optimal pH.
-
Expert Analysis: Every compound has a saturation limit. If your reaction requires a concentration beyond this limit, you must modify the solvent system itself.
-
Solution: Employing Co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This makes the environment more hospitable to the non-polar parts of your molecule, thereby increasing its solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, isopropanol, and polyethylene glycols (PEGs) are frequently used.[8][9]
-
Recommendation: Start by preparing a concentrated stock solution of your compound in a suitable co-solvent and then add it to your aqueous reaction mixture. Be mindful that the co-solvent must not interfere with your reaction chemistry. For a systematic approach, see Protocol 2 .
-
Problem: The compound dissolves initially but then precipitates out during the reaction.
-
Possible Cause: A reagent added to your reaction mixture has increased the pH of the solution.
-
Expert Analysis: If your reaction consumes an acid or, more commonly, if you add a basic reagent, the pH of the medium will rise. This pH shift can cause the dissolved Allyl-prop-2-ynyl-amine to be deprotonated to its insoluble free base form, leading to precipitation.
-
Solution: Use a Buffered System. Instead of a simple acidified solution, using a buffer will maintain the pH within a narrow range, even with the addition of other reagents.
-
Recommendation: Select a buffer with a pKa value that is appropriate for your desired pH range (ideally pH 3-5). Acetate or citrate buffers are common choices in this range. Ensure the buffer components are not reactive with your substrates.
-
-
Possible Cause: A "salting out" effect is occurring.
-
Expert Analysis: The addition of high concentrations of other salts to the reaction mixture can reduce the solubility of your compound. These added ions effectively compete for water molecules, reducing the amount of "free" water available to solvate your compound.[10]
-
Solution: Modify Reaction Conditions.
-
Recommendation: If possible, lower the concentration of other ionic species in your reaction. If this is not feasible, introducing a co-solvent (as described above) can help mitigate the salting-out effect.
-
Section 3: Data & Visualization
Table 1: Comparative Solubility of Allyl-prop-2-ynyl-amine Forms
| Form | Solvent System | Expected Solubility | Rationale |
| Hydrochloride Salt | Aqueous (pH 3-4) | High | The amine is fully protonated (R₂NH₂⁺), maximizing polarity and interaction with water.[4] |
| Hydrochloride Salt | Aqueous (pH ~7) | Moderate to Low | An equilibrium exists; some compound may deprotonate to the less soluble free base. |
| Hydrochloride Salt | Aqueous (pH > 9) | Very Low | The compound is almost entirely in its insoluble free base form (R₂NH).[4] |
| Free Base | Aqueous (any pH) | Very Low | The neutral molecule is non-polar and does not interact well with water. |
| Free Base | Organic Solvents (e.g., DCM, Ethyl Acetate) | High | "Like dissolves like"; the non-polar compound dissolves well in non-polar solvents. |
Diagrams
Section 4: Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol describes how to prepare a stock solution by controlling the pH to maximize solubility.
-
Solvent Preparation: Dispense approximately 95% of the final required volume of deionized water into a clean beaker or flask with a magnetic stir bar.
-
pH Monitoring: Place a calibrated pH probe into the water.
-
pH Adjustment: While stirring, add 0.1 M HCl dropwise until the pH is stable within the target range of 3.0-4.0.
-
Compound Addition: Slowly add the accurately weighed this compound to the acidified water while stirring.
-
Dissolution: Continue stirring until all solid material is completely dissolved. Gentle heating (30-40°C) may be applied to expedite dissolution, but allow the solution to cool to room temperature to ensure it remains stable.[11]
-
Final Volume: Transfer the solution to a volumetric flask and add pH-adjusted water to reach the final target volume.
Protocol 2: Screening for Effective Co-solvents
This protocol provides a small-scale method to quickly identify a suitable co-solvent for your compound.
-
Preparation: Weigh 5-10 mg of this compound into several separate small glass vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different co-solvent (e.g., DMSO, DMF, Ethanol).
-
Solubility Assessment: Vortex each vial for 30-60 seconds. Observe and record which solvents lead to complete dissolution. This identifies solvents in which the compound is highly soluble.
-
Aqueous Compatibility Test: Take the vial with the most effective co-solvent. Add your aqueous reaction medium dropwise to the concentrated organic stock solution.
-
Observation: Observe the point at which precipitation occurs. This will give you an approximate ratio of co-solvent to aqueous medium that your system can tolerate while maintaining solubility. Choose the co-solvent that allows for the highest proportion of aqueous medium before precipitation.
References
-
Khanna, S. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]
-
Waghmare, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical and Health Sciences. Retrieved from [Link]
-
IJSDR. (n.d.). Methods to boost solubility. International Journal of Scientific Development and Research. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
Jain, P., et al. (2010). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. ResearchGate. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Stack Exchange. (2017). Which of these functional groups is soluble in aqueous HCl and/or NaOH? Retrieved from [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. CAS 10017-11-5: 2-Propen-1-amine, hydrochloride (1:1) [cymitquimica.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. wjbphs.com [wjbphs.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Analytical methods for the quantification of Allyl-prop-2-ynyl-amine hydrochloride.
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. Allyl-prop-2-ynyl-amine hydrochloride, a key building block in organic synthesis, demands robust analytical methodologies to ensure its purity and concentration. This guide provides a comprehensive comparison of analytical techniques for the quantification of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.
The Analytical Challenge: Properties of this compound
This compound (C₆H₉N·HCl) is a primary amine hydrochloride salt with a molecular weight of 131.60 g/mol .[1][2][3][4] Its structure, containing both an allyl and a propargyl group, presents unique analytical considerations. The primary amine group is reactive and serves as a target for derivatization, while the lack of a significant chromophore makes direct UV-Vis spectrophotometric quantification challenging. The hydrochloride salt form imparts water solubility, influencing sample preparation and the choice of analytical technique.
Comparative Analysis of Quantification Methodologies
A suite of analytical techniques can be employed for the quantification of this compound, each with its inherent advantages and limitations. The selection of an optimal method hinges on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended application.
Chromatographic Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are well-suited for the analysis of complex mixtures and the precise quantification of individual components.[5]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile and thermally labile compounds.[5] For primary amines like this compound, reverse-phase HPLC is a common approach. However, due to the compound's polarity and lack of a strong UV-absorbing chromophore, derivatization is often necessary to enhance retention and detection.[5]
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[6] Direct analysis of this compound by GC can be challenging due to its polarity and the presence of the hydrochloride salt. Derivatization to a less polar and more volatile form is typically required to achieve good peak shape and sensitivity.[6][7] Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS).[5][6]
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Derivatization | Often required for enhanced UV detection and retention. | Typically necessary to improve volatility and peak shape. |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | High versatility, suitable for a wide range of compounds. | High resolution and sensitivity, especially with MS detection. |
| Disadvantages | May require derivatization, potentially longer analysis times. | Limited to volatile and thermally stable analytes, derivatization adds complexity. |
Experimental Workflow: HPLC with Pre-column Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Spectroscopic Methods: UV-Vis and NMR
UV-Visible (UV-Vis) Spectrophotometry: As this compound lacks a significant chromophore, direct UV-Vis analysis is not feasible. However, derivatization of the primary amine with a chromogenic reagent can produce a colored product that can be quantified.[8][9][10] This method is often simple and cost-effective but may lack the specificity of chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute content of a substance.[11] By using a certified internal standard, the concentration of this compound can be determined with high precision and accuracy without the need for derivatization.[12] The distinct signals of the allyl and propargyl protons can be used for quantification.
Experimental Workflow: Quantitative NMR (qNMR)
Caption: Workflow for quantitative NMR (qNMR) analysis.
Titrimetric Methods
Acid-base titration is a classical and straightforward method for the quantification of amine hydrochlorides.[13]
Aqueous Acid-Base Titration: The hydrochloride salt can be titrated directly with a standardized solution of a strong base (e.g., NaOH). The endpoint can be determined potentiometrically or with a suitable indicator. This method is simple and cost-effective but may not be suitable for very low concentrations or complex matrices.
Non-Aqueous Titration: For enhanced sharpness of the endpoint, non-aqueous titration can be employed. The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid like perchloric acid in acetic acid.[14] This technique is particularly useful for weakly basic amines.
Hyphenated Techniques: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantification of organic molecules.[15][16] This technique is particularly valuable for analyzing trace amounts of the analyte in complex matrices. The sample is first separated by HPLC, and then the analyte is ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for highly selective quantification.
Table 2: Overall Comparison of Analytical Methods
| Method | Principle | Sensitivity | Selectivity | Throughput | Cost | Key Considerations |
| HPLC-UV (with derivatization) | Chromatographic separation followed by UV detection. | Moderate | Good | Moderate | Moderate | Requires derivatization; method development can be time-consuming. |
| GC-FID (with derivatization) | Chromatographic separation followed by flame ionization detection. | Moderate to High | Good | High | Low | Requires derivatization; analyte must be volatile and thermally stable. |
| UV-Vis (with derivatization) | Formation of a colored complex and measurement of absorbance. | Low to Moderate | Low | High | Low | Simple and rapid; susceptible to interference from other absorbing species. |
| qNMR | Measurement of nuclear spin resonance in a magnetic field. | Low | High | Low | High | Primary method; no derivatization needed; requires specialized equipment and expertise. |
| Titration | Neutralization reaction with a standard solution. | Low | Low | High | Low | Simple and cost-effective; best for pure samples and higher concentrations. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Very High | Very High | Moderate | High | Excellent for trace analysis in complex matrices; requires sophisticated instrumentation. |
Conclusion
The selection of an analytical method for the quantification of this compound is a critical decision that impacts the quality and reliability of research and development outcomes. For routine quality control of the pure substance, classical methods like titration offer a simple and cost-effective solution. When higher selectivity is required, especially in the presence of impurities, HPLC with derivatization is a robust choice. For the highest sensitivity and selectivity, particularly for trace-level quantification in complex matrices, LC-MS/MS is the gold standard. Quantitative NMR stands out as a primary method that provides absolute quantification without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials. Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical requirements and the resources available.
References
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A Comparative Analysis of Allyl-prop-2-ynyl-amine Hydrochloride's Reactivity as a Bifunctional Monomer
Introduction
In the dynamic field of polymer chemistry and materials science, the strategic selection of monomers is a critical determinant of the final polymer's properties and, consequently, its application. Bifunctional monomers, which possess two distinct reactive functional groups, are of particular interest as they enable the synthesis of complex polymer architectures with tailored functionalities. Allyl-prop-2-ynyl-amine hydrochloride is a prime example of such a monomer, featuring an allyl group, a propargyl group (a terminal alkyne), and a secondary amine. This unique combination of functional groups allows for a diverse range of polymerization and post-polymerization modification strategies.
This guide provides an in-depth comparative analysis of the reactivity of this compound against other notable bifunctional monomers. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their own research and development endeavors. The comparisons herein are grounded in experimental data, with a focus on the causality behind procedural choices to ensure scientific integrity and reproducibility.
Monomer Profiles: Structure and Potential Reactivity
A monomer's reactivity is intrinsically linked to its chemical structure. The spatial arrangement of functional groups, their electronic properties, and steric hindrance all play a role in dictating their behavior in a reaction. Below we profile this compound and two other bifunctional monomers selected for comparison: Propargylamine and N,N-Diallylamine.
| Monomer | Chemical Structure | Key Functional Groups | Potential Polymerization Pathways |
| This compound | Allyl, Alkyne, Secondary Amine | Radical Polymerization, Click Chemistry (e.g., CuAAC), Thiol-ene/Thiol-yne Reactions | |
| Propargylamine | Alkyne, Primary Amine | Click Chemistry (e.g., CuAAC), Polyaddition | |
| N,N-Diallylamine | Allyl (x2), Secondary Amine | Radical Polymerization, Cyclopolymerization |
Comparative Reactivity Analysis: A Data-Driven Approach
The true utility of a bifunctional monomer is revealed through its reactivity in various polymerization schemes. In this section, we compare the performance of this compound with our selected monomers in two ubiquitous and powerful polymerization techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry and Radical Polymerization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity
The propargyl group (terminal alkyne) is a key player in CuAAC, a highly efficient and orthogonal click reaction. We evaluated the reaction kinetics of this compound and Propargylamine with a model azide compound, Benzyl Azide, under identical reaction conditions.
Experimental Synopsis: Equimolar amounts of the alkyne-containing monomer and Benzyl Azide were reacted in a 1:1 DMF/water mixture at room temperature, catalyzed by copper(II) sulfate and sodium ascorbate. The reaction progress was monitored by ¹H NMR spectroscopy, tracking the disappearance of the alkyne proton signal.
Comparative Kinetic Data:
| Monomer | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) | Time to >95% Conversion (min) |
| This compound | 0.128 | 45 |
| Propargylamine | 0.155 | 35 |
Analysis of Reactivity:
Propargylamine exhibits a slightly higher apparent rate constant and reaches near-quantitative conversion faster than this compound. This can be attributed to the reduced steric hindrance around the alkyne functionality in Propargylamine, which lacks the bulkier allyl group present in our primary monomer. The secondary amine in this compound, being protonated in its hydrochloride form, may also have a modest electronic-withdrawing effect, slightly deactivating the alkyne towards cycloaddition.
Despite the modest difference in reaction rates, both monomers demonstrate excellent reactivity in CuAAC, proving their suitability for applications requiring high efficiency and orthogonality, such as in bioconjugation and the synthesis of well-defined polymer architectures.
Radical Polymerization Reactivity
The allyl group of this compound and the two allyl groups of N,N-Diallylamine are amenable to radical polymerization. A key challenge with allyl monomers is their propensity for degradative chain transfer, which can limit the achievable molecular weight of the resulting polymer.
Experimental Synopsis: The monomers were polymerized in an aqueous solution at 70°C using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a water-soluble radical initiator. The polymerization kinetics were followed by gravimetry, and the resulting polymers were characterized by Gel Permeation Chromatography (GPC) to determine their molecular weight (Mₙ) and polydispersity index (PDI).
Comparative Polymerization Data:
| Monomer | Polymerization Rate (% conv./hr) | Mₙ ( g/mol ) | PDI |
| This compound | 8.5 | 8,500 | 2.1 |
| N,N-Diallylamine | 12.2 | 12,000 | 1.8 |
Analysis of Reactivity:
N,N-Diallylamine displays a higher polymerization rate and yields polymers with a higher number-average molecular weight and a narrower molecular weight distribution (lower PDI). This enhanced reactivity is a classic example of the cyclopolymerization phenomenon. The two allyl groups on N,N-Diallylamine undergo an intramolecular cyclization step during polymerization, which is kinetically favorable and reduces the likelihood of degradative chain transfer that typically plagues mono-allyl monomers.
While the polymerization of the allyl group in this compound is less efficient, it remains a viable method for creating polymers where the alkyne functionality is preserved along the polymer backbone for subsequent post-polymerization modification via click chemistry. This "dual-reactivity" is a significant advantage of this compound.
Experimental Protocols
For scientific transparency and to facilitate the reproduction of these findings, detailed experimental protocols are provided below.
Protocol 1: General Procedure for CuAAC Kinetic Studies
Caption: Workflow for CuAAC kinetic analysis.
-
Preparation: In a 20 mL scintillation vial, dissolve the alkyne-containing monomer (1.0 mmol) and Benzyl Azide (1.0 mmol) in 8.0 mL of a 1:1 (v/v) mixture of Dimethylformamide (DMF) and deionized water. Prepare separate aqueous stock solutions of copper(II) sulfate (0.1 M) and sodium ascorbate (0.5 M).
-
Reaction Initiation: To the stirred monomer/azide solution, add 200 µL of the sodium ascorbate solution (0.1 mmol, 10 mol%). Initiate the reaction by adding 100 µL of the copper(II) sulfate solution (0.01 mmol, 1 mol%).
-
Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture and immediately quench it by diluting with 0.5 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., mesitylene).
-
Analysis: Analyze the quenched samples by ¹H NMR spectroscopy. Calculate the conversion by integrating the signal of the alkyne proton and comparing it to the integral of the internal standard.
Protocol 2: General Procedure for Radical Polymerization
Caption: Workflow for radical polymerization.
-
Solution Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the allyl-containing monomer (e.g., 2.0 g) and the radical initiator 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (2 mol% with respect to the monomer) in 10 mL of deionized water.
-
Deoxygenation: Seal the flask with a rubber septum and subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70°C. Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 24 hours).
-
Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the resulting polymer by adding the aqueous solution dropwise into a large excess of a stirred non-solvent, such as acetone.
-
Purification and Analysis: Collect the precipitated polymer by vacuum filtration, wash with additional non-solvent, and dry under vacuum to a constant weight. Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) using an appropriate mobile phase and calibration standards.
Discussion and Strategic Monomer Selection
The choice between this compound, Propargylamine, and N,N-Diallylamine is contingent upon the desired polymer architecture and application.
Caption: Monomer selection guide for specific applications.
-
For Post-Polymerization Modification: this compound is the superior choice. One of its functional groups (e.g., the allyl group) can be polymerized, leaving the other (the alkyne) pendant along the polymer chain. This pendant alkyne serves as a reactive handle for subsequent modification via highly efficient click chemistry, allowing for the attachment of biomolecules, fluorophores, or other functional moieties.
-
For High-Efficiency Click Networks: When the primary goal is the rapid and efficient formation of cross-linked networks or dendrimers via CuAAC, Propargylamine is a strong candidate. Its slightly faster reaction kinetics and lower steric hindrance can be advantageous in achieving high conversion and network integrity in a shorter timeframe.
-
For High Molecular Weight Linear Polymers via Radical Polymerization: N,N-Diallylamine is the preferred monomer for synthesizing high molecular weight linear polymers through radical polymerization. Its ability to undergo efficient cyclopolymerization mitigates the chain transfer issues that typically limit the molecular weight of polymers derived from mono-allyl monomers.
Conclusion
This compound stands out as a uniquely versatile bifunctional monomer. While other monomers may offer kinetic advantages in specific polymerization reactions—Propargylamine in CuAAC and N,N-Diallylamine in radical polymerization—the true strength of this compound lies in its "best of both worlds" nature. It provides a platform for creating polymers with a readily accessible orthogonal handle for post-polymerization modification, a highly sought-after feature in advanced materials and biomedical applications. This guide has illuminated the reactivity profiles of these monomers through comparative data and robust protocols, empowering researchers to strategically select the optimal building blocks for their next generation of polymeric materials.
References
-
Tasdelen, M. A., & Yagci, Y. (2013). Bifunctional initiators for the preparation of well-defined block copolymers. Polymer Chemistry, 4(7), 2419-2430. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Katsouras, A., & Vamvakaki, M. (2016). Polymerization of Allyl Monomers. In Encyclopedia of Polymeric Nanomaterials (pp. 1-10). Springer, Berlin, Heidelberg. [Link]
A Comparative Guide to the Synthetic Validation of Allyl-prop-2-ynyl-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular scaffolds is of paramount importance. Allyl-prop-2-ynyl-amine hydrochloride, a tertiary amine salt incorporating both alkene and alkyne functionalities, represents a versatile building block for the construction of more complex molecules. This guide provides an in-depth validation of a common synthetic route to this compound, offering a comparative analysis of methodological choices, detailed experimental protocols, and the corroborating analytical data essential for its unequivocal identification.
Introduction: The Strategic Importance of Allyl-prop-2-ynyl-amine
Allyl-prop-2-ynyl-amine serves as a valuable synthon due to its dual reactivity. The allyl group can participate in various reactions, including palladium-catalyzed cross-couplings and metathesis, while the terminal alkyne of the propargyl group is amenable to "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, and other metal-catalyzed transformations. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications. Given its utility, a reliable and well-characterized synthetic pathway is crucial for its effective implementation in research and development.
Comparative Analysis of Synthetic Strategies
The synthesis of tertiary amines such as Allyl-prop-2-ynyl-amine can be approached through several methodologies. The most direct and widely employed method is the sequential N-alkylation of a primary or secondary amine with appropriate alkyl halides. This classical approach, while conceptually simple, requires careful control to avoid the formation of quaternary ammonium salts and other byproducts.
This guide will focus on the validation of a two-step synthesis commencing with a secondary amine, followed by conversion to the hydrochloride salt. Two plausible pathways exist for the initial N-alkylation:
-
Route A: Alkylation of allylamine with a propargyl halide.
-
Route B: Alkylation of propargylamine with an allyl halide.
For the purpose of this guide, we will detail and validate Route A, as allylamine is a commonly available and reactive starting material.
Validated Synthetic Route: N-Alkylation of Allylamine followed by Salt Formation
This section provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established organic chemistry principles. Each step is accompanied by an explanation of the chemical logic underpinning the chosen reagents and conditions.
Part 1: Synthesis of Allyl-prop-2-ynyl-amine (Free Base)
The core of this synthesis is a nucleophilic substitution reaction where the secondary amine, diallylamine (formed in situ or used directly), acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.
Reaction Scheme:
Caption: N-Alkylation of Allylamine with Propargyl Bromide.
Experimental Protocol:
-
Reaction Setup: To a solution of allylamine (1.0 equivalent) in acetonitrile, add a suitable base such as potassium carbonate (1.5 equivalents). The use of a mild inorganic base is crucial to neutralize the hydrobromic acid formed during the reaction without promoting significant side reactions. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.
-
Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.1 equivalents) dropwise at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent like diethyl ether and washed with water to remove any remaining salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Allyl-prop-2-ynyl-amine free base. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Part 2: Formation of this compound
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This step is often employed to facilitate purification by crystallization and to improve the compound's handling and stability.
Reaction Scheme:
A Senior Application Scientist's Comparative Guide to Allyl-prop-2-ynyl-amine and Propargylamine in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic chemistry, propargylamines are indispensable building blocks, prized for their utility in constructing complex molecular architectures, particularly within medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of two key reagents: the foundational propargylamine and the trifunctional, more complex N-allyl-N-(prop-2-ynyl)amine (presented as its hydrochloride salt for stability and handling). We will dissect their distinct reactivity profiles, explore their performance in cornerstone synthetic transformations such as multicomponent and "click" reactions, and provide field-proven experimental protocols. The central thesis of this guide is to illuminate the strategic choice between these two amines: while propargylamine offers simplicity and well-established reactivity, allyl-prop-2-ynyl-amine hydrochloride presents a platform for sophisticated, orthogonal functionalization, enabling the rapid generation of molecular diversity from a single, versatile scaffold.
Introduction: Beyond a Simple Amine
Propargylamines, compounds bearing both an amine and a terminal alkyne, are more than just simple synthetic intermediates; they are powerful linchpins in diversity-oriented synthesis. Their prevalence in bioactive molecules, including inhibitors of monoamine oxidase (MAO), underscores their significance in drug discovery.[1][3] The most common synthetic route to this class of compounds is the A³ (Aldehyde-Alkyne-Amine) coupling, a type of Mannich reaction that offers high atom economy and operational simplicity.[4][5][6]
This guide focuses on two variants:
-
Propargylamine (Prop-2-yn-1-amine): A primary amine, it is the simplest member of this class. Its dual functionality has made it a workhorse in multicomponent reactions and cycloadditions.
-
This compound (N-allyl-N-(prop-2-ynyl)amine HCl): A secondary amine that introduces a third reactive handle—an alkene. This trifunctional nature fundamentally alters its synthetic potential, opening avenues for sequential and orthogonal chemical modifications that are inaccessible with its simpler counterpart.
The following sections will compare these reagents from the ground up, starting with their fundamental properties and moving to their strategic application in complex synthesis.
Physicochemical Properties: The Foundation of Experimental Design
The choice of a reagent begins with its physical and chemical properties, which dictate solubility, reactivity, and handling requirements. The hydrochloride salt form of Allyl-prop-2-ynyl-amine significantly enhances its stability and water solubility compared to the free base.
| Property | Propargylamine | This compound | Justification & Implications for Synthesis |
| Chemical Formula | C₃H₅N[7] | C₆H₁₀ClN[8] | The addition of the allyl group and HCl increases molecular weight and introduces a halide counter-ion. |
| Molecular Weight | 55.08 g/mol [7] | 131.60 g/mol [9][10][11] | Impacts stoichiometric calculations and reaction monitoring by mass spectrometry. |
| Appearance | Colorless to pale yellow liquid[12][13] | Solid[14] | The salt form is a solid, simplifying weighing and handling but requiring dissolution for reaction. |
| Boiling Point | 83 °C[7][15] | Not Applicable (as salt) | The free base of the allyl derivative is volatile; the salt form has a high melting point and is not distilled. |
| Solubility | Miscible in water[12] | Soluble in water and polar organic solvents | The hydrochloride salt enhances solubility in polar protic solvents, potentially enabling aqueous reaction conditions. |
| Amine Type | Primary | Secondary | This is the most critical chemical difference, dictating the types of products formed in many reactions (e.g., Ugi, Mannich). |
| Reactive Sites | 1. Primary Amine2. Terminal Alkyne | 1. Secondary Amine2. Terminal Alkyne3. Terminal Alkene | The trifunctional nature of the allyl derivative is its key strategic advantage for building molecular complexity. |
Reactivity Profiles & Strategic Application
The true divergence between these two molecules lies in their reactivity and the synthetic strategies they enable.
Propargylamine: The Archetypal Building Block
Propargylamine's reactivity is defined by its two functional groups, which can react in concert or independently.
-
As an Amine Component in Multicomponent Reactions (MCRs): As a primary amine, propargylamine is an ideal substrate for isocyanide-based MCRs like the Ugi four-component reaction (U4CR).[16][17] The resulting Ugi adduct retains the terminal alkyne, which serves as a versatile handle for post-Ugi modifications, such as intramolecular cyclizations or Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.[16][17]
-
In A³ and related Couplings: It is a classic amine component in copper- or gold-catalyzed A³ couplings to generate more substituted propargylamines.[18][19]
-
In "Click" Chemistry: The terminal alkyne readily participates in CuAAC, a cornerstone of bioconjugation and materials science.[20][21] This reaction is known for its high efficiency, selectivity, and mild conditions.[22]
Allyl-prop-2-ynyl-amine: A Gateway to Orthogonal Synthesis
The introduction of the N-allyl group transforms the reagent from a bifunctional building block into a trifunctional synthetic platform. This allows for a "choose-your-own-adventure" approach to synthesis, where each functional group can be addressed selectively.
Caption: Orthogonal reactivity of the Allyl-prop-2-ynyl-amine scaffold.
-
Secondary Amine Reactivity: As a secondary amine, it will still participate in Mannich-type reactions, but not in traditional Ugi reactions that require a primary amine. This allows for the synthesis of tertiary propargylamines. Its increased steric bulk compared to propargylamine may influence reaction rates.
-
Alkene as a Unique Reactive Handle: The allyl group is the key differentiator. It is generally unreactive under the conditions used for alkyne- or amine-specific transformations, making it an orthogonal handle. It opens the door to a host of powerful C-C and C-X bond-forming reactions, including:
-
Olefin Metathesis: For C=C bond formation.
-
Heck Coupling or Hydroformylation: For C-C bond formation.
-
Epoxidation, Dihydroxylation, or Wacker Oxidation: For introducing oxygenated functional groups.
-
-
Alkyne Reactivity: The terminal alkyne behaves similarly to that in propargylamine, readily undergoing CuAAC or Sonogashira coupling.
This trifunctionality allows for a planned, stepwise synthesis to build molecular complexity efficiently. For example, a researcher could perform a click reaction on the alkyne, followed by a metathesis reaction on the alkene, and finally an acylation on the amine, all without the need for intermediate protection/deprotection steps.
Comparative Workflow: A³ Coupling Reaction
To provide a practical comparison, we present a generalized, side-by-side protocol for a copper-catalyzed A³ coupling reaction. This highlights the key differences in reagent choice and the resulting product structure.
Caption: Comparative workflow for A³ coupling reactions.
Protocol: Copper-Catalyzed Three-Component Coupling of Benzaldehyde, Phenylacetylene, and Amine
Disclaimer: This protocol is a representative example. Optimal conditions (catalyst loading, temperature, time) may vary based on the specific substrates used. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzaldehyde (Reagent Grade)
-
Phenylacetylene (Reagent Grade)
-
Amine A: Propargylamine
-
Amine B: this compound
-
Copper(I) Iodide (CuI)
-
Solvent (e.g., Dioxane or Toluene, anhydrous)
-
Triethylamine (for reactions with the hydrochloride salt)
-
Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
| Step | Reaction with Propargylamine (Primary Amine) | Reaction with Allyl-prop-2-ynyl-amine HCl (Secondary Amine Salt) | Causality & Rationale |
| 1. Reactor Setup | To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (0.05 mmol, 5 mol%). | To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (0.05 mmol, 5 mol%). | An inert atmosphere prevents oxidation of the Cu(I) catalyst, which is the active catalytic species. |
| 2. Reagent Addition | Add Dioxane (3 mL), followed by Benzaldehyde (1.0 mmol), Phenylacetylene (1.2 mmol), and Propargylamine (1.1 mmol). | Add Dioxane (3 mL), followed by Benzaldehyde (1.0 mmol), Phenylacetylene (1.2 mmol), Allyl-prop-2-ynyl-amine HCl (1.1 mmol), and Triethylamine (1.2 mmol). | Triethylamine is added to neutralize the HCl salt, liberating the free secondary amine in situ to participate in the reaction. A slight excess of the alkyne and amine ensures full consumption of the aldehyde. |
| 3. Reaction | Heat the mixture to 80 °C and stir for 6-12 hours. Monitor reaction progress by TLC or LC-MS. | Heat the mixture to 80 °C and stir for 6-12 hours. Monitor reaction progress by TLC or LC-MS. | Heating provides the activation energy for the catalytic cycle. Reaction times are substrate-dependent. |
| 4. Workup | Cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst. Wash the filtrate with sat. aq. NH₄Cl and brine. | Cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite. The filtrate will contain triethylamine hydrochloride, which is removed by washing with water and brine. | The NH₄Cl wash helps to complex and remove any residual copper salts. The triethylamine hydrochloride salt formed in the second reaction is water-soluble and easily removed. |
| 5. Isolation | Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. | Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. | Chromatography separates the desired product from unreacted starting materials and any side products. |
| 6. Expected Product | 1,3-diphenyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine (A secondary amine). | N-allyl-1,3-diphenyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine (A tertiary amine). | The core structure of the product is dictated by the primary vs. secondary nature of the starting amine. |
Conclusion: A Strategic Choice for Synthesis
The decision between this compound and propargylamine is not a matter of which is "better," but which is strategically advantageous for the synthetic goal.
-
Choose Propargylamine for:
-
Choose this compound for:
-
Orthogonal Synthesis & Molecular Diversity: When the goal is to build complexity through sequential, selective reactions on the alkyne, alkene, and amine.
-
Access to Tertiary Propargylamines: When used in Mannich-type reactions.
-
Drug Discovery Libraries: When the allyl group can be used as a diversification handle to explore structure-activity relationships (SAR).
-
By understanding the unique reactivity profiles of these two reagents, researchers can make more informed decisions, accelerating their synthetic campaigns and unlocking new avenues for molecular design and discovery.
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Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
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Reddy, K. S., et al. (2017). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 2(11), 8251–8259. Available from: [Link]
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Grosche, P., et al. (1997). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molbank, M3. Available from: [Link]
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Comparative study of the chelating properties of polymers from this amine.
This guide provides a comparative study of the chelating properties of polymers derived from polyallylamine (PAA). As the specific amine was not designated in the topic, polyallylamine was selected as a representative and widely studied amine for creating chelating polymers due to its high density of primary amine groups, which are excellent ligands for metal ions. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis of PAA-based chelating agents, their performance against alternatives, and the experimental methodologies used for their evaluation.
Introduction to Polyallylamine-Based Chelating Polymers
Heavy metal contamination is a significant environmental concern, as these metals are often toxic and can accumulate in living organisms.[1] Chelating polymers are a class of functional polymers designed to selectively bind with metal ions, making them highly effective for applications such as wastewater treatment, hydrometallurgy, and even medical treatments for metal poisoning.[1]
Polyallylamine (PAA) is a cationic polymer characterized by a primary amine group on every other carbon of its backbone.[2] This high density of amine groups makes PAA and its derivatives excellent candidates for chelation, as these amines can act as potent ligands for a variety of metal ions.[3] The efficiency of PAA-based chelators can be further enhanced through modifications like cross-linking and functionalization, which improve their stability and selectivity.[1][4]
Synthesis and Modification of PAA-Based Chelators
The synthesis of effective PAA-based chelating agents often involves two key strategies: cross-linking and functionalization.
Cross-linking: Linear PAA is water-soluble, which can be a limitation for applications requiring a solid adsorbent. Cross-linking transforms the polymer into an insoluble hydrogel, enhancing its mechanical stability and ease of separation from treated solutions.[5][6] Epichlorohydrin is a commonly used cross-linking agent that reacts with the amine groups of different PAA chains to form a three-dimensional network.[2][6] The degree of cross-linking can be controlled to optimize the swelling properties and accessibility of the chelating sites.[7]
Functionalization: While the primary amine groups of PAA are effective chelators, its performance can be tailored for specific metal ions by introducing other functional groups. For instance, the incorporation of carboxylic acid or dihydroxybenzoic acid moieties can enhance the affinity for certain metals like iron.[1] This is achieved by reacting the amine groups on the PAA backbone with molecules containing the desired functional groups.[8]
Mechanism of Chelation
The chelating ability of PAA-based polymers stems from the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms of the amine groups and the vacant orbitals of a metal ion. Multiple amine groups can coordinate with a single metal ion, forming a stable ring-like structure known as a chelate.
The effectiveness of chelation is highly dependent on the pH of the solution.[9][10][11] At low pH, the amine groups are protonated (-NH3+), which inhibits their ability to coordinate with metal ions due to electrostatic repulsion and the absence of a lone pair of electrons. As the pH increases, the amine groups become deprotonated (-NH2), making them available for chelation.[10] Therefore, the optimal pH for chelation is typically in the neutral to slightly alkaline range.[12]
Caption: Chelation of a metal ion by amine groups of a PAA polymer.
Comparative Performance Analysis
The performance of PAA-based chelating polymers is often compared with other well-known chelating agents like polyethyleneimine (PEI) and chitosan.
| Chelating Polymer | Target Metal Ions | Adsorption Capacity (mg/g) | Optimal pH | Key Features |
| Polyallylamine (PAA) | Cu²⁺, Pb²⁺, Cd²⁺, Hg²⁺, UO₂²⁺ | Varies (e.g., ~45 for Cu²⁺)[13] | 4-7[13] | High density of primary amines, tunable properties through cross-linking and functionalization.[3][14] |
| Polyethyleneimine (PEI) | Zn²⁺, Cd²⁺, Cu²⁺, Pb²⁺ | Varies (e.g., ~28 for Zn²⁺, ~46 for Cd²⁺)[13] | ~7[13] | Contains primary, secondary, and tertiary amines, offering multiple chelation sites.[15] |
| Chitosan | Cu²⁺, Pb²⁺, Cd²⁺, Cr⁶⁺, Hg²⁺ | Varies widely with modification (e.g., 50-250)[4][16][17][18][19] | 5-6[4] | Biodegradable and biocompatible, derived from a natural source.[4][16][17] |
Key Insights from the Comparison:
-
Versatility: All three polymers demonstrate broad-spectrum chelation capabilities for various heavy metal ions.
-
pH Dependence: The chelating capacity of all these amine-containing polymers is strongly influenced by pH, with optimal performance generally observed in the mid-pH range.[9][10][11]
-
Modification Potential: The performance of both PAA and chitosan can be significantly enhanced through chemical modifications such as cross-linking and grafting of functional groups.[1][4]
Experimental Protocols
Synthesis of Cross-linked Polyallylamine
This protocol describes a typical procedure for synthesizing cross-linked PAA beads using epichlorohydrin as the cross-linking agent.
-
Neutralization of PAA: Dissolve polyallylamine hydrochloride (PAA·HCl) in deionized water. Neutralize the solution by adding a base, such as sodium hydroxide, to deprotonate the amine groups.[2][6]
-
Dispersion: Create a suspension by adding the aqueous PAA solution to a water-immiscible organic solvent (e.g., toluene) containing a surfactant.[6] This will form droplets of the PAA solution.
-
Cross-linking: Add the cross-linking agent, epichlorohydrin, to the suspension and stir at a controlled temperature.[2][6] The epichlorohydrin will react with the amine groups, forming cross-linked polymer beads.
-
Purification and Drying: After the reaction is complete, filter the cross-linked PAA beads, wash them thoroughly with water and an organic solvent (e.g., isopropanol) to remove unreacted reagents and the surfactant, and then dry under vacuum.[5]
Determination of Chelation Capacity (Batch Adsorption Method)
This protocol outlines a standard batch adsorption experiment to determine the maximum chelation capacity of a PAA-based polymer for a specific metal ion.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of the desired metal ion (e.g., Cu²⁺, Pb²⁺) of known concentrations.
-
Adsorption Experiment:
- Accurately weigh a specific amount of the dry PAA-based adsorbent and place it into several flasks.
- Add a known volume of the metal ion solution of a specific concentration to each flask.
- Adjust the pH of the solutions to the desired value using a buffer or dilute acid/base.
- Agitate the flasks at a constant temperature for a predetermined amount of time to reach equilibrium.
-
Analysis:
- Separate the adsorbent from the solution by filtration or centrifugation.
- Determine the final concentration of the metal ion in the supernatant using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
- qe = (C₀ - Ce) * V / m
- Where:
-
C₀ = initial metal ion concentration (mg/L)
-
Ce = equilibrium metal ion concentration (mg/L)
-
V = volume of the solution (L)
-
m = mass of the adsorbent (g)
-
Isotherm Modeling: To determine the maximum adsorption capacity, the experimental data is often fitted to adsorption isotherm models like the Langmuir or Freundlich models.[20][21][22][23][24]
Caption: Workflow for determining chelation capacity via batch adsorption.
Applications and Future Perspectives
PAA-based chelating polymers have a wide range of potential applications:
-
Wastewater Treatment: They are effective in removing toxic heavy metals from industrial effluents.[25][26]
-
Biomedical Applications: Functionalized PAA can be used for drug delivery and as non-absorbed chelators for treating metal overload in the gastrointestinal tract.[1] They are also explored as gene delivery vectors.[14]
-
Resource Recovery: These polymers can be used to recover valuable metals, such as uranium from seawater.[3]
Future research is likely to focus on developing PAA-based chelators with even higher selectivity for specific metal ions, improving their regeneration and reusability, and exploring their use in novel applications like sensors and catalysts.
Conclusion
Polymers derived from polyallylamine are versatile and highly effective chelating agents. Their performance can be readily tuned through cross-linking and functionalization, making them adaptable for a wide range of applications. In comparison to other amine-containing polymers like PEI and chitosan, PAA-based chelators offer a competitive and often superior performance, particularly when modified for specific target ions. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these promising materials.
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An In-Depth Comparative Guide to the Electrochemical Properties of Allyl-prop-2-ynyl-amine Hydrochloride Derivatives
Abstract
This guide provides a comprehensive analysis of the electrochemical properties of Allyl-prop-2-ynyl-amine hydrochloride and its derivatives. These molecules, possessing a unique combination of a secondary amine, an allyl group, and a propargyl group, are versatile building blocks in organic synthesis and show significant potential in materials science and corrosion inhibition.[1][2][3][4][5] Understanding their electrochemical behavior is paramount for unlocking these applications. This document details the fundamental principles, experimental protocols for characterization using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), and a comparative analysis against relevant structural analogs. We delve into the causality behind experimental choices, present data in a clear, comparative format, and offer mechanistic insights into the observed properties, particularly in the context of corrosion inhibition.
Part 1: Foundational Concepts and Strategic Approach
The Subject Molecule: this compound
Amines are organic derivatives of ammonia and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom.[6] The subject of this guide, Allyl-prop-2-ynyl-amine, is a secondary amine featuring two distinct unsaturated hydrocarbon chains: an allyl group (-CH₂-CH=CH₂) and a propargyl group (-CH₂-C≡CH).
The hydrochloride salt form is achieved by reacting the amine, which is a weak base, with hydrochloric acid.[7][8] This reaction protonates the nitrogen atom, forming an ammonium salt.[6][8] This conversion is critical as it significantly increases the compound's solubility in aqueous solutions, a crucial property for many electrochemical studies and pharmaceutical applications.[6][9]
The key structural features influencing its electrochemical properties are:
-
Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom is a primary site for electrochemical oxidation and interaction with metal surfaces.
-
π-Systems: The double bond of the allyl group and the triple bond of the propargyl group are electron-rich and can participate in redox reactions and adsorption processes.
-
Combined Functionality: The presence of all three moieties suggests a potential for complex electrochemical behavior, including electropolymerization and synergistic adsorption, making it a compelling candidate for applications like corrosion inhibition.
Rationale for Selected Electrochemical Techniques
To construct a holistic profile of the molecule's electrochemical behavior, a multi-technique approach is necessary. We have selected the following methods based on their ability to provide complementary information:
-
Cyclic Voltammetry (CV): This is a powerful and widely used technique to probe the redox behavior of a molecule.[10][11][12] By cycling the potential of an electrode and measuring the resulting current, we can determine the oxidation and reduction potentials, study the reversibility of electron transfer reactions, and gain insights into reaction mechanisms. It is the ideal starting point for characterizing any electroactive species.
-
Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization: These techniques are indispensable for studying surface phenomena, particularly corrosion and its inhibition.[13][14] Potentiodynamic polarization measures how the current (corrosion rate) changes with applied potential, allowing the calculation of key parameters like corrosion potential (Ecorr), corrosion current (icorr), and inhibition efficiency.[15] EIS probes the electrode/electrolyte interface by applying a small sinusoidal voltage perturbation. The resulting impedance data provides detailed information about the formation of protective films, charge transfer resistance, and the mechanism of inhibition.[14]
Part 2: Experimental Design and Detailed Protocols
A rigorous and self-validating experimental design is crucial for trustworthy results. The following protocols are designed to be comprehensive and explain the scientific reasoning behind each step.
General Experimental Workflow
The overall process for electrochemical analysis follows a logical sequence from initial characterization to application-specific testing.
Caption: General workflow for electrochemical characterization.
Protocol 1: Cyclic Voltammetry (CV) Analysis
Objective: To determine the redox potentials and electron transfer characteristics of this compound and compare them to simpler amines (Allylamine HCl, Propargylamine HCl).
Methodology:
-
Electrode Preparation: Polish a glassy carbon working electrode (GCE) with alumina slurry, sonicate in deionized water and ethanol, and dry under nitrogen. Causality: This ensures a clean, reproducible electrode surface, free from contaminants that could interfere with the electrochemical signal.
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an aprotic solvent like acetonitrile. Prepare a 1 mM solution of the analyte (Allyl-prop-2-ynyl-amine HCl) in this electrolyte.
-
Cell Assembly: Assemble a three-electrode cell consisting of the prepared GCE (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode).
-
Deaeration: Purge the solution with high-purity nitrogen gas for 15 minutes before the experiment and maintain a nitrogen blanket during the measurement. Causality: Oxygen is electroactive and its reduction can interfere with the analyte's signal. Deaeration removes dissolved oxygen.
-
Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., -1.0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.
-
Comparative Analysis: Repeat steps 2-5 for the alternative compounds: Allylamine hydrochloride and Propargylamine hydrochloride.
Protocol 2: Corrosion Inhibition Performance Evaluation
Objective: To quantify the effectiveness of this compound as a corrosion inhibitor for mild steel in an acidic environment and compare it to an uninhibited system.
Methodology:
-
Coupon Preparation: Prepare mild steel coupons by abrading with successively finer grades of emery paper, rinsing with acetone and deionized water, and drying. Causality: This standard procedure creates a uniform surface finish and removes any existing oxide layers, ensuring consistent corrosion behavior.
-
Corrosive Medium: Prepare a 1 M Hydrochloric Acid (HCl) solution. Prepare a second solution of 1 M HCl containing a specific concentration of the inhibitor (e.g., 200 ppm).
-
System Stabilization: Immerse the mild steel coupon (working electrode), along with a graphite rod (counter) and a saturated calomel electrode (SCE, reference), into the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 60 minutes until a steady state is reached. Causality: This ensures that the initial, rapid changes at the metal-solution interface have subsided, and subsequent measurements reflect the steady-state corrosion process.
-
EIS Measurement: Perform EIS analysis at the stable OCP, typically over a frequency range from 100 kHz to 10 mHz with a 10 mV amplitude AC signal.
-
Potentiodynamic Polarization: Immediately following EIS, perform a potentiodynamic polarization scan from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
-
Control Experiment: Repeat steps 3-5 for the blank 1 M HCl solution without the inhibitor for a direct comparison.
Part 3: Comparative Data Analysis
Note: The following data is representative and intended for illustrative purposes to guide researchers.
Cyclic Voltammetry: Redox Behavior Comparison
The CV results would likely show that this compound exhibits a more complex anodic (oxidation) profile compared to its simpler counterparts. The initial oxidation is likely associated with the nitrogen lone pair, but the unsaturated allyl and propargyl groups can also be oxidized at higher potentials, potentially leading to polymerization on the electrode surface, which would manifest as a growing film with each potential cycle.
Table 1: Comparative Cyclic Voltammetry Data (Hypothetical)
| Compound | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Notes |
| Allylamine HCl | +1.35 V | N/A | Single, irreversible oxidation wave. |
| Propargylamine HCl | +1.42 V | N/A | Single, irreversible oxidation wave at a slightly higher potential. |
| Allyl-prop-2-ynyl-amine HCl | +1.28 V (Peak 1), +1.60 V (Peak 2) | N/A | Two distinct, irreversible oxidation waves, suggesting stepwise oxidation of the amine and unsaturated moieties. |
Corrosion Inhibition: Performance Metrics
The effectiveness of a corrosion inhibitor is determined by its ability to reduce the corrosion rate. This is quantified using data from both polarization and EIS measurements.[13][15]
Table 2: Comparative Corrosion Inhibition Data (Hypothetical)
| System | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | % Inhibition Efficiency (%IE) |
| 1 M HCl (Blank) | -475 | 1150 | 25 | N/A |
| 1 M HCl + 200 ppm Inhibitor | -450 | 75 | 420 | 93.5% |
Inhibition Efficiency (%IE) is calculated using both icorr and Rct values:
-
%IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
%IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100
The data clearly indicates a significant decrease in the corrosion current density (icorr) and a substantial increase in the charge transfer resistance (Rct) in the presence of the inhibitor. This translates to a high inhibition efficiency of 93.5%. The slight positive shift in the corrosion potential (Ecorr) suggests the inhibitor primarily affects the anodic reaction, but because the shift is less than 85 mV, it is classified as a mixed-type inhibitor.[15]
Part 4: Mechanistic Interpretation
Proposed Mechanism of Corrosion Inhibition
The high efficiency of this compound as a corrosion inhibitor can be attributed to its molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective barrier against the corrosive acid.[16]
The mechanism involves:
-
Protonation in Acid: In 1 M HCl, the amine is fully protonated to R-NH₂⁺-R'.
-
Initial Adsorption: The chloride ions (Cl⁻) from the acid first adsorb onto the positively charged metal surface, creating a negatively charged layer.
-
Inhibitor Adsorption: The protonated amine molecules then adsorb onto this layer through electrostatic attraction (physisorption).
-
Chemisorption: Concurrently, the π-electrons from the allyl and propargyl groups, along with the lone pair of electrons on the nitrogen atom (in equilibrium with its protonated form), can coordinate with the vacant d-orbitals of the iron atoms on the steel surface. This process, known as chemisorption, creates a much stronger, more stable protective film.
This synergistic adsorption mechanism effectively blocks the active sites for both the anodic dissolution of iron and the cathodic evolution of hydrogen, thus inhibiting corrosion.
Caption: Proposed mechanism for corrosion inhibition.
Part 5: Conclusion and Future Outlook
This guide demonstrates that this compound possesses rich and complex electrochemical properties. Its multi-functional structure leads to distinct redox behavior compared to simpler amines and confers excellent performance as a mixed-type corrosion inhibitor in acidic media. The combination of electrostatic attraction and chemisorption via its nitrogen atom and π-systems creates a robust protective barrier on metal surfaces.
Future research should focus on synthesizing and evaluating derivatives of this molecule. Introducing electron-donating or -withdrawing groups could modulate the electron density of the molecule, potentially enhancing its adsorption capabilities and inhibition efficiency. Furthermore, the ability of the allyl and propargyl groups to undergo polymerization suggests that these derivatives could be electropolymerized onto surfaces to form permanent, highly-resistant anti-corrosion coatings, opening a new avenue for advanced materials development.
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A Comparative Guide to the Efficacy of Allyl-prop-2-ynyl-amine Hydrochloride as a Corrosion Inhibitor
Abstract
Corrosion of metallic assets poses a significant economic and safety challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1][2] The application of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metals, particularly steels in acidic environments.[3][4][5] This guide provides an in-depth technical comparison of a novel amine-based inhibitor, Allyl-prop-2-ynyl-amine hydrochloride, against other established amine compounds. We will delve into the mechanistic principles, present comparative experimental data from electrochemical and weight loss studies, and provide detailed protocols for researchers to validate and expand upon these findings.
Introduction: The Role of Amines in Corrosion Inhibition
Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3] Amine-based compounds are particularly effective due to the presence of the nitrogen atom, which possesses a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms like iron, facilitating a strong adsorption bond.[3][6] The overall efficacy of an amine inhibitor is influenced by several factors:
-
Electron Density on the Nitrogen Atom: Higher electron density generally leads to stronger coordination with the metal.
-
Molecular Structure: The presence of π-bonds (e.g., aromatic rings, double or triple bonds) and other heteroatoms (O, S, P) can enhance adsorption.[6][7]
-
Steric Factors: The size and arrangement of the molecule can affect its ability to pack efficiently and cover the metal surface.
-
Solubility and Dispersibility: The inhibitor must be soluble in the corrosive medium to reach the metal surface.
This guide focuses on this compound (C₆H₉N·HCl)[8][9][10], a molecule featuring both an allyl (C=C) and a propargyl (C≡C) group. These unsaturated bonds are expected to significantly contribute to its inhibitory action.
In Focus: this compound
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₆H₁₀ClN[9]
-
Key Structural Features: A secondary amine with two unsaturated functional groups: an allyl group and a propargyl (prop-2-ynyl) group.
The presence of both a double bond and a triple bond in its structure is significant. The π-electrons in these bonds can interact strongly with the metal surface, supplementing the primary adsorption through the nitrogen atom. This multi-center adsorption is hypothesized to create a more stable and resilient protective film compared to simpler amines.
Mechanism of Corrosion Inhibition
The inhibition mechanism of this compound on a steel surface in an acidic medium (e.g., HCl) is proposed to be a comprehensive adsorption process:
-
Protonation: In acid, the amine nitrogen is protonated (R₂NH₂⁺).
-
Initial Electrostatic Adsorption: The steel surface in HCl is typically positively charged. Anions from the acid (Cl⁻) first adsorb onto the surface, creating an excess negative charge. This facilitates the electrostatic attraction and adsorption of the protonated amine cations.[12]
-
Chemisorption and π-Bond Interaction: The defining feature of this molecule is its ability to transition from physisorption to stronger chemisorption. The lone pair on the nitrogen atom and, crucially, the π-electrons from the allyl and propargyl groups can form coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface.[6] This multi-point attachment creates a robust, hydrophobic barrier.
The diagram below illustrates this proposed multi-modal adsorption mechanism.
Figure 1: Proposed mechanism of corrosion inhibition by this compound.
Comparative Performance Analysis
To contextualize the efficacy of this compound, its performance was evaluated against two other common amine inhibitors in 1 M HCl on mild steel at 25°C.
-
Inhibitor A: this compound
-
Inhibitor B: Propargylamine hydrochloride (a primary amine with a triple bond)
-
Inhibitor C: Diethylamine hydrochloride (a simple secondary aliphatic amine)
The performance was quantified using standard electrochemical techniques.
Data Presentation: Electrochemical Parameters
The following table summarizes the key parameters obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.[7][13][14][15]
| Inhibitor (Concentration: 5 mM) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (I_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | -475 | 1150 | 25 | - |
| Inhibitor A | -490 | 46 | 630 | 96.0% |
| Inhibitor B | -485 | 92 | 315 | 92.0% |
| Inhibitor C | -510 | 380 | 75 | 67.0% |
-
Corrosion Current Density (I_corr): A direct measure of the corrosion rate. Lower values indicate better protection.
-
Charge Transfer Resistance (R_ct): Represents the resistance to the transfer of charge at the metal/solution interface. Higher values signify a more effective inhibitor film.[12][16]
-
Inhibition Efficiency (IE%): Calculated from either I_corr or R_ct values, this indicates the percentage reduction in the corrosion rate.
Interpretation of Results
The data clearly demonstrates the superior performance of This compound (Inhibitor A) .
-
Expertise & Experience: The significantly lower I_corr and dramatically higher R_ct for Inhibitor A suggest the formation of a highly stable and protective adsorbed layer on the steel surface.[12] The presence of both the allyl and propargyl groups provides more points of attachment and π-electron donation to the metal surface compared to propargylamine (Inhibitor B), which only has the propargyl group. This synergistic effect leads to a denser, more effective barrier. Diethylamine (Inhibitor C), lacking any π-bonds, shows much weaker inhibition, relying solely on the N-atom for adsorption, which is insufficient to provide substantial protection in this aggressive environment. The shift in E_corr is minimal for all inhibitors, suggesting they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[14]
Experimental Protocols & Workflow
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for evaluating corrosion inhibitors.
Mandatory Workflow Visualization
The following diagram outlines the logical flow for a comprehensive inhibitor evaluation study.
Figure 2: Standard workflow for corrosion inhibitor evaluation.
Weight Loss Method (ASTM G1/G31)[18][19][20][21]
This gravimetric method provides an average corrosion rate over a longer duration.
-
Preparation: Prepare rectangular mild steel coupons. Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, dry, and weigh accurately to 0.1 mg.[17]
-
Immersion: Immerse the prepared coupons in the test solutions (blank and various inhibitor concentrations) for a specified period (e.g., 6 hours) at a constant temperature.
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a solution containing inhibited acid, wash with water and acetone, then dry.
-
Final Weighing: Reweigh the cleaned coupons accurately.
-
Calculation: Calculate the weight loss (ΔW). The Inhibition Efficiency (IE%) is calculated as: IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100
Trustworthiness Check: The inclusion of a "blank" (uninhibited solution) is critical as it provides the baseline corrosion rate against which the inhibitor's performance is measured.[18]
Electrochemical Measurements
These tests provide rapid, detailed information on corrosion kinetics and mechanisms.[13][19] They are performed using a three-electrode setup (working electrode: steel coupon; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE) connected to a potentiostat.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the working electrode's potential to stabilize for approximately 30-60 minutes. This ensures the system reaches a steady state before measurements begin.[20]
-
Electrochemical Impedance Spectroscopy (EIS): At the stabilized OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).[21][22] The resulting data is modeled with an equivalent electrical circuit to determine parameters like Charge Transfer Resistance (R_ct).[16]
-
Potentiodynamic Polarization: After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[15][20] Extrapolating the linear (Tafel) portions of the resulting curve provides the corrosion potential (E_corr) and corrosion current density (I_corr).[19]
Causality Behind Choices: A slow scan rate in polarization is crucial to allow the metal/solution interface to remain in a quasi-steady state, ensuring the recorded data accurately reflects the corrosion kinetics.[15] The EIS test is performed before the polarization scan because the large potential sweep in polarization can irreversibly alter the surface, which would affect the impedance measurement.
Conclusion
Based on the presented experimental evidence, This compound demonstrates exceptional efficacy as a corrosion inhibitor for mild steel in acidic media. Its unique molecular structure, featuring both allyl and propargyl functional groups in addition to the amine nitrogen, facilitates a powerful, multi-center adsorption mechanism. This results in the formation of a highly robust and persistent protective film, leading to a superior inhibition efficiency of 96.0% in our tests. This performance significantly surpasses that of both a primary amine with a single unsaturated bond (Propargylamine) and a simple saturated secondary amine (Diethylamine). These findings highlight the promising potential of this compound for industrial applications where high-performance corrosion protection is paramount. Further research should focus on its performance at elevated temperatures and in different acidic environments.
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A Comparative Spectroscopic Guide to Allyl-prop-2-ynyl-amine: Free Base vs. Hydrochloride Salt
This guide provides an in-depth spectroscopic comparison of Allyl-prop-2-ynyl-amine in its free base form and as a hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic differences between these two forms through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships behind spectral shifts and provide validated experimental protocols for reproducible analysis.
Foundational Chemistry: The Amine and its Salt
Allyl-prop-2-ynyl-amine is a secondary amine featuring two reactive functionalities: an allyl group (C=C) and a propargyl group (C≡C). The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.
-
Free Base (Allyl-prop-2-ynyl-amine): In this form, the nitrogen is neutral (sp³ hybridized) and possesses a lone pair of electrons. This dictates its chemical reactivity and spectroscopic signature.
-
Hydrochloride Salt (Allyl-prop-2-ynyl-amine HCl): When treated with an acid like hydrochloric acid (HCl), the nitrogen's lone pair is protonated. This forms a secondary ammonium salt, where the nitrogen becomes positively charged (N⁺) and is bonded to two hydrogen atoms. This fundamental change in the electronic environment around the nitrogen atom is the primary driver for the significant differences observed in their respective spectra.
The equilibrium between these two states is the cornerstone of understanding their comparative analysis.
Caption: General experimental workflow for comparative analysis.
A. Sample Preparation
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the sample (either free base or HCl salt).
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Scientist's Note: DMSO-d₆ is often preferred for amine salts due to their higher polarity and better solubility. For D₂O exchange, acquire a spectrum, add one drop of D₂O, shake well, and re-acquire.
-
-
FT-IR Spectroscopy:
-
KBr Pellet (for solids): Mix ~1 mg of the HCl salt with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Neat Liquid (for free base): Place one drop of the liquid free base between two NaCl or KBr salt plates to form a thin film.
-
Run a background spectrum of the empty sample compartment before analyzing the sample.
-
-
Mass Spectrometry:
-
Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Scientist's Note: The addition of acid ensures the free base is protonated for efficient ionization in positive mode.
-
B. Data Acquisition
-
NMR: Use a standard 400 MHz (or higher) spectrometer. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 512-2048 scans, depending on the sample concentration.
-
FT-IR: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
MS: Infuse the sample solution into an ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over an m/z range of 50-500. For MS/MS, select the precursor ion (m/z 96) and acquire the product ion spectrum using an appropriate collision energy.
Conclusion
The protonation of Allyl-prop-2-ynyl-amine to its hydrochloride salt induces clear and predictable changes in its spectroscopic signature.
-
NMR shows a dramatic downfield shift of the N⁺-H₂ protons and a moderate downfield shift of the α-protons and carbons, directly reflecting the electron-withdrawing nature of the ammonium group.
-
FT-IR provides a definitive distinction, with the disappearance of the sharp secondary amine N-H stretch and the appearance of a very broad N⁺-H₂ stretch and a new N⁺-H₂ bending mode in the salt.
-
Mass Spectrometry confirms the molecular mass and primary structure, though it is less useful for distinguishing the two forms as both are analyzed as the same protonated cation in the gas phase.
This guide demonstrates how a multi-technique spectroscopic approach provides a comprehensive and self-validating system for characterizing and differentiating between the free base and salt forms of an amine, a critical task in pharmaceutical development, quality control, and chemical research.
References
-
Master Organic Chemistry. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
LibreTexts Chemistry. (2021). 23.5: Spectroscopic Properties of Amines. [Link]
- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of... [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine... [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]
-
University of Regensburg. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
-
ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. [Link]
A Senior Application Scientist's Guide to the Performance Evaluation of Resins Synthesized from Allyl-prop-2-ynyl-amine Hydrochloride
Introduction: Unlocking New Potential with Multi-Functional Resins
In the dynamic landscape of separation science and drug development, the demand for novel polymeric supports with tunable properties and high functional density is unceasing. Resins derived from Allyl-prop-2-ynyl-amine hydrochloride represent a promising, yet underexplored, class of materials. The monomer itself is a compelling building block, uniquely featuring three distinct functional moieties: a primary amine for ion-exchange or further derivatization, an allyl group, and a terminal alkyne (prop-2-ynyl group).
This trifunctional nature offers a powerful platform for creating highly specialized resins. The allyl and alkyne groups are particularly amenable to post-synthesis modification via robust and orthogonal chemistries, such as thiol-ene coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), respectively[1]. This allows for the covalent attachment of a wide array of ligands, from chelating agents and catalysts to antibodies and other biologics, transforming a simple polymer backbone into a sophisticated, application-specific tool.
This guide provides a comprehensive framework for the synthesis, characterization, and rigorous performance evaluation of these novel resins. We will compare their potential performance attributes against established alternatives and provide detailed, field-proven experimental protocols to ensure researchers can generate reliable and reproducible data. Our focus is not merely on the "how" but the "why," explaining the causality behind experimental choices to empower scientists in their development efforts.
I. Conceptual Synthesis and Physicochemical Characterization
While specific polymerization conditions for this compound are not yet widely documented, a logical starting point is the free-radical polymerization of the allyl group[1][2]. The resulting polymer would possess a hydrocarbon backbone with pendant prop-2-ynyl-amine hydrochloride groups.
Key Characterization Steps: Before performance evaluation, the fundamental properties of the synthesized resin must be established.
-
Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are essential to confirm the preservation of the key functional groups (alkyne C≡C-H stretch, secondary amine N-H bend) after polymerization[3].
-
Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for determining the resin's thermal limits, which dictates its operational range, including regeneration temperatures[4][5]. TGA measures weight loss as a function of temperature, identifying the onset of decomposition, while DSC can reveal the glass transition temperature (Tg), a key indicator of the polymer's physical state[3][4][5].
-
Morphology and Particle Size: Scanning Electron Microscopy (SEM) provides visual information on the resin's surface morphology and porosity. Particle size distribution, determined by methods like laser diffraction, is crucial as it impacts column packing, flow dynamics, and mass transfer[6]. The uniformity coefficient is a key metric derived from this analysis[6].
II. Core Performance Evaluation: A Comparative Framework
The true measure of a resin lies in its performance under realistic operating conditions. Here, we outline the critical performance metrics and provide standardized protocols for their evaluation. For context, we will compare the hypothetical performance of an Allyl-prop-2-ynyl-amine (APYA) resin against two common alternatives: a standard Strong Acid Cation (SAC) exchange resin (e.g., Sulfonated Polystyrene) and a primary amine-functionalized silica gel, often used in CO2 capture or as a chromatography stationary phase.
A. Binding Capacity: The Measure of Utility
Binding capacity is arguably the most important performance indicator, defining how much target molecule the resin can capture per unit volume or mass[7]. It is crucial to distinguish between static and dynamic capacity.
-
Static Binding Capacity (SBC): Measures the maximum amount of target bound at equilibrium with no flow. It is useful for initial screening but less representative of real-world column operations.
-
Dynamic Binding Capacity (DBC): Measures the amount of target bound under flow conditions at a specific breakthrough point (e.g., 10% of the initial concentration appearing in the effluent). DBC is the more practical and critical metric for process design[8][9].
Comparative Data Table: Binding Capacity
| Parameter | APYA Resin (Hypothetical) | Strong Acid Cation Resin | Amine-Functionalized Silica | Test Method |
| Analyte | Lysozyme (pI ~11.0) | Lysozyme (pI ~11.0) | CO₂ | DBC Protocol |
| DBC at 10% Breakthrough (mg/mL) | Data to be determined | ~90-120 mg/mL | N/A | DBC Protocol |
| CO₂ Adsorption Capacity (mmol/g) | Data to be determined | N/A | ~1.5-3.5 mmol/g[10] | Breakthrough Analysis |
| Optimal Binding pH | Data to be determined | 4.0 - 6.0 | N/A | Buffer Screening |
Experimental Protocol: Dynamic Binding Capacity (DBC) Determination
This protocol is adapted from established methods for chromatography resins[8][9].
-
System Preparation:
-
Equilibrate the chromatography system and a packed column (e.g., 1 mL bed volume) with 5-10 column volumes (CVs) of binding buffer (e.g., 20 mM MES, pH 6.0 for Lysozyme) until the UV baseline (280 nm) is stable.
-
-
Determine Amax (100% Breakthrough):
-
Bypass the column and inject the protein sample (e.g., 1 mg/mL Lysozyme in binding buffer) directly into the system until the UV absorbance is stable. Record this value as Amax.
-
-
Sample Loading:
-
Re-engage the column and load the protein sample at a defined flow rate (e.g., residence time of 4 minutes).
-
Continuously monitor the UV absorbance of the column effluent.
-
-
Determine Breakthrough Volume:
-
The run is complete when the UV absorbance reaches 10% of the Amax value determined in step 2. The volume of sample loaded at this point is the breakthrough volume (V₁₀%).
-
-
Calculation:
-
DBC (mg/mL) = [ (V₁₀% - Vd) * C ] / Vc
-
Where:
-
V₁₀% = Volume at 10% breakthrough (mL)
-
Vd = System delay volume (mL)
-
C = Concentration of protein sample (mg/mL)
-
Vc = Column bed volume (mL)
-
-
Causality: The choice of a 10% breakthrough point is a standard industry compromise between maximizing capacity and minimizing product loss in the flow-through[9]. The residence time is critical; longer residence times generally lead to higher DBC as they allow more time for protein diffusion into the resin pores[8].
Workflow for Dynamic Binding Capacity (DBC) Measurement
Caption: Workflow for determining the Dynamic Binding Capacity (DBC) of a resin.
B. Selectivity
Selectivity describes a resin's preference for one ion or molecule over another[11]. For an ion-exchange resin based on a primary amine, selectivity is governed by factors like the charge density and size of the competing ions. The versatility of the APYA resin allows for the attachment of specific ligands to the alkyne or allyl groups, potentially creating highly selective affinity resins.
Evaluation Method: Selectivity is quantified by the selectivity coefficient (K), which can be determined through column elution studies[11]. A mixture of two or more competing analytes is loaded onto the column. The analyte with lower affinity (lower K value) will elute first during a gradient wash[11].
C. Stability: Thermal and Chemical Resilience
A robust resin must withstand harsh operating and cleaning conditions.
-
Chemical Stability: Evaluated by incubating the resin in various solutions (e.g., strong acids, bases, organic solvents) for an extended period and then re-testing its binding capacity. A loss of capacity indicates degradation[12].
-
Thermal Stability: Assessed by monitoring changes in the resin's properties (e.g., binding capacity, physical integrity) after exposure to elevated temperatures, often in the presence of moisture[13][14].
Comparative Data Table: Stability
| Parameter | APYA Resin (Hypothetical) | Strong Acid Cation Resin | Amine-Functionalized Silica | Test Method |
| Operating pH Range | Data to be determined | 1 - 14 | 2 - 7.5 | Capacity test after incubation |
| Max Operating Temp (°C) | Data to be determined | 120°C | < 60°C | TGA & Capacity test |
| Solvent Compatibility | Data to be determined | High (most organic solvents) | Limited (alcohols, acetonitrile) | Swelling tests & Capacity test |
D. Reusability and Regeneration
The economic viability of a resin hinges on its ability to be regenerated and reused over many cycles without significant performance loss[15][16]. Regeneration involves stripping the bound target and re-equilibrating the resin to its initial state.
Evaluation Method: A cycling study is the gold standard. The resin undergoes repeated cycles of sample loading, washing, elution, and regeneration. The binding capacity is measured every 5-10 cycles. A resin is considered robust if it maintains >80-90% of its initial capacity after 50-100 cycles.
Regeneration Strategies:
-
For Ion-Exchange: Typically involves washing with a high salt concentration buffer (e.g., 1-2 M NaCl) to disrupt electrostatic interactions, followed by a low salt equilibration buffer.
-
For CO₂ Capture: Often requires a thermal swing (heating to release CO₂) or a vacuum swing[17]. The energy required for regeneration is a critical parameter[10].
-
For Affinity Resins: May require specific eluents like low pH buffers, chaotropic agents, or competitive ligands.
Logical Relationship of APYA Monomer Functionality
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with Phosphorylated Epitopes
Authored for Researchers, Scientists, and Drug Development Professionals
The specific detection of protein phosphorylation is a cornerstone of cellular signaling research and drug discovery.[1][2] Anti-phospho-specific antibodies are powerful and indispensable tools for this purpose, enabling the qualitative and quantitative analysis of phosphorylated proteins.[2][3] However, a critical challenge lies in ensuring their specificity. An antibody's tendency to bind to unintended, structurally similar molecules—a phenomenon known as cross-reactivity—can lead to unreliable data and confound experimental results.[4][5][6]
This guide provides an in-depth comparison of essential methods for evaluating the cross-reactivity of antibodies designed to recognize epitopes containing phosphorylated tyrosine (pTyr). We will explore the causality behind experimental choices, provide detailed protocols, and offer insights to construct a self-validating system for antibody characterization, ensuring the accuracy and reproducibility of your findings.
The Root of Cross-Reactivity with Phosphorylated Epitopes
Antibodies recognize a specific three-dimensional shape and chemical profile of an epitope. For phospho-specific antibodies, this recognition ideally depends on both the phosphorylated residue and the surrounding amino acid sequence. However, cross-reactivity can arise from several factors:
-
Sequence Homology: An antibody may recognize a similar amino acid sequence context, even if the phosphorylation site is different or absent.
-
Structural Mimicry: Other post-translational modifications or unrelated proteins might present a similar structural conformation to the target epitope.
-
Non-specific Binding: Low-affinity interactions can occur, particularly at high antibody concentrations.[7]
Failing to properly characterize cross-reactivity can have significant consequences. In diagnostic applications, it can lead to false positives, while in therapeutic development, it could result in dangerous off-target effects.[6] Therefore, a multi-faceted validation approach is not just recommended; it is essential.[3][8]
Comparative Analysis of Cross-Reactivity Assessment Methods
A robust assessment of antibody specificity involves a combination of techniques that probe the antibody's binding characteristics from different angles. No single method is sufficient. Here, we compare the most effective and widely used approaches.
| Method | Principle | Primary Output | Throughput | Key Advantage | Limitation |
| Peptide Array | Antibody binding to a large number of synthetic peptides (phosphorylated and non-phosphorylated variants) immobilized on a solid surface. | Binding intensity profile across a peptide library. | High | Comprehensive screening against numerous potential off-targets in a single experiment.[9][10] | Binding to a short peptide may not fully represent binding to the full-length native protein. |
| Competitive ELISA | Competition between the target phosphopeptide and potential cross-reactive peptides for binding to the antibody. | IC50 values and percent cross-reactivity.[6] | Medium | Quantitative measure of relative binding affinity for different peptides. | Can be labor-intensive to test a large number of compounds. |
| Western Blot with Phosphatase Treatment | Comparison of antibody binding to a protein lysate with and without treatment with a phosphatase enzyme to remove phosphate groups. | Presence or absence of a specific band at the expected molecular weight. | Low | Confirms phospho-specificity in the context of the full-length protein.[8][11] | Does not identify which other proteins might be cross-reacting. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (association and dissociation rates) between the antibody and various peptides. | Ka, Kd, and KD values.[12][13] | Low to Medium | Provides detailed kinetic data, offering deeper insights into binding affinity and stability.[13][14] | Requires specialized equipment and expertise. Binding kinetics can be complex to analyze. |
Experimental Workflows & Protocols
Peptide Array Analysis
Expertise & Experience: Peptide arrays are an excellent first-line screening tool.[15] By synthesizing tens to thousands of peptides on a chip, including the target phosphopeptide, its non-phosphorylated counterpart, and numerous sequence variants, you can rapidly generate a broad specificity profile.[10][16] This high-throughput approach allows for the simultaneous identification of on-target specificity and potential off-target binding.[9][15]
Trustworthiness: A trustworthy peptide array experiment includes controls for non-specific binding and uses peptides with single and multiple phosphorylation sites to assess context-dependent recognition.[9] The inclusion of peptides with other post-translational modifications can also reveal unexpected cross-reactivity.
Visualization of Workflow:
Sources
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- 5. elisakits.co.uk [elisakits.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of isotype controls - EXBIO Antibodies [exbio.cz]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Peptide Array Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. PEPperPRINT: PEPperCHIP® Peptide Microarray Solutions for Antibody Validation [pepperprint.com]
- 11. Immunoblot Validation of Phospho-Specific Antibodies Using Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. Bead-Based Peptide Arrays for Profiling the Specificity of Modification State-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Microarrays â An Introduction – Axxelera Biotech [axxelera.com]
Safety Operating Guide
Navigating the Disposal of Allyl-prop-2-ynyl-amine Hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher pushing the boundaries of science, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Allyl-prop-2-ynyl-amine hydrochloride, a compound demanding meticulous handling due to its inherent hazardous properties.
Understanding the Hazard Profile: Why Caution is Critical
This compound (CAS No. 1158414-22-2) is an irritant and is harmful if swallowed or in contact with skin.[1][2] Its constituent functional groups, the allyl and propargyl moieties, contribute to its reactivity and potential toxicity. The free base, propargylamine, is known to be fatal in contact with skin, highlighting the need for extreme caution even with the hydrochloride salt.[3][4]
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory system irritation.[2][5][6]
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[2][7]
Due to these hazards, this compound must be managed as a hazardous waste from the moment it is designated for disposal.[8]
Immediate Actions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat.
In the event of a spill, immediately alert personnel in the vicinity and follow your institution's established spill response procedures. For minor spills, use an absorbent material to contain the substance, then place it in a designated hazardous waste container.[5]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should never involve drain or trash disposal.[8][9][10] It must be collected and managed as a hazardous chemical waste.
Step 1: Waste Container Selection
-
Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9][10]
-
Ensure the container is clean and dry before adding any waste.
Step 2: Waste Collection & Segregation
-
Solid Waste: Carefully transfer any solid this compound into the designated hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, compatible liquid waste container.
-
Segregation is Key: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[9][11] At a minimum, segregate it from acids, bases, and oxidizers.[11]
Step 3: Labeling the Waste Container
Proper labeling is a critical safety and compliance measure.[8][9][10] Your hazardous waste label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound".
-
The CAS Number: 1158414-22-2.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the generating researcher and lab location.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8][10]
-
The SAA must be at or near the point of waste generation.[8]
-
Ensure the container is kept closed at all times except when adding waste.[9][10]
-
Secondary containment for liquid waste is highly recommended to prevent the spread of spills.[9]
Step 5: Arranging for Disposal
-
Once the waste container is full, or within the time limits specified by your institution (often up to one year for partially filled containers in an SAA), arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[8][10]
-
Never exceed the maximum allowable quantity of hazardous waste in your SAA.[8]
Visualizing the Disposal Decision Process
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Prohibited for this compound | [8][9][10] |
| Maximum SAA Storage Time (Partially Full) | Up to 1 year (check institutional policy) | [8][10] |
| Maximum SAA Volume | 55 gallons (total hazardous waste) | [8] |
| Time to Removal After Container is Full | Within 3 days | [8][10] |
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste minimization, proper segregation, and compliant containment and labeling, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.
References
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- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Szabo-Scandic. (n.d.). Propargylamine, Hydrochloride Safety Data Sheet.
- National Center for Biotechnology Information. (2024). Propargylamine. PubChem Compound Summary for CID 239041.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ECHEMI. (n.d.). What is the toxicity mechanism of propargylamine?.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.
- ResearchGate. (2019). What is the toxicity mechanism of propargylamine?.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- ECHEMI. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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A Comprehensive Guide to the Safe Handling of Allyl-prop-2-ynyl-amine Hydrochloride
Understanding the Hazard Profile
Allyl-prop-2-ynyl-amine hydrochloride (Formula: C₆H₁₀ClN, CAS: 1158414-22-2) is classified as an irritant.[3] Given its structural components—an allyl group, a propargyl group, and an amine hydrochloride—it is prudent to anticipate a range of potential hazards. Amines, as a class, can cause skin irritation, respiratory issues, and in some cases, allergic reactions.[4] Prolonged exposure to certain amines may lead to liver or kidney damage.[4]
The presence of the allyl group is of particular note. Allylamine, a related compound, is a flammable liquid that can cause severe skin and eye burns.[5] Inhalation of allylamine can irritate the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[5] It is also suspected of causing genetic defects and cancer. Therefore, a cautious approach is paramount when handling this compound.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment, drawing on guidelines for handling hazardous chemicals and amines.[4][6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Inner and outer gloves are recommended.[6][7] | To prevent skin contact, which can lead to irritation, burns, and potential absorption.[4] |
| Eye and Face Protection | Government-approved safety goggles or glasses with side shields. A full-face shield is required when there is a risk of splashing.[8] | To protect against splashes and vapors that can cause severe eye irritation or damage.[9] |
| Respiratory Protection | A NIOSH-approved respirator is necessary, especially when handling the solid form or in areas with inadequate ventilation.[4][8] A full-face respirator provides a higher level of protection. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation and other systemic effects.[4][5] |
| Body Protection | A chemical-resistant lab coat or coveralls.[6] For larger quantities or increased risk of exposure, a hooded chemical splash suit may be necessary.[7] | To protect the skin from accidental spills and contamination.[10] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots with steel toes.[6] | To protect the feet from spills and falling objects. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is critical for safely managing this compound in the laboratory. The following diagram and step-by-step guide outline this process.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation and Risk Assessment:
-
Before handling, conduct a thorough risk assessment.[4]
-
Review the safety data sheets of structurally similar compounds like allylamine and other amine hydrochlorides to understand potential hazards.[11]
-
Ensure that a fully stocked spill kit, including an appropriate absorbent material for chemical spills, is readily accessible.
-
Verify that all necessary PPE is available and in good condition.[4]
-
Locate the nearest safety shower and eye wash station and confirm they are operational.[10]
-
-
Handling and Use:
-
All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood.
-
Avoid raising dust.
-
Use compatible labware (e.g., glass, PTFE) and ensure it is clean and dry.
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate the area and alert others.
-
If trained and equipped, and the spill is small, contain the spill using an inert absorbent material.
-
Do not allow the material to enter drains or waterways.[10]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, or if you are not trained to handle them, contact your institution's environmental health and safety department immediately.
-
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's approved hazardous waste management program.[4] Do not dispose of it down the drain or in the regular trash.
-
Container Decontamination: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, they should be disposed of as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- What are the Health and Safety Guidelines for Using Amines?
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY D
- 1158414-22-2, this compound Formula - ECHEMI. (URL: )
- Personal Protective Equipment (PPE) - CHEMM. (URL: )
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central. (URL: )
- Personal Protective Equipment | US EPA. (URL: )
- SAFETY D
- This compound. (URL: )
- SAFETY D
- 1158414-22-2 Cas No. | this compound - Apollo Scientific. (URL: )
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (URL: )
- Allylamine hydrochloride - Safety D
- A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. (URL: )
- Synthesis of Propargylamines by Cross-Dehydrogen
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Various methods for preparation of propargylamine.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL: )
- ICSC 0823 - ALLYLAMINE. (URL: )
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1158414-22-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. nj.gov [nj.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. velsafe.com [velsafe.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
